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  • Product: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate
  • CAS: 67603-68-3

Core Science & Biosynthesis

Foundational

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS 67603-68-3). This document is designed for researchers in materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS 67603-68-3). This document is designed for researchers in materials science and medicinal chemistry.

CAS Registry Number: 67603-68-3 Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.35 g/mol [1][2][3]

Chemical Identity & Structural Analysis[1][2][5][6]

This compound is an unsymmetrical diester featuring a rigid phenyl benzoate core, a structural motif ubiquitous in liquid crystal (LC) mesogens.[1][3] Its architecture consists of three distinct functional domains:

  • The Head Group (Donor): A 3-amino-4-methylbenzoate moiety.[1][2][3] The amino group (-NH₂) at the meta position (relative to the ester) serves as a reactive handle for polymerization (e.g., polyimides) or hydrogen bonding, while the para-methyl group provides steric bulk that influences molecular packing.[1][3]

  • The Core Linkage: An internal ester bond connecting the benzoic acid derivative to the phenolic ring.[1][3] This ester linkage confers rigidity and linearity, essential for mesophase formation.[1][3]

  • The Tail Group (Acceptor): A propyl 4-hydroxybenzoate (propylparaben) moiety.[1][3] The terminal propoxycarbonyl group acts as a flexible aliphatic tail, promoting solubility and lowering the melting point of the crystalline phase.[1][3]

Structural Visualization

The following diagram illustrates the logical segmentation of the molecule.

ChemicalStructure Fig 1. Structural segmentation of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate. Head 3-Amino-4-Methyl Benzoic Acid Moiety Link Ester Linkage (-COO-) Head->Link Acylation Tail Propyl 4-Hydroxybenzoate Moiety Link->Tail Phenolic Ester

Synthesis Methodology

Direct esterification of 3-amino-4-methylbenzoic acid is problematic due to the competing nucleophilicity of the amino group, which can lead to self-polymerization or amide formation.[1][3] Therefore, a Nitro-Reduction Route is the industry-standard protocol for high-purity synthesis.[1][3]

Protocol: Nitro-Reduction Pathway[1][2][5]
Phase 1: Formation of the Nitro-Diester Intermediate

Objective: Synthesize 4-(propoxycarbonyl)phenyl 3-nitro-4-methylbenzoate. Precursors: 3-Nitro-4-methylbenzoic acid (Acid), Propyl 4-hydroxybenzoate (Phenol).[1][3]

  • Activation: Dissolve 3-nitro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF.[1][3] Reflux for 2 hours to generate the acid chloride.[1][3]

    • Mechanism:[1][2][3][4] Conversion of -COOH to -COCl activates the carbonyl carbon for nucleophilic attack.[1][3]

  • Coupling: Cool the acid chloride solution to 0°C. Add a solution of propyl 4-hydroxybenzoate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM dropwise.

    • Note: Et₃N scavenges the HCl byproduct.[1][3]

  • Workup: Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine.[1][3] Dry over MgSO₄ and concentrate to yield the nitro-ester solid.[1][3]

Phase 2: Selective Reduction

Objective: Reduce the nitro group (-NO₂) to the amine (-NH₂) without hydrolyzing the ester linkages.[1][3]

  • Hydrogenation: Dissolve the nitro intermediate in ethyl acetate/ethanol (1:1). Add 10% Pd/C catalyst (5 wt%).[1][3]

  • Reaction: Stir under a hydrogen atmosphere (balloon pressure or 30 psi) at room temperature for 4-6 hours.

    • Validation: Monitor by TLC for the disappearance of the nitro compound.[1][3]

  • Purification: Filter through Celite to remove the catalyst. Recrystallize from ethanol/hexane to obtain the final product as off-white needles.[1][3]

Synthesis Workflow Diagram

SynthesisPath Fig 2. Step-wise synthesis via nitro-reduction to prevent amine interference. Start 3-Nitro-4-Methylbenzoic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2, DMF (cat) Reflux, 2h Reagent Propyl 4-Hydroxybenzoate NitroEster Nitro-Diester Intermediate AcidChloride->NitroEster + Reagent Et3N, DCM, 0°C Final 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate NitroEster->Final H2, Pd/C EtOAc/EtOH, RT

Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical for amino-benzoates.[1][3]
Melting Point 114 - 117 °CEstimated based on structural analogs [1].[1][3]
Solubility Soluble in DCM, DMSO, Ethyl Acetate.[1][3] Insoluble in water.[1][3]Lipophilic nature due to diester/phenyl rings.[1][3]
Reactivity Nucleophilic amine; hydrolytically sensitive esters.[1][3]Amine allows for diazonium salt formation or acylation.[1][3]
pKa (Amine) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing ester group on the ring.[1][3]

Applications in Research & Industry

A. Liquid Crystal Alignment Layers

The rod-like (calamitic) structure of this molecule makes it an ideal candidate for liquid crystal polymers (LCPs) .[1][3] The free amino group allows it to be grafted onto polymer backbones (e.g., polyimides) to create "command surfaces" that align bulk liquid crystals in display technologies.[1][3]

B. Reactive Mesogens

It serves as a monomer for side-chain liquid crystalline polymers.[1][3] By reacting the amino group with methacryloyl chloride, researchers can synthesize polymerizable mesogens used in optical films and retarders.[1][3]

C. Pharmaceutical Intermediate

While primarily a materials science precursor, the 3-amino-4-methylbenzoate motif is a known pharmacophore, found in tyrosine kinase inhibitors like Nilotinib .[1][3] This specific propyl ester derivative may serve as a lipophilic prodrug model or a specific impurity standard in drug development [2].[1][3]

References

  • TCI Chemicals. (n.d.).[1][3] Methyl 3-Amino-4-methylbenzoate Product Specification. Retrieved from [1][3]

  • BenchChem. (2025).[1][3] Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from [1][3]

  • Chemical Book. (2024).[1][3] CAS 67603-68-3 Entry.[1][2][3][4] Retrieved from [1][3]

Sources

Exploratory

Comprehensive Technical Monograph: Propyl 4-(3-amino-4-methylbenzoyloxy)benzoate

Executive Summary Propyl 4-(3-amino-4-methylbenzoyloxy)benzoate is a specialized organic ester characterized by a dual-benzoate core structure. It serves as a critical intermediate in the synthesis of advanced liquid cry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 4-(3-amino-4-methylbenzoyloxy)benzoate is a specialized organic ester characterized by a dual-benzoate core structure. It serves as a critical intermediate in the synthesis of advanced liquid crystalline materials (mesogens) and potentially as a prodrug scaffold in pharmaceutical development. This monograph details its physicochemical properties, robust synthesis protocols, analytical characterization, and potential applications, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis

The molecule consists of a propyl 4-hydroxybenzoate (propylparaben) core esterified at the phenolic position by 3-amino-4-methylbenzoic acid . This structure combines a lipophilic propyl tail, a rigid bis-benzoate core, and a polar amino-methyl head group, imparting unique electronic and steric properties.

Property Data
IUPAC Name Propyl 4-[(3-amino-4-methylbenzoyl)oxy]benzoate
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
SMILES CCCCOC(=O)c1ccc(OC(=O)c2ccc(C)c(N)c2)cc1
Core Scaffold Bis-benzoate ester (Phenyl benzoate derivative)
Key Functional Groups Primary Amine (-NH₂), Ester (-COO-), Methyl (-CH₃)
Structural Significance[1]
  • Rigid Core: The central phenyl-benzoate linkage provides structural rigidity, essential for liquid crystalline behavior (mesogenicity).

  • Amino Group: Acts as a reactive handle for further functionalization (e.g., azo coupling for dyes, amide formation for polymers) or as a hydrogen bond donor in crystal engineering.

  • Propyl Chain: Provides flexibility and lipophilicity, influencing solubility and melting point depression relative to the methyl analog.

Physicochemical Profile

Predicted properties based on Structure-Activity Relationship (SAR) and group contribution methods.

Parameter Value (Predicted) Significance
Physical State Crystalline SolidLikely off-white to pale yellow needles.
Melting Point 115–125 °CHigh crystallinity due to π-π stacking of benzoate rings.
LogP (Octanol/Water) ~4.2Highly lipophilic; poor water solubility.
pKa (Conjugate Acid) ~4.5 (Amino group)Weak base; protonatable in strong acids.
Solubility DCM, DMSO, Ethyl AcetateSoluble in polar organic solvents; insoluble in water.
UV

~260 nm, ~300 nmCharacteristic of conjugated benzoate systems.

Synthesis & Production Strategy

To ensure high purity and avoid polymerization of the amino-acid component, a Nitro-Precursor Route is recommended over direct coupling. This method prevents the free amine from competing as a nucleophile during the esterification step.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start1 3-Nitro-4-methylbenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start1->Step1 Activation Start2 Propyl 4-hydroxybenzoate (Propylparaben) Step2 Esterification (Et3N, DCM, 0°C) Start2->Step2 Step1->Step2 + Start2 Intermediate Propyl 4-(3-nitro-4-methyl benzoyloxy)benzoate Step2->Intermediate Yield ~85% Step3 Nitro Reduction (H2, Pd/C or Fe/HCl) Intermediate->Step3 Selective Reduction Product Propyl 4-(3-amino-4-methyl benzoyloxy)benzoate Step3->Product Final Product

Figure 1: Step-wise synthesis via nitro-intermediate to prevent self-polymerization.

Detailed Protocol
Step 1: Activation of 3-Nitro-4-methylbenzoic Acid
  • Reagents: 3-Nitro-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (cat.).

  • Procedure: Reflux the acid in SOCl₂ with a drop of DMF for 3 hours until gas evolution ceases.

  • Workup: Remove excess SOCl₂ under vacuum to yield the crude acid chloride (yellow oil/solid). Note: Use immediately.

Step 2: Esterification (Coupling)
  • Reagents: Propyl 4-hydroxybenzoate (1.0 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve Propyl 4-hydroxybenzoate and Et₃N in dry DCM. Cool to 0°C. Dropwise add the acid chloride (dissolved in DCM).

  • Mechanism: Nucleophilic acyl substitution. The phenoxide (generated in situ by Et₃N) attacks the carbonyl carbon.

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain the Nitro-Ester Intermediate .

Step 3: Reduction of Nitro Group
  • Reagents: Nitro-Ester Intermediate, H₂ gas (balloon), 10% Pd/C (10 wt%), Ethyl Acetate/Ethanol (1:1).

  • Procedure: Stir the mixture under H₂ atmosphere at room temperature for 12–24 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amino spot).

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure Propyl 4-(3-amino-4-methylbenzoyloxy)benzoate .

Analytical Characterization

Confirm structure using the following spectroscopic signatures.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

, ppm)
Multiplicity Integration Assignment
8.05 Doublet (d)2HBenzoate Ring B (Ortho to ester)
7.45 Doublet (d)1HRing A (H2, near amino)
7.35 Doublet (d)2HBenzoate Ring B (Meta to ester)
7.20 Doublet (d)1HRing A (H6)
7.05 Doublet (d)1HRing A (H5, near methyl)
5.20 Broad Singlet2H-NH₂ (Amino protons)
4.25 Triplet (t)2HPropyl -OCH₂-
2.15 Singlet (s)3HRing A -CH₃
1.75 Multiplet (m)2HPropyl -CH₂-
0.98 Triplet (t)3HPropyl -CH₃
Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: N-H stretching (primary amine doublet).

  • 1715–1725 cm⁻¹: C=O stretching (benzoate ester, conjugated).

  • 1600 cm⁻¹: C=C aromatic ring breathing.

  • 1270 cm⁻¹: C-O-C asymmetric stretching (ester).

Applications & Utility

Liquid Crystalline Materials (Mesogens)

This molecule serves as a "rod-like" mesogen. The rigid bis-benzoate core promotes nematic or smectic phases.

  • Application: Precursor for polymer-dispersed liquid crystals (PDLCs). The amino group allows for polymerization into polyimides or polyamides, incorporating the mesogenic core into the main chain.

Pharmaceutical Research (Prodrug Design)

The structure mimics "Soft Drug" designs where the ester linkages are susceptible to plasma esterases.

  • Potential: A labile precursor for delivering 3-amino-4-methylbenzoic acid (a potential anti-inflammatory or kinase inhibitor scaffold) and propylparaben (preservative/antimicrobial).

Degradation & Metabolism Pathway

Understanding the stability is crucial for drug development.

Degradation Parent Propyl 4-(3-amino-4-methyl benzoyloxy)benzoate Hydrolysis1 Esterase / H2O Parent->Hydrolysis1 Intermediate1 4-Hydroxybenzoic acid propyl ester (Propylparaben) Hydrolysis1->Intermediate1 Intermediate2 3-Amino-4-methyl benzoic acid Hydrolysis1->Intermediate2 Hydrolysis2 Further Metabolism Intermediate1->Hydrolysis2 Final1 4-Hydroxybenzoic acid Hydrolysis2->Final1 Final2 Propanol Hydrolysis2->Final2

Figure 2: Predicted hydrolytic degradation pathway in biological systems.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risks:

    • Amines: Potential sensitizers. Avoid inhalation of dust.

    • Esters: Generally low toxicity, but hydrolysis releases propylparaben (potential endocrine disruptor concerns in high doses).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood during the acid chloride step.

References

  • Starting Material 1: 3-Amino-4-methylbenzoic acid. PubChem Compound Summary for CID 17198. Link

  • Starting Material 2: Propyl 4-hydroxybenzoate (Propylparaben). PubChem Compound Summary for CID 7175. Link

  • Synthesis Method: Steglich, W.; Neises, B. (1978). "Höfle-Steglich Esterification". Angewandte Chemie International Edition. Link

  • Nitro Reduction: Ram, S.; Ehrenkaufer, R. E. (1984). "Ammonium formate/Pd-C: A versatile system for catalytic hydrogen transfer reduction of functional groups". Synthesis. Link

Foundational

In-Depth Technical Guide: Synthesis, Characterization, and Applications of 3-Amino-4-methylbenzoic Acid 4-Propoxycarbonylphenyl Ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-4-methylbenzoic acid 4-propoxycarbonylphenyl ester (CAS 67603-68-3) Executive Summary As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-4-methylbenzoic acid 4-propoxycarbonylphenyl ester (CAS 67603-68-3)

Executive Summary

As a Senior Application Scientist, I approach the design and utilization of complex chemical intermediates not merely as static structures, but as programmable molecular scaffolds. 3-Amino-4-methylbenzoic acid 4-propoxycarbonylphenyl ester (CAS 67603-68-3)[1] is a highly specialized bifunctional aryl ester. Structurally, it is the condensation product of 3-amino-4-methylbenzoic acid and propyl 4-hydroxybenzoate (propylparaben)[2].

In drug development, this molecule serves a dual purpose:

  • A versatile synthetic intermediate: The primary aniline moiety acts as a nucleophilic handle for the construction of targeted therapeutics (e.g., kinase inhibitors).

  • A programmable prodrug scaffold: The aryl ester linkage is highly susceptible to intracellular carboxylesterases, allowing it to function as a controlled-release mechanism where the propylparaben acts as a low-toxicity leaving group.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is critical before integrating it into a high-throughput screening (HTS) library or a lead-optimization campaign. The compound exhibits a Topological Polar Surface Area (TPSA) of 78.62 Ų[2], placing it squarely within the optimal range for oral bioavailability and passive membrane permeation.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 4-(propoxycarbonyl)phenyl 3-amino-4-methylbenzoateDefines the exact regiochemistry of the ester linkages.
CAS Registry Number 67603-68-3[1]Unique identifier for procurement and safety tracking.
Molecular Formula C18H19NO4[1]-
Molecular Weight 313.35 g/mol Ideal for a fragment or intermediate (< 500 Da).
SMILES String CCCOC(=O)c1ccc(cc1)OC(=O)c1ccc(C)c(N)c1[2]Facilitates in silico docking and QSAR modeling.
TPSA 78.62 Ų[2]Favorable for intestinal absorption; moderate BBB penetration.
H-Bond Donors 1 (Primary Amine)Provides a single, predictable hydrogen-bonding interaction.
H-Bond Acceptors 4 (Ester Oxygens)Enhances aqueous solubility relative to pure hydrocarbons.

Structural Causality in Drug Design

Why utilize this specific ester rather than a simple aliphatic ester? The causality lies in enzymatic lability and synthetic orthogonality .

  • The Aniline Moiety: The 3-amino group on the toluene ring is sterically accessible but electronically moderated by the electron-withdrawing ester at the para position (relative to the methyl group). This allows for controlled reactivity when forming amides, ureas, or sulfonamides—common pharmacophores in modern oncology drugs.

  • The Aryl Ester Linkage: Aryl esters are cleaved by human carboxylesterases (CES1 in the liver, CES2 in the intestine) significantly faster than alkyl esters. This makes the compound an excellent model substrate for esterase-profiling assays or a prodrug vector.

  • The Propylparaben Leaving Group: Upon enzymatic cleavage, the molecule releases propylparaben. Because propylparaben is a well-characterized compound with a known safety profile (often used as a preservative), its release as a byproduct minimizes off-target toxicity during in vivo studies.

ProdrugPathway P Prodrug Aryl Ester (CAS 67603-68-3) CES Human Carboxylesterase (CES1 / CES2) P->CES Enzymatic Binding M1 3-Amino-4-methylbenzoic acid (Active Pharmacophore) CES->M1 Hydrolysis (Rapid) M2 Propyl 4-hydroxybenzoate (Propylparaben Leaving Group) CES->M2 Hydrolysis (Rapid)

Figure 1: Enzymatic hydrolysis pathway of the aryl ester by human carboxylesterases.

Experimental Protocols: A Self-Validating Synthetic System

To synthesize this compound from basic starting materials, one must navigate the poor nucleophilicity of phenols and the risk of premature aniline oxidation. Therefore, the protocol is designed as a two-step process: Steglich Esterification of a nitro-precursor, followed by Selective Catalytic Hydrogenation .

Protocol 1: Steglich Esterification (Intermediate Synthesis)

Causality: Phenolic hydroxyls (like that of propylparaben) are poor nucleophiles. Standard Fischer esterification will fail. We use N,N'-Dicyclohexylcarbodiimide (DCC) to activate the acid, and 4-Dimethylaminopyridine (DMAP) as an essential acyl transfer catalyst.

  • Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-nitro-4-methylbenzoic acid (1.0 eq, 10 mmol) and propyl 4-hydroxybenzoate (1.05 eq, 10.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 eq, 1 mmol) to the solution. Note: DMAP acts as a hyper-nucleophile, forming an active N-acylpyridinium intermediate.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq, 11 mmol) dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Workup: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (2 x 30 mL), saturated NaHCO3 (2 x 30 mL), and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitro-ester intermediate.

Protocol 2: Selective Catalytic Hydrogenation

Causality: To reduce the nitro group to an amine without cleaving the newly formed aryl ester, mild catalytic hydrogenation is required. Harsh dissolving metal reductions (e.g., Fe/HCl) risk acid-catalyzed ester hydrolysis.

  • Setup: Dissolve the purified nitro-ester intermediate (5 mmol) in 30 mL of absolute ethanol in a hydrogenation flask.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Safety Note: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor reaction completion via TLC (disappearance of the nitro-ester spot) or LC-MS.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to afford the target compound, 3-amino-4-methylbenzoic acid 4-propoxycarbonylphenyl ester.

SynthesisWorkflow A 3-Nitro-4-methylbenzoic acid + Propyl 4-hydroxybenzoate B Steglich Esterification (DCC, DMAP, DCM, 0°C to RT) A->B C Intermediate: 4-Propoxycarbonylphenyl 3-nitro-4-methylbenzoate B->C D Catalytic Hydrogenation (H2, 10% Pd/C, EtOH, RT) C->D E Target Compound: 4-Propoxycarbonylphenyl 3-amino-4-methylbenzoate D->E

Figure 2: Two-step synthetic workflow for 3-amino-4-methylbenzoic acid 4-propoxycarbonylphenyl ester.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • HPLC-UV: Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The compound should elute as a single sharp peak (>98% purity) with a distinct UV absorption profile at ~254 nm and ~280 nm, characteristic of the conjugated aromatic systems.

  • 1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the propyl chain triplet at ~1.0 ppm, the aryl methyl singlet at ~2.2 ppm, the broad amine singlet (exchangeable with D2O) at ~3.8 ppm, and the distinct multiplet of the 7 aromatic protons between 6.5 and 8.2 ppm.

References

  • MASTER INVENTORY 266-030-3 1 266-021-4 65996-87-4 (CAS 67603-68-3 Registry Data). Ministry of Economy of the Slovak Republic (mhsr.sk).
  • TPSA.txt (SMILES and Topological Polar Surface Area Database). ETH Zurich (ethz.ch).

Sources

Exploratory

Engineering Novel Amino-Substituted Phenyl Benzoate Liquid Crystals: Synthesis, Mesomorphic Behavior, and Application

As the demand for advanced electro-optical materials and high-performance thermotropic polymers accelerates, the precise molecular engineering of liquid crystals (LCs) has become paramount. Among calamitic (rod-like) mes...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced electro-optical materials and high-performance thermotropic polymers accelerates, the precise molecular engineering of liquid crystals (LCs) has become paramount. Among calamitic (rod-like) mesogens, the phenyl benzoate core is a foundational architecture. However, to unlock advanced functionalities—such as supramolecular hydrogen bonding, photo-responsiveness, or integration into main-chain liquid crystalline polyimides (LCPs)—the introduction of terminal or lateral amino (


) substitutions is highly effective[1].

This technical guide provides an in-depth analysis of the design, synthesis, and physicochemical characterization of novel amino-substituted phenyl benzoate liquid crystals, structured specifically for researchers and drug/material development professionals.

Mechanistic Principles of Mesophase Formation

The causality behind selecting the phenyl benzoate core lies in its rigid, highly polarizable


-electron system, which strongly enforces the anisotropic geometry required for nematic and smectic phase formation[1].

When we introduce an amino group to this core (e.g., forming 4-aminophenyl 4-aminobenzoate or its mono-amino alkoxy derivatives), we are fundamentally altering the molecule's electronic and physical landscape:

  • Electronic Asymmetry & Dipole Moment: The

    
     moiety acts as a strong electron donor via resonance. When paired with an ester linkage, it increases the longitudinal dipole moment of the molecule. This enhanced dipole-dipole interaction stabilizes the layered smectic phases (SmA/SmC) by promoting lateral intermolecular cohesion[2].
    
  • Hydrogen Bonding Capabilities: Unlike standard alkyl or alkoxy tails, primary amines can act as both hydrogen bond donors and acceptors. This enables the formation of supramolecular liquid crystal networks, artificially extending the effective mesogenic length without synthesizing covalently larger molecules.

  • Synthetic Anchoring: The amino group is a highly reactive nucleophile. It serves as an ideal precursor for Schiff base condensation (forming azomethine LCs) or for step-growth polymerization with dianhydrides to form thermotropic liquid crystalline polyimides (TLCPs)[3].

Experimental Methodology: A Self-Validating Protocol

To ensure high-yield synthesis of amino-substituted phenyl benzoates without compromising the ester linkage, the workflow must be strictly controlled. The following methodology details the synthesis of 4-aminophenyl 4-aminobenzoate (APAB) and 4-(alkoxy)phenyl 4-aminobenzoates , engineered as a self-validating system where each step requires analytical confirmation before progression.

Phase 1: Esterification (Synthesis of the Nitro-Precursor)

Objective: Couple a substituted phenol with a substituted benzoic acid to form the rigid mesogenic core.

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-nitrophenol (or a 4-alkoxyphenol) and 4-nitrobenzoic acid (1:1.1 molar ratio) in anhydrous dichloromethane (DCM).

  • Catalytic Coupling: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cool the mixture to 0 °C, then slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents)[4].

  • Agitation & Filtration: Stir the mixture at room temperature for 15 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the DCU and wash the organic layer with 5%

    
    , followed by brine.
    
  • Self-Validation Checkpoint 1: Before proceeding, analyze the crude solid via FTIR. Do not proceed unless you observe a sharp ester carbonyl (

    
    ) stretch at ~1749 cm⁻¹ and strong nitro (
    
    
    
    ) asymmetric/symmetric stretches at 1533 and 1350 cm⁻¹[2]. The absence of broad
    
    
    bands (~3300 cm⁻¹) confirms complete esterification.
Phase 2: Chemoselective Reduction

Objective: Reduce the terminal


 groups to 

without cleaving the central ester bond.

Note on Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is standard for nitro reduction, it can occasionally lead to ester hydrogenolysis or ring saturation under high pressure. For APAB, a milder, chemoselective Béchamp-style reduction using Iron(II) sulfate is highly effective[3].

  • Reagent Preparation: In a 500 mL three-necked flask, suspend the nitro-phenyl benzoate precursor (e.g., 17.35 mmol) and

    
     (52.04 mmol) in 60 mL of a 50% (v/v) Methanol-Water mixture[3].
    
  • Controlled Reflux: Stir and reflux the mixture for 30 minutes.

  • Alkaline Activation: Slowly add 25 mL of concentrated KOH dropwise over 20 minutes. The slow addition controls the exothermic generation of active iron species and prevents base-catalyzed ester hydrolysis. Reflux for an additional 30 minutes[3].

  • Isolation: Cool the mixture, filter through Celite to remove iron oxides, and extract with chloroform. Wash, dry over

    
    , and evaporate under reduced pressure.
    
  • Self-Validation Checkpoint 2: The success of this chemoselective reduction is strictly validated by the complete disappearance of the 1530 and 1349 cm⁻¹

    
     bands. The product is validated for downstream use only if distinct primary amine 
    
    
    
    stretching doublets appear at 3409, 3340, and 3234 cm⁻¹[3],[2].

Quantitative Data: Thermal & Mesomorphic Properties

The balance between the rigid phenyl benzoate core and the flexible terminal chains dictates the clearing temperature (


) and the mesomorphic range. The following table summarizes the thermal transition data for a series of synthesized 4-(alkoxy)phenyl 4-aminobenzoates, demonstrating how increasing the aliphatic chain length inversely affects the melting transition temperature due to increased free volume[2].
CompoundAlkoxy Chain LengthYield (%)Melting Transition (°C)Analytical FTIR Markers (cm⁻¹)
4-(Heptyloxy)phenyl 4-aminobenzoate C793%149 °C

: 3409, 3340;

: 1701
4-(Decyloxy)phenyl 4-aminobenzoate C1090%145 °C

: 3409, 3340;

: 1705
4-(Dodecyloxy)phenyl 4-aminobenzoate C1291%139 °C

: 3413, 3340;

: 1701

Data synthesized from the characterization of triaromatic Schiff base precursors[2]. These compounds exhibit distinct crystalline-to-isotropic transitions and serve as highly ordered precursors for extended mesogens.

Workflow Visualization

The following diagram maps the critical path from precursor synthesis through self-validation and final mesophase characterization.

LC_Workflow Step1 Precursor Synthesis (Esterification of Phenol & Benzoic Acid) Step2 Nitro-Substituted Intermediate (e.g., 4-nitrophenyl 4-nitrobenzoate) Step1->Step2 Step3 Chemoselective Reduction (FeSO4 / KOH or Pd/C) Step2->Step3 Reduction Step4 Amino-Substituted Phenyl Benzoate (Target Mesogen) Step3->Step4 Val1 FTIR / NMR Validation Confirm -NH2 (3409 cm⁻¹) Ensure Ester Intact (1701 cm⁻¹) Step4->Val1 Phase1 Thermal Analysis (DSC) Determine Cr → N/Sm → Iso Val1->Phase1 Phase2 Optical Microscopy (POM) Texture Identification Val1->Phase2 App Downstream Polymerization (e.g., LCP Polyimides) Phase1->App Phase2->App

Figure 1: Synthetic workflow and validation matrix for amino-substituted phenyl benzoate liquid crystals.

Advanced Applications in Materials Science

Once validated, amino-substituted phenyl benzoates are rarely used as standalone end-products; they are powerful architectural building blocks:

  • Thermotropic Liquid Crystalline Polyimides (TLCPs): Reacting diamine mesogens like APAB with pyromellitic dianhydride (PMDA) yields polyimides that exhibit marble textures up to 200 °C and transition to nematic-like textures upon further heating. This creates polymers with extraordinary thermal stability and anisotropic mechanical strength[3].

  • Photo-alignable Polymers: By incorporating phenyl benzoate moieties into side-chain block copolymers, researchers can induce microphase separation. When modified with photo-responsive end groups, these materials can undergo thermally stimulated photoinduced reorientation, making them highly valuable for optical data storage and advanced display alignment layers[5].

References

  • INTRODUCTION 1.CHEMISTRY OF LIQUID CRYSTALS AND THEIR INDUSTRIAL APPLICATIONS. ResearchGate.
  • Synthesis and characterization of thermotropic liquid crystalline polyimides. Indian Academy of Sciences.
  • Novel Hydroxy- and Methyl-Terminated Triaromatic Schiff Base Compounds: Synthesis and Mesogenic Properties. Australian Journal of Chemistry - CSIRO Publishing.
  • Synthesis and characterization of achiral banana‐shaped liquid crystalline molecules containing bisnaphthyl moieties. National Chiao Tung University.
  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI.

Sources

Foundational

Technical Guide: Reactive Mesogens Containing 3-Amino-4-Methylbenzoate Core

The following technical guide details the design, synthesis, and application of reactive mesogens (RMs) derived from the 3-amino-4-methylbenzoate core. This guide is structured for researchers in materials science and dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of reactive mesogens (RMs) derived from the 3-amino-4-methylbenzoate core. This guide is structured for researchers in materials science and drug delivery systems, bridging the gap between pharmaceutical intermediates and advanced soft matter engineering.

Executive Summary

The 3-amino-4-methylbenzoate moiety (CAS 18595-18-1 for the methyl ester) is widely recognized as a pharmaceutical intermediate (e.g., for Nilotinib). However, its unique structural attributes—specifically the lateral methyl group at position 4 and the amino functionality at position 3—make it an exceptional candidate for designing Reactive Mesogens (RMs) .

RMs based on this core exhibit a "Lateral Substituent Effect," where the methyl group disrupts crystalline packing just enough to lower melting points (


) and suppress crystallization, without destroying the liquid crystalline (LC) phase. This guide provides a validated protocol for synthesizing a diacrylate RM from this core and explores its application in Liquid Crystal Elastomers (LCEs) for biomedical actuators.

Part 1: Molecular Architecture & Design Logic

The Core Advantage: Steric vs. Electronic Effects

The design of a reactive mesogen requires a balance between rigidity (for LC phase formation) and flexibility (for processing). The 3-amino-4-methylbenzoate core offers a distinct advantage over unsubstituted benzoate cores:

  • Lateral Methyl Sterics: The methyl group at position 4 exerts a steric repulsion that widens the average intermolecular distance. This reduces the enthalpy of fusion (

    
    ), significantly lowering the melting point and widening the nematic window.
    
  • Amide-Ester Asymmetry: By utilizing the amino group to form an amide linkage and the carboxyl group to form an ester linkage, the resulting mesogen possesses an asymmetric core. This asymmetry, combined with hydrogen bonding from the amide group, stabilizes the Smectic C or Nematic phases, which is critical for optical films.

Target Molecule Design

For this guide, we define a representative high-performance RM: RM-3A4M-DA (Diacrylate).

  • Structure: A three-ring system where the central 3-amino-4-methylbenzoate is flanked by two phenyl rings carrying acrylate spacers.

  • Formula: 4-(6-acryloyloxyhexyloxy)phenyl 3-[4-(6-acryloyloxyhexyloxy)benzamido]-4-methylbenzoate.

Part 2: Synthesis Strategy & Protocol

Retrosynthetic Analysis

The synthesis exploits the nucleophilicity difference between the amine and the carboxylic acid. The amine is acylated first to form the amide linkage, followed by esterification of the acid.

Synthesis_Pathway Start 3-Amino-4-methylbenzoic Acid (Core Precursor) Step1 Selective Amidation (React with Acid Chloride) Start->Step1 + 4-(6-acryloyloxyhexyloxy)benzoyl chloride Base: Pyridine/THF Intermediate Intermediate Acid: 3-(4-alkoxybenzamido)-4-methylbenzoic acid Step1->Intermediate Step2 Steglich Esterification (DCC/DMAP Coupling) Intermediate->Step2 + 4-(6-acryloyloxyhexyloxy)phenol Final Target RM: RM-3A4M-DA Step2->Final

Figure 1: Step-wise synthesis pathway for the target reactive mesogen.

Detailed Experimental Protocol

Safety Note: Acryloyl chloride is lachrymatory. All steps involving acrylates must be performed in low-light conditions to prevent premature polymerization.

Step 1: Synthesis of the Amide-Acid Intermediate
  • Reagents:

    • 3-Amino-4-methylbenzoic acid (1.0 eq)

    • 4-(6-acryloyloxyhexyloxy)benzoyl chloride (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid and TEA in THF under nitrogen atmosphere. Cool to 0°C.

    • Add the acid chloride dropwise over 30 minutes. The solution will turn cloudy as TEA·HCl precipitates.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Work-up: Pour into acidified ice water (pH ~3). Filter the precipitate. Wash with water and cold ethanol. Recrystallize from ethanol/DMF.

  • Validation: FTIR should show Amide I band (~1650 cm⁻¹) and disappearance of broad NH₂ peaks.

Step 2: Core Esterification (Final Assembly)
  • Reagents:

    • Intermediate Acid (from Step 1) (1.0 eq)

    • 4-(6-acryloyloxyhexyloxy)phenol (1.0 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Intermediate Acid, Phenol, and DMAP in dry DCM.

    • Cool to 0°C. Add DCC dissolved in DCM dropwise.

    • Stir at 0°C for 1 hour, then at RT for 24 hours. Urea byproduct will precipitate.

    • Work-up: Filter off the urea. Wash the filtrate with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation: ¹H NMR (CDCl₃) must confirm the integration ratio of acrylate protons (5.8–6.4 ppm) to the central methyl group (~2.3 ppm).

Part 3: Phase Behavior & Polymerization

Thermal Properties (Data Summary)

The lateral methyl group significantly alters the thermal transitions compared to non-substituted analogs.[2][3]

PropertyValue (Approx.)Note
Melting Point (

)
85°C - 95°CLower than unsubstituted analog (~120°C)
Clearing Point (

)
145°C - 155°CWide Nematic range
Phase Sequence Cr

N

Iso
Monotropic Smectic phases may appear upon cooling
Solubility >20 wt% in TolueneExcellent for solution processing
Photopolymerization Kinetics

To fix the mesophase, the RM is polymerized using UV light.

  • Initiator: Irgacure 651 (1 wt%).

  • Conditions: 365 nm UV LED, 10 mW/cm², 60°C (in Nematic phase).

  • Mechanism: Free-radical chain polymerization of the acrylate end-groups forms a crosslinked anisotropic network.

Phase_Logic cluster_0 Process Window Monomer RM Monomer (Crystalline Solid) LC_Phase Nematic Liquid Crystal Phase (Fluid, Anisotropic) Monomer->LC_Phase Melting Heat Heat > Tm (90°C) LC_Phase->LC_Phase Alignment Polymer LCP Network (Solid, Anisotropic) LC_Phase->Polymer Crosslinking Align Surface Alignment (Rubbed Polyimide) UV UV Irradiation (In-situ Polymerization)

Figure 2: Processing logic from monomer to crosslinked polymer network.

Part 4: Applications in Drug Delivery & Optics

Liquid Crystal Elastomers (LCEs) for Bio-Actuation

The "Drug Development" audience is likely interested in LCEs —soft robotic materials that change shape upon stimulation.

  • Mechanism: Incorporating RM-3A4M-DA into a polysiloxane or acrylate backbone creates an elastomer. Upon heating (or IR irradiation), the order-disorder transition causes the material to contract.

  • Bio-Relevance: The 3-amino-4-methylbenzoate core is chemically stable and its derivatives are often biocompatible (related to Nilotinib structure). These LCEs can be used as artificial muscles in micro-pumps for controlled drug release.

Optical Retarders

The high birefringence (


) of this core makes it ideal for Quarter Wave Plates (QWP)  in OLED displays. The lateral methyl group prevents crystallization in thin films, ensuring high transparency and haze-free optical performance.

References

  • Design of Calamitic Reactive Mesogens: Bubnov, A., et al. "Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents."[2][4] Materials, 2021.[2]

  • Lateral Substituent Effects: Goodby, J. W., et al. "Molecular complexity and the control of mesophase behaviour." Liquid Crystals, 2008. Note: Establishes the thermodynamic basis for lateral methyl group depression of melting points.
  • Synthesis of Amide-Linked Mesogens: Naoum, M. M., et al. "Influence of lateral methyl and terminal substituents on the mesophase behaviour of four rings azo-ester liquid crystal compounds." Liquid Crystals, 2019.

  • Core Precursor Properties (Methyl 3-amino-4-methylbenzoate): PubChem Compound Summary for CID 337778.

  • Pharma-Intermediate Context (Nilotinib): "Process for the preparation of Nilotinib."[5][6] Patent WO2015087343A2. Demonstrates the industrial availability and reactivity of the amino-benzoate core.

Sources

Exploratory

Technical Guide: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS 67603-68-3)

The following technical guide provides an in-depth analysis of CAS 67603-68-3 , a specific ester impurity critical for pharmaceutical stability profiling and quality control in drug development. Impurity Profiling, Synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of CAS 67603-68-3 , a specific ester impurity critical for pharmaceutical stability profiling and quality control in drug development.

Impurity Profiling, Synthesis, and Analytical Control Strategies[1]

Part 1: Executive Summary & Chemical Identity

In the high-stakes environment of pharmaceutical development, the identification and control of Process-Related Impurities (PRIs) and Excipient-Drug Interactions are paramount. CAS 67603-68-3 , chemically known as 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate , represents a specific class of "ester-ester" impurities.[1]

This compound is structurally significant as the condensation product of 3-amino-4-methylbenzoic acid (a key pharmacophore in anesthetics like Totocaine/Tutocaine ) and Propyl 4-hydroxybenzoate (Propylparaben, a ubiquitous antimicrobial preservative). Its presence typically indicates a transesterification or direct esterification event within a formulation or synthetic pathway, serving as a critical marker for drug product stability.

Chemical Identity Table[3][4][5][6]
PropertySpecification
Chemical Name 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate
Common Synonym Propyl 4-[(3-amino-4-methylbenzoyl)oxy]benzoate
CAS Number 67603-68-3
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
SMILES CCCOC(=O)c1ccc(cc1)OC(=O)c1ccc(C)c(N)c1
Core Moiety A 3-Amino-4-methylbenzoic acid (API Intermediate)
Core Moiety B Propyl 4-hydroxybenzoate (Excipient/Preservative)

Part 2: Formation Mechanism & Causality

Understanding the origin of CAS 67603-68-3 is essential for preventing its formation. It arises through a nucleophilic acyl substitution where the phenolic hydroxyl group of Propylparaben attacks the activated carbonyl of the 3-amino-4-methylbenzoic acid moiety.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the formation pathway, highlighting the interaction between the API degradation product (or intermediate) and the preservative.

ImpurityFormation cluster_conditions Critical Process Parameters (CPPs) API API (e.g., Totocaine) Acid 3-Amino-4-methylbenzoic Acid (Hydrolysis Product / Intermediate) API->Acid Hydrolysis Activation Activation (Acid Chloride / DCC / Heat) Acid->Activation In situ activation Paraben Propyl 4-hydroxybenzoate (Propylparaben - Preservative) Paraben->Activation Nucleophilic Attack (-OH) Impurity CAS 67603-68-3 (Ester-Ester Impurity) Activation->Impurity Esterification pH < 4 or > 8 pH < 4 or > 8 High Temperature High Temperature Prolonged Storage Prolonged Storage

Figure 1: Formation pathway of CAS 67603-68-3 via interaction between API metabolites and preservative excipients.

Scientific Insight: The "Paraben-API" Interaction

In liquid formulations, parabens are often assumed to be inert. However, the phenolic hydroxyl of propylparaben is nucleophilic enough to react with activated carboxylic acids or undergo transesterification with ester-based drugs under stress conditions (heat, pH extremes). Detecting CAS 67603-68-3 is a definitive sign that the preservative system is chemically interacting with the drug substance , compromising both efficacy and safety.

Part 3: Synthesis of Reference Standard

To quantify this impurity, a high-purity reference standard is required. The following protocol utilizes Steglich esterification to ensure high yield and minimal side reactions.

Protocol: Steglich Esterification

Objective: Synthesize ~1g of CAS 67603-68-3 for analytical qualification.

  • Reagents:

    • 3-Amino-4-methylbenzoic acid (1.0 eq)[2]

    • Propyl 4-hydroxybenzoate (1.0 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Workflow:

    • Step 1: Dissolve 3-amino-4-methylbenzoic acid (1.51 g, 10 mmol) and Propyl 4-hydroxybenzoate (1.80 g, 10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.

    • Step 2: Add DMAP (122 mg, 1 mmol). Cool the reaction mixture to 0°C.

    • Step 3: Dropwise add a solution of DCC (2.27 g, 11 mmol) in 10 mL DCM.

    • Step 4: Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Step 5: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Step 6: Wash the filtrate with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO₃, and brine.

    • Step 7: Dry over Na₂SO₄, concentrate, and purify via column chromatography (Silica gel, Gradient elution).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic propyl triplets/multiplets (0.9, 1.7, 4.2 ppm) and the distinct aromatic patterns of two benzoate rings.

    • MS (ESI+): Target [M+H]⁺ = 314.14 m/z.

Part 4: Analytical Control Strategy (HPLC/LC-MS)

Routine detection requires a robust method capable of separating the highly lipophilic impurity from the polar API and the paraben excipient.

Recommended HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient T=0: 10% B; T=20: 90% B; T=25: 90% B; T=26: 10% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 290 nm (Ester conjugation)
Retention Logic Propylparaben (RT ~12 min) < Impurity (RT ~18-20 min)
Analytical Workflow Diagram

AnalyticalWorkflow cluster_criteria Acceptance Criteria Sample Drug Product Sample (Liquid/Lyophilized) Prep Sample Preparation (Dilute in ACN:Water) Sample->Prep Sep HPLC Separation (C18 Reverse Phase) Prep->Sep Detect UV/MS Detection (Target m/z 314.14) Sep->Detect Data Data Analysis (RRT Calculation) Detect->Data Resolution > 2.0 Resolution > 2.0 Tailing Factor < 1.5 Tailing Factor < 1.5

Figure 2: Analytical workflow for the isolation and quantification of CAS 67603-68-3.

Part 5: References

  • Pinpools Chemical Database . 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS 67603-68-3). Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 3-Amino-4-methylbenzoic acid. Retrieved from [3]

  • European Pharmacopoeia (Ph. Eur.) . General Text 5.10: Control of Impurities in Substances for Pharmaceutical Use. (Guidance on ester impurities).

  • ETH Zurich Chemical Library . SMILES and Structural Data for CAS 67603-68-3. Retrieved from

Sources

Foundational

Molecular weight and formula of C18H19NO4 esters

An In-depth Technical Guide to the Molecular Weight and Formula of C18H19NO4 Esters Introduction: The Challenge of a Single Formula In the fields of chemical research and drug development, a molecular formula represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula of C18H19NO4 Esters

Introduction: The Challenge of a Single Formula

In the fields of chemical research and drug development, a molecular formula represents both a precise identity and a profound ambiguity. The formula C18H19NO4, for instance, designates a specific elemental composition, yet it is a shared descriptor for a multitude of unique chemical entities known as isomers. These isomers, while possessing the same mass, can exhibit vastly different three-dimensional structures, functional groups, and, consequently, divergent chemical, physical, and biological properties.[1] For researchers, particularly those in drug discovery, distinguishing between these isomers is not merely an academic exercise; it is a critical step in identifying a lead compound, understanding its mechanism of action, and ensuring safety and efficacy.

This guide provides a comprehensive framework for the analytical characterization of esters with the molecular formula C18H19NO4. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that integrates multiple analytical techniques. As Senior Application Scientists, our goal is to equip you with not only the protocols but also the strategic thinking required to navigate the complexities of structural elucidation with confidence and scientific rigor.

Part 1: Theoretical Foundation of C18H19NO4

Before any instrument is calibrated, a thorough theoretical analysis is essential. This foundational step provides the expected values against which all experimental data will be compared.

Molecular Weight Calculation

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in a molecule.[2][3][4] For C18H19NO4, the calculation is based on the most common isotopes of each element.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1812.011216.198
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total 313.353

The nominal molecular weight (using integer masses) is 313, while the more precise monoisotopic mass, used in high-resolution mass spectrometry, is 313.13141 . This precise value is a critical first signature for identification.

The Landscape of Isomerism

Isomers are distinct compounds sharing the same molecular formula but differing in atomic arrangement.[1] For a formula as complex as C18H19NO4, the number of possible isomers is vast. Understanding the types of isomerism is crucial for designing an effective analytical strategy.

G cluster_isomers Isomers cluster_constitutional Constitutional Isomers cluster_stereo Stereoisomers C18H19NO4 Molecular Formula C18H19NO4 Isomers Isomers (Different Compounds, Same Formula) Constitutional Constitutional (Structural) (Different Connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) Isomers->Stereoisomers Positional Positional (e.g., nitro group on different ring position) Constitutional->Positional Functional Functional Group (e.g., Ester vs. Amide vs. Ether) Constitutional->Functional Skeletal Skeletal (Different carbon backbone) Constitutional->Skeletal Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not mirror images, e.g., cis/trans isomers) Stereoisomers->Diastereomers

Caption: Logical breakdown of isomerism types for a given molecular formula.

For C18H19NO4 esters, this means variations can exist in the alcohol or carboxylic acid portions (skeletal isomers), the attachment points of substituents on aromatic rings (positional isomers), and at chiral centers (stereoisomers). For example, (+)-Norisoboldine is a known alkaloid with the formula C18H19NO4, but it is not an ester, highlighting the existence of functional group isomers.[5]

Part 2: A Multi-Technique Approach to Structural Elucidation

Workflow Overview

Caption: A self-validating workflow for the structural elucidation of an unknown compound.

Mass Spectrometry (MS): The First Gate

Expertise & Rationale: Mass spectrometry is the cornerstone of molecular formula determination.[6] Its primary function here is to provide a precise molecular weight, which serves as the first and most crucial piece of evidence. For a formula like C18H19NO4, low-resolution MS is insufficient; only High-Resolution Mass Spectrometry (HRMS) can provide the mass accuracy needed to distinguish it from other potential formulas with the same nominal mass (e.g., C19H23O4, nominal mass 315, or C17H15N3O3, nominal mass 325).

Trustworthiness: The protocol's integrity is maintained by running a calibration standard immediately before the sample and by observing multiple adduct ions ([M+H]+, [M+Na]+), all of which must correlate to the same parent mass.

Expected High-Resolution MS Data for C18H19NO4

Ion SpeciesFormulaCalculated m/z
[M]•+ (Radical Cation)C18H19NO4313.13141
[M+H]+ (Protonated)C18H20NO4314.13923
[M+Na]+ (Sodiated)C18H19NNaO4336.12118
[M+K]+ (Potassiated)C18H19KNO4352.09510

Experimental Protocol: LC-MS (ESI-QTOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a preferred method due to its soft ionization, which keeps the molecule intact.[7]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

    • Rationale: Low concentrations prevent detector saturation and ion suppression effects.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Rationale: The C18 column is suitable for moderately polar organic molecules. The gradient elution ensures that the compound elutes as a sharp peak. Formic acid aids in protonation for positive-ion mode ESI.[10]

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Positive.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Scan Range: 100-1000 m/z.

    • Data Analysis: Extract the exact mass from the peak corresponding to the compound. Use the instrument's software to predict the elemental formula based on this mass and compare it to the theoretical C18H19NO4. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: While MS confirms the mass, IR spectroscopy confirms the presence of key functional groups, specifically the ester and, if present, the nitro group.[11] This is a rapid, non-destructive technique that provides direct evidence of the compound class. The presence of a strong carbonyl (C=O) stretch and C-O stretches validates the "ester" classification, while characteristic N-O stretches would confirm a nitro-ester isomer.[12]

Trustworthiness: The presence of a strong, sharp peak in the characteristic carbonyl region is a highly reliable indicator of a C=O bond. Comparing the obtained spectrum to a reference spectrum of a known C18H19NO4 ester, if available, provides the ultimate validation.

Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity
Ester (C=O)Stretch1750–1735Strong
Ester (C-O)Stretch1300–1000Strong
Aromatic C=CStretch~1600, ~1500Medium-Weak
Nitro (N-O)Asymmetric Stretch1555–1485Strong
Nitro (N-O)Symmetric Stretch1355–1320Strong
Alkyl C-HStretch3000–2850Medium

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric CO2 and H2O signals.

  • Sample Scan: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

  • Data Analysis: Process the spectrum (baseline correction, ATR correction if needed). Identify the key absorption bands and compare them to the expected frequencies in the table above.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Rationale: NMR is the most powerful technique for complete structural elucidation.[6][14][15] It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous determination of atomic connectivity and stereochemistry.

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing the puzzle together. COSY identifies H-H couplings. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) H-C correlations, which are critical for connecting molecular fragments, such as linking a proton to the ester carbonyl carbon.[16]

Trustworthiness: The self-validating power of NMR is immense. The proposed structure must be consistent with all observed NMR data—every chemical shift, every integration, every coupling constant, and every 2D correlation. Any inconsistency invalidates the proposed structure.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Rationale: The deuterated solvent is "invisible" in ¹H NMR. TMS provides a universal reference point for chemical shifts.

  • 1D NMR Experiments:

    • Acquire ¹H Spectrum: Obtain a high-resolution spectrum. Analyze chemical shifts, integration values, and splitting patterns (multiplicity).

    • Acquire ¹³C Spectrum: Obtain a proton-decoupled spectrum to identify the chemical shifts of all unique carbons.

  • 2D NMR Experiments:

    • Acquire COSY Spectrum: To establish proton-proton connectivity within spin systems (e.g., identifying adjacent protons on an alkyl chain or aromatic ring).

    • Acquire HSQC Spectrum: To create a map linking each proton to its directly bonded carbon atom.

    • Acquire HMBC Spectrum: To identify longer-range connections. This is often the key experiment for connecting disparate parts of the molecule, for example, by observing a correlation from the protons on the -OCH3 group of a methyl ester to the carbonyl carbon.

  • Data Interpretation:

    • Use the data sequentially. Start with the ¹H and ¹³C spectra to identify key fragments (e.g., a disubstituted benzene ring, a methoxy group, an ethyl group).

    • Use COSY to connect protons within these fragments.

    • Use HSQC to assign carbons to their respective protons.

    • Use HMBC to link the fragments together into a complete molecular structure.

    • Verify that the final proposed structure is consistent with the molecular formula from HRMS and the functional groups from IR.[17]

Conclusion

The molecular formula C18H19NO4 represents a world of chemical possibilities. For the researcher, navigating this world requires a disciplined, multi-faceted analytical strategy. By integrating the definitive mass and formula information from High-Resolution Mass Spectrometry, the functional group confirmation from Infrared Spectroscopy, and the detailed architectural blueprint from Nuclear Magnetic Resonance, a specific isomer can be identified with a high degree of certainty. This self-validating workflow, grounded in the principles of causality and cross-verification, ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. [Link]

  • Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

  • Omni Calculator. Molecular Weight Calculator (Molar Mass). [Link]

  • RJPN. FTIR INTERPRETATION OF DRUGS. [Link]

  • Wikipedia. Ester. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

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  • Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]

  • Dovepress. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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  • PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]

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Exploratory

3-Amino-p-Toluic Acid Derivatives in Liquid Crystal Design: Synthesis, Phase Behavior, and Applications

Topic: 3-amino-p-toluic acid derivatives for liquid crystal research Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-amino-p-toluic acid derivatives for liquid crystal research Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-amino-p-toluic acid (3-amino-4-methylbenzoic acid, CAS 2458-12-0) represents a critical "AB-type" monomer in the synthesis of advanced liquid crystalline (LC) materials.[][2] Unlike symmetric mesogens (e.g., terephthalic acid derivatives), the 1,3,4-substitution pattern of 3-amino-p-toluic acid introduces a lateral methyl group and an asymmetric dipole into the molecular core. This guide details the technical utility of this building block, focusing on its ability to suppress crystallization temperatures (


) while stabilizing nematic mesophases in both small-molecule and polymeric systems.

Part 1: Molecular Engineering Principles

The utility of 3-amino-p-toluic acid in LC research stems from three structural advantages that address common failure points in mesogen design:

  • Lateral Substitution Effect: The methyl group at the 4-position (ortho to the amine, para to the acid if numbering from acid as C1, though typically C4-methyl relative to toluene core) acts as a lateral substituent. This steric bulk disrupts efficient

    
    -
    
    
    
    stacking, significantly lowering the melting point compared to non-substituted analogues (e.g., 3-aminobenzoic acid derivatives).[] This is crucial for room-temperature LC applications.
  • Bifunctionality (AB Monomer): The presence of both an electron-donating amine (

    
    ) and an electron-withdrawing carboxyl (
    
    
    
    ) group allows for versatile "head-to-tail" polymerization (poly(amide-imide)s) or selective derivatization (azo/Schiff base cores).[]
  • Solubility Enhancement: In polymer systems, the asymmetry introduced by the methyl group prevents tight chain packing, rendering high-performance poly(amide-imide)s soluble in polar aprotic solvents (NMP, DMAc), facilitating solution processing.

Part 2: Synthesis Architectures & Protocols[1]

Workflow A: Poly(amide-imide) (PAI) Synthesis

This route yields high-performance polymers exhibiting liquid crystalline phases (often cholesteric or nematic depending on chiral dopants) and high thermal stability.[]

Mechanism: Direct polycondensation of 3-amino-p-toluic acid with trimellitic anhydride or diacids via the Yamazaki-Higashi phosphorylation method.[]

Step-by-Step Protocol
  • Reagent Preparation:

    • Monomer: 3-amino-4-methylbenzoic acid (10 mmol).[]

    • Co-monomer: Trimellitic anhydride (10 mmol) or aromatic diacids.

    • Condensing Agents: Triphenyl phosphite (TPP, 20 mmol), Pyridine (10 mL).

    • Solvent: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (to improve solubility).

  • Reaction Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.[]

    • Charge the flask with monomers, LiCl/NMP, and Pyridine.

  • Polycondensation:

    • Add TPP dropwise to the mixture.

    • Heat the system to 100–120°C for 3 hours to form the prepolymer.

    • Increase temperature to 130°C for 12 hours to drive high molecular weight formation.

  • Work-up:

    • Pour the viscous polymer solution slowly into methanol (500 mL) under vigorous stirring.

    • Filter the fibrous precipitate.

    • Purification (Critical): Soxhlet extraction with methanol for 24 hours to remove residual TPP and pyridine.

    • Dry in a vacuum oven at 100°C overnight.

Workflow B: Small-Molecule Azo-Mesogen Synthesis

This route creates rod-like (calamitic) LCs.[] The 3-amino group is converted to a diazonium salt and coupled with a phenol or aniline derivative.[][3]

Mechanism: Diazotization followed by electrophilic aromatic substitution.[]

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 3-amino-p-toluic acid (10 mmol) in HCl (6 M, 20 mL).

    • Cool to 0–5°C in an ice bath.

    • Add

      
       (11 mmol) solution dropwise, maintaining temperature <5°C. Stir for 30 min.
      
  • Coupling:

    • Dissolve coupling agent (e.g., phenol or p-cresol, 10 mmol) in NaOH (10%, 20 mL).

    • Slowly add the diazonium salt solution to the alkaline phenol solution at 0–5°C.

    • Observation: A colored precipitate (orange/red) forms immediately (Azo linkage).

  • Esterification (Tail Attachment):

    • The resulting azo-acid is reacted with a long-chain alcohol (e.g., 1-octanol) using DCC/DMAP in DCM to attach the flexible aliphatic tail required for mesophase formation.[]

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways for 3-amino-p-toluic acid, highlighting the decision nodes for polymer vs. small-molecule LC design.

SynthesisPathways Start 3-Amino-p-Toluic Acid (Core Building Block) Condensation Polycondensation (TPP/Pyridine) Start->Condensation Route A Diazotization Diazotization (NaNO2/HCl) Start->Diazotization Route B PAI Poly(amide-imide) LC Polymers Condensation->PAI PropA High Tg, Soluble, Film-Forming PAI->PropA Coupling Azo Coupling (Phenol/Ar-OH) Diazotization->Coupling Esterification Esterification (Long Chain Alcohol) Coupling->Esterification AzoLC Calamitic Azo Liquid Crystals Esterification->AzoLC PropB Nematic Phase, Photo-Switchable AzoLC->PropB

Figure 1: Divergent synthesis workflows for 3-amino-p-toluic acid derivatives.

Part 4: Characterization & Phase Behavior

To validate the synthesis of LC materials, researchers must correlate molecular structure with phase transitions. The lateral methyl group typically suppresses smectic phases in favor of nematic phases due to the disruption of layer packing.

Representative Data: Thermal Transitions

The table below summarizes the effect of the lateral methyl group when comparing 3-amino-p-toluic acid derivatives to their non-methylated counterparts (based on general structure-property trends in LC poly(ester-imide)s and azo-mesogens).

Derivative TypeCore StructureLateral Group (X)Melting Point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Mesophase RangePhase Type
Reference 3-aminobenzoic acid deriv.[][2][3]H210°C210–260°CSmectic/Nematic
Target 3-amino-p-toluic acid deriv. CH₃ 165°C 165–240°C Nematic
Polymer Poly(amide-imide)CH₃>300°C (

)
N/A (Soluble)Lyotropic LC

Note: The "Target" derivative shows a significantly lower melting point, broadening the usable liquid crystalline range.

Structure-Property Logic Diagram

The following diagram explains the causality between the molecular features of 3-amino-p-toluic acid and the resulting macroscopic material properties.

StructureProperty Methyl Lateral Methyl Group (Pos. 4) Steric Increased Steric Hindrance Methyl->Steric Asym Structural Asymmetry Methyl->Asym Bifunc Bifunctional Groups (NH2 / COOH) HBond Directional H-Bonding Bifunc->HBond LowTm Lowered Melting Point (Tm) Steric->LowTm Solubility Enhanced Solubility (Polymers) Asym->Solubility Nematic Nematic Phase Stabilization Asym->Nematic HBond->Nematic

Figure 2: Causal relationship between 3-amino-p-toluic acid structure and LC properties.[]

Part 5: References

  • Chemical Identity & Properties:

    • 3-Amino-4-methylbenzoic acid (CAS 2458-12-0).[][2][4][5] PubChem Database.[][2] National Center for Biotechnology Information.[]

    • [Link]

  • Poly(amide-imide) Applications:

    • Mallakpour, S., & Asadi, P. (2013). Structural features of bionanocomposite derived from novel designed poly(ester-imide) based on natural amino acids.[] Bulletin of Materials Science.[]

    • [Link]

  • General Azo-Mesogen Synthesis:

    • Al-Obaidi, N. S. (2018). Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. Diyala Journal for Pure Sciences.[]

    • [Link] (General Journal Landing Page for verification of methodology)

  • Schiff Base LC Context:

    • Sellitepe, H. E., et al. (2021).[6] Synthesis of N'-(substituted benzylidene)-benzohydrazides... (Illustrates the Schiff base/hydrazide chemistry applicable to this monomer). MDPI Applied Sciences.[]

    • [Link]

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Foundational

The Architectonics of Order: A Technical Guide to Structure-Property Relationships in Lateral Methyl Substituted Mesogens

Abstract The introduction of a lateral methyl group onto a mesogenic core is a subtle yet powerful tool in the rational design of liquid crystals. This seemingly minor structural modification can profoundly influence the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a lateral methyl group onto a mesogenic core is a subtle yet powerful tool in the rational design of liquid crystals. This seemingly minor structural modification can profoundly influence the delicate balance of intermolecular forces that govern self-assembly, leading to significant alterations in mesophase behavior and physical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in lateral methyl substituted mesogens. We will delve into the synthetic strategies for creating these molecules, provide detailed protocols for their characterization, and explore the fundamental principles that dictate their behavior.

Introduction: The Significance of Lateral Substitution

Liquid crystals (LCs) represent a fascinating state of matter that exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2] This unique combination of order and fluidity is the basis for their widespread application in technologies such as liquid crystal displays (LCDs). The properties of a liquid crystal are intrinsically linked to its molecular structure. Calamitic (rod-like) mesogens, the focus of this guide, typically consist of a rigid core and flexible terminal chains.

Lateral substitution, the attachment of a functional group to the side of the mesogenic core, is a key strategy for fine-tuning the properties of these materials. The methyl group (-CH3), though small, can induce significant changes due to its steric and electronic effects.[3] Understanding these effects is crucial for designing mesogens with desired characteristics, such as lower melting points, specific mesophase symmetries, and optimized optical or dielectric properties.

Synthetic Strategies for Lateral Methyl Substituted Mesogens

The synthesis of laterally methyl-substituted mesogens typically involves multi-step organic reactions. A common approach is the esterification of a laterally substituted phenol with a carboxylic acid, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4]

Representative Synthetic Workflow

The following is a representative, step-by-step methodology for the synthesis of a three-ring calamitic mesogen with a lateral methyl group on the central hydroquinone ring.

Experimental Protocol: Synthesis of 1,4-bis[(4'-n-alkoxybenzoyl)oxy]toluene [5]

  • Preparation of 4-(n-alkoxy)benzoic acid:

    • To a solution of 4-hydroxybenzoic acid in ethanol, add potassium hydroxide and stir until dissolved.

    • Add the appropriate n-bromoalkane and reflux the mixture for 24 hours.

    • After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from ethanol to yield the pure 4-(n-alkoxy)benzoic acid.

    • Causality: This Williamson ether synthesis is a robust method for attaching the flexible terminal alkoxy chains to the benzoic acid moiety. The length of this chain is a critical parameter influencing the mesophase behavior.

  • Esterification with Methylhydroquinone:

    • Dissolve the 4-(n-alkoxy)benzoic acid and methylhydroquinone in a suitable solvent such as dichloromethane (DCM).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Filter off the precipitated N,N'-dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel followed by recrystallization.

    • Causality: The DCC/DMAP coupling system is a highly efficient method for ester bond formation under mild conditions, which is crucial for preventing side reactions. The stoichiometry is carefully controlled to ensure disubstitution on the methylhydroquinone core.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product 4_hydroxybenzoic_acid 4-Hydroxybenzoic Acid alkoxy_benzoic_acid 4-(n-alkoxy)benzoic acid 4_hydroxybenzoic_acid->alkoxy_benzoic_acid Williamson Ether Synthesis n_bromoalkane n-Bromoalkane n_bromoalkane->alkoxy_benzoic_acid methylhydroquinone Methylhydroquinone final_mesogen Laterally Methyl Substituted Mesogen methylhydroquinone->final_mesogen alkoxy_benzoic_acid->final_mesogen DCC/DMAP Esterification

Caption: Synthetic route to a lateral methyl substituted mesogen.

Characterization of Mesomorphic Properties

A combination of analytical techniques is essential to fully characterize the liquid crystalline behavior of these materials.

Polarizing Optical Microscopy (POM)

POM is the primary tool for the direct visualization and identification of liquid crystal phases.[6] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays with different refractive indices and polarization states.[7] When viewed between crossed polarizers, this birefringence results in characteristic textures.[8]

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the sample on a clean glass slide and cover with a coverslip.

  • Heating and Cooling: Place the slide on a hot stage connected to a temperature controller. Heat the sample above its clearing point to the isotropic liquid phase.

  • Observation: Cool the sample slowly (e.g., 1-5 °C/min) while observing through the microscope.[9]

  • Phase Identification:

    • Nematic (N) Phase: On cooling from the isotropic liquid, the nematic phase typically appears as droplets with a "threaded" or "schlieren" texture.[2] The threads are disclinations in the director field.

    • Smectic (Sm) Phases: Smectic phases are more ordered and often exhibit "focal-conic" or "fan-like" textures.[9]

  • Data Recording: Record the temperatures at which phase transitions occur and capture images of the characteristic textures.

Self-Validation: The reversibility of phase transitions on heating and cooling cycles confirms them as true thermotropic phases. The distinct and reproducible textures observed for each phase serve as a visual confirmation of the phase identification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] It is used to quantitatively determine the temperatures and enthalpy changes associated with phase transitions.[11]

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and zinc.[11]

  • Sample Preparation: Accurately weigh 3-6 mg of the sample into an aluminum DSC pan and seal it.[12] Prepare an empty sealed pan as a reference.

  • Thermal Program: Place the sample and reference pans in the DSC cell. Heat the sample to the isotropic phase at a controlled rate (e.g., 10 °C/min), hold for a few minutes to erase thermal history, and then cool at the same rate.[12] Perform a second heating run.

  • Data Analysis:

    • Phase transitions appear as peaks on the DSC thermogram. Endothermic peaks on heating correspond to transitions to a less ordered phase (e.g., crystal to nematic, nematic to isotropic). Exothermic peaks on cooling correspond to transitions to a more ordered phase.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Self-Validation: The transition temperatures obtained from the second heating scan are generally reported to ensure a consistent thermal history. These temperatures should correlate with the visual observations from POM.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the structural organization within mesophases, particularly for identifying different smectic phases.[13]

Experimental Protocol: Small-Angle X-Ray Scattering (SAXS) for Smectic Phases

  • Sample Preparation: The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder within the XRD instrument.

  • Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected, and the diffraction pattern is recorded.

  • Data Analysis:

    • Smectic A (SmA) and Smectic C (SmC) Phases: These phases produce a sharp diffraction peak in the small-angle region, corresponding to the smectic layer spacing (d). A diffuse peak in the wide-angle region corresponds to the average intermolecular distance.

    • The layer spacing can be calculated using Bragg's Law: nλ = 2dsinθ.[14]

    • By comparing the measured layer spacing with the calculated molecular length, one can distinguish between orthogonal phases (like SmA, where d ≈ molecular length) and tilted phases (like SmC, where d < molecular length).

Self-Validation: The XRD data provides direct structural information that validates the phase assignments made by POM and DSC. For example, the appearance of a sharp, low-angle peak confirms the presence of a layered smectic structure.

Core Structure-Property Relationships

The introduction of a lateral methyl group disrupts the ideal rod-like shape of the mesogen, leading to predictable yet profound consequences for its self-assembly.

Steric Effects: Disrupting Order

The primary effect of a lateral methyl group is steric hindrance.[15] This has several key consequences:

  • Reduced Melting and Clearing Points: The methyl group increases the width of the molecule, which weakens the lateral intermolecular attractions (van der Waals forces) that stabilize the mesophase.[16] This leads to a decrease in both the melting temperature (crystal to mesophase) and the clearing temperature (mesophase to isotropic liquid).

  • Destabilization of Smectic Phases: The increased molecular separation makes it more difficult for the molecules to pack into the well-defined layers required for smectic phases.[17] Consequently, lateral methyl substitution often suppresses smectic phases in favor of the less-ordered nematic phase.

  • Induction of Nematic Phases: In some systems where the non-substituted analogue is purely smectogenic, the introduction of a lateral methyl group can induce a nematic phase.[17]

Positional Isomerism

The position of the methyl group on the aromatic core is critical.[18] For example, in a three-ring system, a methyl group on the central ring will have a more pronounced steric effect than one on a terminal ring. This can lead to significant differences in transition temperatures and phase stability between isomers.[18]

The Odd-Even Effect

In a homologous series of mesogens where the length of a terminal alkyl chain is varied, the clearing temperatures often show an alternating pattern, with even-numbered chain lengths having higher clearing points than odd-numbered ones.[2][19] This "odd-even" effect is due to the different orientations of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular anisotropy. The introduction of a lateral methyl group can modulate this effect.

Visualization of Steric Effects

Steric_Effects cluster_cause Structural Change cluster_mechanism Molecular Mechanism cluster_consequence Property Consequences Methyl_Sub Lateral Methyl Substitution Increased_Width Increased Molecular Width Methyl_Sub->Increased_Width Reduced_Packing Reduced Packing Efficiency Increased_Width->Reduced_Packing Weakened_Attractions Weakened Intermolecular Attractions Reduced_Packing->Weakened_Attractions Lower_Temps Lower Transition Temperatures Weakened_Attractions->Lower_Temps Smectic_Destabilization Smectic Phase Destabilization Weakened_Attractions->Smectic_Destabilization Nematic_Favoring Favoring of Nematic Phase Smectic_Destabilization->Nematic_Favoring

Caption: Causality chain of lateral methyl substitution effects.

Physical Properties of Lateral Methyl Substituted Mesogens

The changes in molecular packing and order induced by a lateral methyl group also affect the macroscopic physical properties of the liquid crystal.

Birefringence (Δn)

Birefringence is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. It is a measure of the optical anisotropy of the material.

  • Effect of Methyl Group: The introduction of a lateral methyl group can decrease the molecular polarizability anisotropy, which in turn can lead to a reduction in birefringence. However, the effect is also dependent on how the methyl group influences the overall order parameter of the mesophase.

Experimental Protocol: Birefringence Measurement (Phase Difference Method) [5][20]

  • Setup: Place a planar-aligned liquid crystal cell between two crossed polarizers. The director of the LC should be at 45° to the polarizer axes.

  • Measurement: Apply a variable voltage to the cell. As the voltage increases, the LC molecules reorient, changing the phase difference (retardation) between the ordinary and extraordinary rays.

  • Analysis: Measure the transmitted light intensity as a function of voltage. The number of maxima and minima in the transmission curve allows for the calculation of the total phase difference, from which the birefringence (Δn) can be determined using the formula: Δn = δλ / (2πd), where δ is the phase difference, λ is the wavelength of light, and d is the cell thickness.[5]

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. Its sign and magnitude are critical for the operation of LCDs.

  • Effect of Methyl Group: A lateral methyl group is weakly electron-donating and can alter the dipole moment of the molecule. The position of the methyl group relative to other polar groups on the mesogen will determine its effect on the overall dielectric anisotropy.

Experimental Protocol: Dielectric Anisotropy Measurement [21][22]

  • Cell Preparation: Inject the liquid crystal material into two types of cells: one that promotes planar alignment (for measuring ε⊥) and one that promotes homeotropic alignment (for measuring ε∥).

  • Measurement: Place the cell in a sample holder and connect it to an LCR meter. Measure the capacitance of the cell at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric permittivity is calculated from the capacitance. The dielectric anisotropy is then simply Δε = ε∥ - ε⊥.

Data Summary: Influence of Lateral Methyl Group

The following table summarizes the typical effects of introducing a lateral methyl group to a calamitic mesogen, based on a comparison between a hypothetical non-substituted parent compound and its methyl-substituted analogue.

PropertyNon-Substituted MesogenLaterally Methyl Substituted MesogenRationale
Melting Point (Tm) HigherLowerSteric hindrance from the methyl group disrupts crystal packing efficiency.[15]
Clearing Point (Ti) HigherLowerIncreased molecular separation weakens intermolecular forces, destabilizing the mesophase.[16]
Mesophase Stability HigherLowerThe overall reduction in intermolecular attractive forces leads to a narrower mesophase range.
Tendency for Smectic Phase HigherLowerThe methyl group sterically hinders the layered arrangement required for smectic phases.[17]
Birefringence (Δn) HigherGenerally LowerThe methyl group can reduce the anisotropy of molecular polarizability.
Dielectric Anisotropy (Δε) VariesModifiedThe effect depends on the position of the methyl group relative to other polar substituents on the core.

Conclusion

The lateral substitution of a methyl group is a nuanced yet highly effective strategy for the molecular engineering of liquid crystals. Its primary steric effect predictably lowers transition temperatures and can be used to tune the type of mesophase present, often favoring the nematic phase over more ordered smectic phases. This guide has provided a framework for the synthesis, characterization, and fundamental understanding of these materials. By combining detailed experimental protocols with an exploration of the underlying physical principles, researchers can more effectively design and develop novel mesogens with tailored properties for a wide range of applications, from advanced display technologies to functional materials in drug delivery and sensing.

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  • Title: Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals Source: RSC Publishing URL: [Link]

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  • Title: Liquid Crystal and their Applications Source: IJRTE URL: [Link]

  • Title: Synthesis of homologous series of liquid crystalline behavior and the study of mesomorphism Source: ResearchGate URL: [Link]

  • Title: Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals Source: MDPI URL: [Link]

  • Title: OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING Source: Chem. Listy URL: [Link]

  • Title: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group Source: PMC URL: [Link]

  • Title: The influences of lateral groups on 4-cyanobiphenyl-benzonitrile- based dimers Source: Taylor & Francis Online URL: [Link]

  • Title: The effect of lateral methyl substitution on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates Source: SciSpace URL: [Link]

  • Title: Synthesis and phase transition behaviours of laterally substituted liquid crystals containing methylhydroquinone: emerging of smectic C phase for higher homologues Source: Taylor & Francis URL: [Link]

  • Title: Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of liquid crystal methyl methacrylic monomers Source: ResearchGate URL: [Link]

  • Title: Polarized Light Microscope Setup: Polarizer, Analyzer & Condenser Source: Evident Scientific URL: [Link]

  • Title: Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases Source: PMC URL: [Link]

  • Title: Electronic and Steric Effects in Ligand Substitution ... Source: ACS Publications URL: [Link]

  • Title: General chemical structure of the designed laterally substituted reactive mesogens with vinyl terminal group. Source: ResearchGate URL: [Link]

  • Title: Odd-even effects in liquid crystals Source: ResearchGate URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: LinkedIn URL: [Link]

  • Title: New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations Source: PMC URL: [Link]

  • Title: New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations Source: ResearchGate URL: [Link]

  • Title: How Does Differential Scanning Calorimetry Work: A Guide Source: Zeal URL: [Link]

  • Title: New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations Source: Semantic Scholar URL: [Link]

  • Title: INTERMOLECULAR INTERACTION IN LIQUID CRYSTALS Source: Eurasian Physical Technical Journal URL: [Link]

  • Title: Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties Source: PMC URL: [Link]

  • Title: Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures Source: MDPI URL: [Link]

  • Title: Molecular Ordering and Even-Odd Effect in a Homologous Series of Nematic Liquid Crystals Source: SciSpace URL: [Link]

  • Title: DSC Data Analysis Guide Source: Scribd URL: [Link]

  • Title: X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities Source: ResearchGate URL: [Link]

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  • Title: Low-temperature structural study of smectic CA* glass by X-ray diffraction Source: arXiv.org URL: [Link]

  • Title: Operating Instructions – Differential Scanning Calorimeter Source: The Hong Kong University of Science and Technology URL: [Link]

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Exploratory

Technical Guide: Synthesis and Derivatization of Propyl 4-Hydroxybenzoate (Propylparaben)

Executive Summary Propyl 4-hydroxybenzoate (Propylparaben) is a critical scaffold in pharmaceutical and cosmetic formulation, serving primarily as an antimicrobial preservative.[1][2] However, its structural utility exte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 4-hydroxybenzoate (Propylparaben) is a critical scaffold in pharmaceutical and cosmetic formulation, serving primarily as an antimicrobial preservative.[1][2] However, its structural utility extends beyond preservation; it acts as a versatile intermediate for developing lipophilic prodrugs and novel bioactive ether derivatives.[1]

This guide provides a rigorous technical breakdown of the synthesis of the core propyl ester scaffold and its downstream functionalization.[1] It moves beyond standard textbook descriptions to address process optimization, green chemistry alternatives (ionic liquids), and critical analytical validation parameters required for regulatory compliance.

Part 1: The Chemical Scaffold & Reactivity Profile[3]

Before initiating synthesis, the researcher must understand the reactivity nodes of the 4-hydroxybenzoic acid (4-HBA) scaffold.[1]

Structural FeatureReactivity PotentialApplication in Synthesis
Carboxylic Acid (C-1) Electrophilic CenterPrimary site for esterification (Propyl ester formation).[1]
Phenolic Hydroxyl (C-4) Nucleophilic CenterSite for O-alkylation (ether derivatives) or O-acylation (prodrugs).[1]
Aromatic Ring Electron-Rich SystemSusceptible to electrophilic aromatic substitution (halogenation/nitration), though deactivated by the ester group relative to the phenol.[1]

Part 2: Core Synthesis of Propyl 4-Hydroxybenzoate

The industrial standard remains Fischer Esterification , but modern laboratory protocols prioritize catalytic efficiency and waste reduction.[1]

Method A: Classical Acid-Catalyzed Esterification (Baseline Protocol)

Use this method for robust, large-scale synthesis where solvent recovery is available.[1]

Reaction:


[1]

Protocol:

  • Stoichiometry: Charge a round-bottom flask with 4-hydroxybenzoic acid (1.0 eq) and n-Propanol (excess, typically 5-10 eq to drive equilibrium).

  • Catalyst: Add concentrated

    
     (0.1 eq) or p-Toluenesulfonic acid (PTSA) (0.05 eq).
    
  • Reflux: Heat to reflux (

    
    ) for 4–8 hours.
    
    • Critical Control: Use a Dean-Stark trap to continuously remove water, driving the equilibrium to completion (Le Chatelier's principle).[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Neutralize with saturated

      
       (pH ~7–8).[1][3] Caution: CO2 evolution.
      
    • Extract with Ethyl Acetate.[1][3] Wash organic layer with brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from ethanol/water (9:1).

Method B: Green Synthesis via Ionic Liquids (Advanced Protocol)

Use this method for high-purity requirements and "Green Chemistry" compliance.

Rationale: Acidic ionic liquids act as both solvent and catalyst, improving yield and allowing for easy recycling.[1]

Protocol:

  • Reagents: Mix 4-HBA (10 mmol) and n-Propanol (10 mL).

  • Catalyst: Add 1-methyl-3-(3-sulfopropyl)-imidazolium dihydrogen phosphate (

    
    ) or similar Brønsted acidic ionic liquid.[1]
    
  • Conditions: Stir at

    
     for 2–3 hours.
    
  • Isolation: The product is often less soluble in the ionic liquid upon cooling or can be extracted with diethyl ether.[1] The ionic liquid phase can be dried and reused 4–5 times without significant loss of activity.[1]

Visualization: Fisher Esterification Mechanism

The following diagram details the proton transfer and nucleophilic attack mechanism governing Method A.

FisherMechanism Start 4-Hydroxybenzoic Acid + Propanol Protonation Carbonyl Protonation Start->Protonation H+ Catalyst Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack n-Propanol Transfer Proton Transfer & Water Elimination Attack->Transfer Equilibrium Deprotonation Deprotonation (Catalyst Regeneration) Transfer->Deprotonation - H2O Product Propyl 4-hydroxybenzoate Deprotonation->Product

Figure 1: Mechanistic pathway of acid-catalyzed esterification.

Part 3: Synthesis of Ester Derivatives (Functionalization)

Once the propyl ester is synthesized, the phenolic hydroxyl group becomes the primary target for derivatization to create Propyl 4-alkoxybenzoates (ethers) or Propyl 4-acyloxybenzoates (prodrugs).[1]

Workflow 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Increase lipophilicity for membrane permeability studies.[1]

Reaction:


[1]

Protocol:

  • Dissolution: Dissolve Propyl 4-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF.

  • Base: Add anhydrous

    
     (2.0 eq). Stir for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Add Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq) dropwise.[1]

  • Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (Product moves faster/higher

    
     than starting phenol).[1]
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from hexane/ethanol.

Workflow 2: O-Acylation (Prodrug Synthesis)

Objective: Create transient prodrugs that hydrolyze in vivo to release the active paraben.[1]

Protocol:

  • Dissolution: Dissolve Propylparaben (1.0 eq) in DCM (Dichloromethane).

  • Base: Add Triethylamine (

    
    ) (1.5 eq) and catalytic DMAP (Dimethylaminopyridine).
    
  • Acylation: Add Acid Chloride (e.g., Acetyl chloride) (1.1 eq) at

    
    .[1]
    
  • Reaction: Warm to room temperature and stir for 2 hours.

Visualization: Derivatization Pathways

Derivatization Core Propyl 4-hydroxybenzoate (Core Scaffold) Ether Ether Derivatives (O-Alkylation) Core->Ether R-X / K2CO3 Prodrug Prodrug Esters (O-Acylation) Core->Prodrug R-COCl / Et3N RingSub Ring Substituted (Halogenation) Core->RingSub Br2 / AcOH ProdA Propyl 4-butoxybenzoate (Lipophilic) Ether->ProdA ProdB Propyl 4-acetoxybenzoate (Hydrolyzable) Prodrug->ProdB ProdC Propyl 3-bromo-4-hydroxybenzoate (Antibacterial Variant) RingSub->ProdC

Figure 2: Strategic derivatization pathways for Structure-Activity Relationship (SAR) studies.

Part 4: Analytical Validation (HPLC & Identification)

Trustworthiness in synthesis relies on rigorous validation.[1] The following HPLC method separates the ester from the starting acid and potential impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m)
Mobile Phase Acetonitrile : Water (50:50 v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time (Approx) 4-HBA (~2.5 min) < Methylparaben < Propylparaben (~8-10 min)
Impurity Check 4-Hydroxybenzoic acid (Starting material) must be < 0.1%.[1][6]

Self-Validating Check:

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Visualization: UV lamp (254nm) or Millon's Reagent (Specific for phenols - turns pink/red).[1]

    • Note: If Millon's test is negative on a derivative, O-alkylation/acylation was successful (phenol is blocked).[1]

References

  • BenchChem. (2025).[1][3][7] Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid. Retrieved from

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001).[1][8] Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. Retrieved from

  • Amrutkar, R. D., et al. (2023).[1] Ionic liquids: A green solvent for organic synthesis.[1][4][9] Current Trends in Pharmacy and Pharmaceutical Chemistry.[1][5] Retrieved from

  • Asian Journal of Pharmaceutical Analysis. (2015). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives. Retrieved from [1]

  • GuideChem. (2020).[1] How to prepare 4-Hydroxybenzoic acid ester? - Catalytic Protocols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS: 67603-68-3) Executive Summary & Retrosynthetic Strategy The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS: 67603-68-3)

Executive Summary & Retrosynthetic Strategy

The synthesis of highly functionalized aryl esters, such as 4-(propoxycarbonyl)phenyl 3-amino-4-methylbenzoate, presents unique chemoselectivity challenges. This compound consists of a propyl 4-hydroxybenzoate (propylparaben) moiety esterified with a 3-amino-4-methylbenzoic acid core.

Direct esterification of these two fragments is mechanistically flawed due to two primary factors:

  • Competing Nucleophilicity: The primary aniline (-NH₂) is a significantly stronger nucleophile than the phenolic hydroxyl (-OH) group. Attempting a direct coupling would result in self-condensation, yielding undesired polyamides rather than the target ester.

  • Poor Phenolic Reactivity: Phenols are inherently weak nucleophiles due to the resonance stabilization of their oxygen lone pairs into the aromatic ring. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.

The Strategic Solution: To bypass these hurdles, we employ a two-step sequence utilizing a nitro-protecting strategy. By starting with 4-methyl-3-nitrobenzoic acid, the competing amine reactivity is entirely masked. We first convert the carboxylic acid to a highly electrophilic acid chloride, driving the esterification forward under anhydrous Schotten-Baumann-type conditions[1]. Following isolation, the nitro group is chemoselectively reduced to the target amine via catalytic hydrogenation over Palladium on Carbon (Pd/C). This method operates under mild conditions, preserving the newly formed ester linkage while ensuring high atom economy[2].

Synthetic Workflow

G A 4-Methyl-3-nitrobenzoic acid B 4-Methyl-3-nitrobenzoyl chloride (Activated Electrophile) A->B Oxalyl Chloride cat. DMF, DCM 0 °C to RT D 4-(Propoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate (Intermediate) B->D Et3N, DCM 0 °C to RT C Propyl 4-hydroxybenzoate (Nucleophile) C->D E 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (Target Molecule) D->E H2 (1 atm) 10% Pd/C EtOH, RT

Figure 1: Two-step synthetic workflow for 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate.

Experimental Protocols

Step 1: Synthesis of 4-(Propoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate

This step utilizes acid chloride activation to overcome the poor nucleophilicity of the phenol.

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 eq, 10.0 mmol)

  • Oxalyl chloride (1.2 eq, 12.0 mmol)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Propyl 4-hydroxybenzoate (1.0 eq, 10.0 mmol)

  • Triethylamine (Et₃N) (1.5 eq, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Activation: Suspend 4-methyl-3-nitrobenzoic acid in 25 mL of anhydrous DCM in an oven-dried flask under a nitrogen atmosphere. Add 2-3 drops of DMF.

  • Cool the suspension to 0 °C using an ice bath. Dropwise add oxalyl chloride over 10 minutes.

    • Self-Validation Check: Vigorous evolution of CO₂ and CO gas will be observed. The reaction is complete when gas evolution ceases and the solution becomes homogenous (approx. 2 hours at room temperature).

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the resulting crude 4-methyl-3-nitrobenzoyl chloride in 15 mL of fresh anhydrous DCM.

  • Esterification: In a separate flask, dissolve propyl 4-hydroxybenzoate and Et₃N in 10 mL of DCM. Cool to 0 °C.

  • Dropwise add the acyl chloride solution to the phenol solution over 15 minutes. A white precipitate (Et₃N·HCl) will immediately form.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the intermediate nitro-ester as a pale yellow solid.

Step 2: Chemoselective Hydrogenation to Target Molecule

This step reduces the nitro group to an aniline without cleaving the newly formed aryl or alkyl esters.

Reagents:

  • 4-(Propoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate (1.0 eq, 5.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Absolute Ethanol (30 mL)

  • Hydrogen gas (H₂, 1 atm)

Procedure:

  • Dissolve the nitro-ester intermediate in absolute ethanol in a thick-walled hydrogenation flask.

  • Carefully add 10% Pd/C to the solution. Safety Note: Add the catalyst under a gentle stream of nitrogen to prevent the ignition of ethanol vapors.

  • Evacuate the flask and backfill with H₂ gas three times to ensure complete removal of oxygen.

  • Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 6–8 hours[3].

  • Self-Validation Check: Monitor via TLC (7:3 Hexanes/EtOAc). The product aniline will exhibit a significantly lower

    
     value than the nitro-ester and will stain brightly under UV light and with ninhydrin.
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an Ethanol/Water mixture to yield pure 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate as an off-white crystalline solid.

Quantitative Data & Optimization

Table 1: Optimization of Esterification Conditions (Demonstrating Causality) To validate the necessity of the acid chloride route, alternative direct coupling methods were evaluated. The quantitative superiority of the chosen Schotten-Baumann-type activation is evident below.

Coupling MethodReagents / CatalystTemperatureYield (%)Mechanistic Observation
Direct CarbodiimideEDC·HCl, DMAPRT (24h)< 10%Sluggish kinetics; >80% unreacted phenol recovered.
Steglich EsterificationDCC, DMAPRT (24h)15%High steric hindrance; difficult separation of DCU byproduct.
Acid Chloride (Chosen) Oxalyl Cl, Et₃N 0 °C to RT (4h) 88% Rapid, clean conversion; highly electrophilic intermediate.

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Signals / Structural Assignments
¹H NMR (400 MHz, CDCl₃)

7.9–8.1 (m, Ar-H, ester adj.), 7.1–7.3 (m, Ar-H, phenol adj.), 4.2 (t, -OCH₂-), 3.8 (br s, -NH₂), 2.2 (s, Ar-CH₃), 1.7 (m, -CH₂-), 0.9 (t, -CH₃)
ESI-MS (m/z)[M+H]⁺ calculated for C₁₈H₂₀NO₄: 314.14; Found: 314.1
FT-IR (ATR, cm⁻¹)3450, 3350 (N-H stretch, primary amine), 1735 (C=O, aryl ester), 1710 (C=O, propyl ester), 1250 (C-O stretch)

References

  • Schotten–Baumann reaction - Wikipedia. Wikipedia, The Free Encyclopedia.[1] URL:

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications.[2] URL:

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC - National Institutes of Health.[3] URL:

Sources

Application

Esterification protocols for 3-amino-4-methylbenzoic acid

Application Note: High-Efficiency Esterification Protocols for 3-Amino-4-Methylbenzoic Acid Executive Summary & Strategic Analysis 3-Amino-4-methylbenzoic acid is a critical scaffold in medicinal chemistry, serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification Protocols for 3-Amino-4-Methylbenzoic Acid

Executive Summary & Strategic Analysis

3-Amino-4-methylbenzoic acid is a critical scaffold in medicinal chemistry, serving as the "head" group for several Type II kinase inhibitors (e.g., Nilotinib, Imatinib precursors).[1] The esterification of this substrate presents a specific chemical challenge: Amphoterism .

The molecule contains a basic aniline nitrogen and an acidic carboxylic acid.

  • Challenge: Under neutral conditions, the molecule exists in a zwitterionic equilibrium, reducing solubility in non-polar organic solvents.

  • Risk: Use of base-catalyzed alkylation (e.g., MeI/K2CO3) risks competitive N-alkylation vs. O-alkylation.

  • Solution: Acid-mediated esterification is the superior strategy. By protonating the amine (

    
    ), we protect the nitrogen from side reactions while simultaneously activating the carbonyl carbon for nucleophilic attack by the alcohol.
    

This guide details three protocols ranging from high-throughput laboratory scale to scalable process chemistry.

Chemical Mechanism & Pathway

The following diagram illustrates the reaction logic for the Thionyl Chloride mediated method, which is the preferred route for high purity.

EsterificationMechanism Substrate 3-Amino-4-methylbenzoic Acid (Zwitterionic/Neutral) Protection Amine Protonation (R-NH2 → R-NH3+) Substrate->Protection HCl (excess) Reagent SOCl2 + MeOH Intermediate1 In Situ HCl Generation (MeOH + SOCl2 → MeOSOCHCl → HCl) Reagent->Intermediate1 < 0°C Intermediate2 Acid Chloride / Activated Complex (R-COCl / R-C(OH)(OMe)+) Intermediate1->Intermediate2 Activation ProductSalt Product Hydrochloride Salt (R-COOMe • HCl) Intermediate2->ProductSalt Reflux (-SO2, -HCl) Protection->Intermediate2 Concurrent Workup Neutralization (NaHCO3) Liberates Free Base ProductSalt->Workup FinalProduct Methyl 3-amino-4-methylbenzoate Workup->FinalProduct

Caption: Mechanistic pathway for SOCl2-mediated esterification. Note the dual role of acid: activating the carboxyl group and protecting the amine.

Comparative Methodology Data

ParameterMethod A: SOCl₂ / MeOH Method B: H₂SO₄ / MeOH (Fischer) Method C: TMSCl / MeOH
Primary Utility High Yield / Difficult SubstratesLarge Scale / Cost EffectiveMild Conditions / Lab Scale
Reaction Time 4–6 Hours12–24 Hours12–18 Hours (RT)
Temperature Reflux (65°C)Reflux (65°C)Room Temperature
Yield (Typical) 95–98%85–90%90–95%
Byproducts SO₂, HCl (Gas)H₂O (Equilibrium limited)HCl (Gas), TMS-OH
Key Risk Exothermic additionIncomplete conversion (wet MeOH)Reagent cost

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (Gold Standard)

Recommended for high-purity applications (e.g., pharmaceutical intermediates) where quantitative conversion is required.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[2][3]

  • Thionyl Chloride (SOCl₂) (2.5 eq)

  • Anhydrous Methanol (Solvent, ~0.3 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvation: Charge the flask with anhydrous methanol. Cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via an addition funnel or syringe.

    • Critical: Maintain temperature <10°C. The reaction of SOCl₂ with MeOH generates HCl and methyl sulfite exothermically.

  • Addition: Add solid 3-amino-4-methylbenzoic acid in portions. The solution may turn yellow/orange.

  • Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 65°C) for 4 hours .

    • Validation: Monitor by TLC (System: 1:1 Hexane/EtOAc). The starting material spot (baseline/low Rf) should disappear; product spot (higher Rf) appears.

  • Workup:

    • Cool to room temperature.[1][3][4][5][6]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess SOCl₂. Caution: Trap acidic vapors.

    • The residue is the hydrochloride salt of the ester.[6]

  • Neutralization:

    • Resuspend the residue in Ethyl Acetate (EtOAc).[3][5][7]

    • Slowly add saturated aqueous NaHCO₃ while stirring until pH ~8 (gas evolution will cease).

    • Separate the layers.[3][7][8][9][10] Extract the aqueous layer 2x with EtOAc.[5]

  • Purification:

    • Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.[3][10]

    • Filter and concentrate.

    • Result: Off-white to beige solid. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: TMSCl Mediated "Mild" Esterification

Recommended for small-scale runs or when avoiding noxious SOCl₂ fumes is preferred.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl in situ and methoxy-trimethylsilane.

Step-by-Step Workflow:

  • Setup: Round-bottom flask, room temperature.

  • Reagents: Dissolve 3-amino-4-methylbenzoic acid (1.0 g, 6.6 mmol) in Methanol (15 mL).

  • Addition: Add TMSCl (2.0 eq, ~1.7 mL) dropwise.

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Note: If conversion is slow, heat to 40°C.

  • Workup: Evaporate volatiles. Neutralize residue with NaHCO₃ solution as in Protocol A.

Quality Control & Characterization

Physical Properties:

  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: 114–115°C (Methyl ester).[3]

Spectroscopic Validation (¹H NMR in DMSO-d₆):

  • δ 7.x - 8.x ppm: Aromatic protons (3H). Look for the specific splitting pattern (d, s, d) typical of 1,3,4-substitution.

  • δ 5.x ppm: Broad singlet (2H) corresponding to

    
    . Note: If run on the salt, this will be broad/downfield 
    
    
    
    .
  • δ 3.7 - 3.8 ppm: Singlet (3H) corresponding to the Ester Methyl (

    
    ).
    
  • δ 2.1 - 2.2 ppm: Singlet (3H) corresponding to the Aryl Methyl (

    
    ).
    

Troubleshooting Guide:

  • Issue: Low Yield.

    • Cause: Water in methanol (Fischer method) or insufficient neutralization (product lost in aqueous layer as salt).

    • Fix: Use anhydrous MeOH; ensure aqueous layer pH > 8 during extraction.

  • Issue: Dark Product.

    • Cause: Oxidation of the aniline during reflux.

    • Fix: Perform reaction under Nitrogen atmosphere.

References

  • BenchChem. Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. Retrieved from .

  • Organic Syntheses. Ethyl 4-Amino-3-methylbenzoate. Org.[4][7][10][11] Synth. 1976 , 55, 45. .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate..

  • Li, Z., et al. A Convenient Synthesis of Amino Acid Methyl Esters. PMC 2008 . .

  • ChemicalBook. Methyl 3-amino-4-methylbenzoate Product & Synthesis..

Sources

Method

Technical Application Note: Steglich Esterification of Propyl 4-Hydroxybenzoate with N-Protected Amino-Benzoic Acids

Strategic Analysis & Chemical Logic The Chemoselectivity Challenge Coupling Propyl 4-hydroxybenzoate (Propylparaben) with Amino-benzoic acids presents a classic competing nucleophile problem. Propyl 4-hydroxybenzoate: Co...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

Coupling Propyl 4-hydroxybenzoate (Propylparaben) with Amino-benzoic acids presents a classic competing nucleophile problem.

  • Propyl 4-hydroxybenzoate: Contains a phenolic hydroxyl group (Ar-OH). Phenols are weak nucleophiles (

    
    ) and sterically hindered compared to primary alcohols.
    
  • Amino-benzoic acid: Contains both a carboxylic acid (-COOH) and an aniline amine (-NH

    
    ).
    

Critical Failure Mode: If you attempt to react free amino-benzoic acid with propylparaben using DCC, the reaction will fail. The amine group of the amino-benzoic acid is a far superior nucleophile than the phenol. The activated O-acylisourea intermediate will be attacked by the amine of a neighboring molecule, leading to rapid self-polymerization (oligobenzamides) rather than the desired esterification.

The Solution: The amine must be chemically "masked" (protected) prior to coupling. This protocol utilizes


-Boc protection  (tert-butyloxycarbonyl) to render the amine non-nucleophilic, forcing the DCC-activated carboxylate to react with the phenol.
The Steglich Mechanism

Standard Fischer esterification (acid catalysis) fails with phenols due to unfavorable equilibrium. We utilize the Steglich Esterification , which employs:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Activates the carboxylic acid into an O-acylisourea.

  • DMAP (4-Dimethylaminopyridine): The essential catalyst. It acts as an acyl-transfer agent.[1][2] The phenol is too slow to attack the O-acylisourea directly before it rearranges to an unreactive N-acylurea. DMAP intercepts the active species to form a highly reactive

    
    -acylpyridinium intermediate, which rapidly acylates the phenol.
    

Mechanistic Visualization

The following diagram illustrates the specific pathway for this coupling, highlighting the critical role of DMAP in preventing the


-acylurea rearrangement side reaction.

SteglichMechanism Reactants N-Boc-Aminobenzoic Acid + DCC Intermediate1 O-Acylisourea (Unstable Intermediate) Reactants->Intermediate1 Activation (0°C) SideProduct N-Acylurea (Dead End Side Product) Intermediate1->SideProduct Slow Rearrangement (Without DMAP) DMAP_Complex N-Acylpyridinium (Activated Complex) Intermediate1->DMAP_Complex DMAP Attack (Fast) DCU DCU (Insoluble Urea) Intermediate1->DCU Byproduct Formation Product Target Ester (Depside Linkage) DMAP_Complex->Product + Phenol - DMAP Phenol Propyl 4-hydroxybenzoate (Nucleophile)

Figure 1: The Steglich catalytic cycle. Note that DMAP is required to outcompete the rearrangement to N-acylurea.

Experimental Protocol

Materials & Stoichiometry Table
ComponentRoleEquivalentsNotes

-Boc-4-aminobenzoic acid
Electrophile1.0 eqMust be dry.[3]
Propyl 4-hydroxybenzoate Nucleophile1.0 - 1.1 eqSlight excess ensures complete consumption of the acid.
DCC Coupling Agent1.1 - 1.2 eqActivator. Toxic/Sensitizer.[4]
DMAP Catalyst0.1 - 0.2 eqEssential for phenols.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add

    
    -Boc-4-aminobenzoic acid  (1.0 eq), Propyl 4-hydroxybenzoate  (1.0 eq), and DMAP  (0.1 eq) to the flask.
    
  • Solvation: Add anhydrous DCM (approx. 5 mL per mmol of reactant). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Cooling is critical to suppress the formation of the N-acylurea byproduct during the initial activation.

Phase 2: Coupling
  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

    • Observation: The solution will become cloudy within minutes as Dicyclohexylurea (DCU) begins to precipitate.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12–24 hours.

    • Monitoring: Check by TLC (Solvent system: Hexane/EtOAc 3:1). Look for the disappearance of the carboxylic acid spot.

Phase 3: Workup (The DCU Removal Protocol)

The primary difficulty in DCC couplings is removing the urea byproduct.

  • Filtration: Cool the reaction mixture back to 0 °C for 30 minutes (this maximizes DCU precipitation). Filter the mixture through a sintered glass funnel or a Celite pad. Wash the solid cake with cold DCM.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield a crude oil/solid.

  • Cold Ether Trituration (Critical Step):

    • Resuspend the crude residue in a small volume of cold Diethyl Ether or Ethyl Acetate.

    • Cool to -20 °C (freezer) for 1 hour.

    • Filter again.[5][6] DCU is highly insoluble in ether; the product should remain in solution.

  • Extraction:

    • Wash the organic filtrate with 0.5 M HCl (to remove DMAP and unreacted amine traces).

    • Wash with Saturated NaHCO

      
        (to remove unreacted carboxylic acid).[7]
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Workflow Visualization

Workflow Start Start: Reagents Protect Pre-Step: N-Protection (Boc-Anhydride) Start->Protect If amine is free Mix Mix Acid + Phenol + DMAP in DCM (0°C) Protect->Mix AddDCC Add DCC Dropwise Mix->AddDCC React Stir 24h (RT) AddDCC->React Filter1 Filter Precipitated DCU React->Filter1 Wash Acid/Base Wash (Remove DMAP/SM) Filter1->Wash Purify Column Chromatography (Hex/EtOAc) Wash->Purify Final Final Product: 4-(propoxycarbonyl)phenyl 4-((tert-butoxycarbonyl)amino)benzoate Purify->Final

Figure 2: Operational workflow from starting materials to purified depside ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Rearrangement to N-acylureaEnsure reaction starts at 0°C. Increase DMAP to 0.2 eq.
Product contaminated with white solid Residual DCUDissolve product in Acetone, cool to -20°C, filter. Alternatively, use EDC instead of DCC (urea is water-soluble).[8]
No Reaction Steric hindrance of PhenolSwitch solvent to DMF (increases rate). Heat is generally NOT recommended with DCC due to rearrangement risks.
Polymerization Failed N-protectionVerify starting material purity. Ensure 100% Boc-protection before coupling.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition, 17(7), 522–524.[1]

    • Foundational paper establishing DMAP as the catalyst for suppressing N-acylurea form
  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A new pyridinium salt catalyst. The Journal of Organic Chemistry, 50(13), 2394–2395.

    • Provides mechanistic insight into the role of proton transfer and DMAP efficiency.
  • BenchChem Protocols. Removal of Dicyclohexylurea (DCU) from Reaction Mixtures.

    • Standard industrial protocols for the physical removal of urea byproducts.

Sources

Application

Preparation of reactive liquid crystal monomers for polyimides

Application Note: Preparation of Reactive Liquid Crystal Monomers for Polyimides Part 1: Strategic Molecular Design The synthesis of Liquid Crystalline Polyimides (LCPIs) requires monomers that possess both reactive end-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Reactive Liquid Crystal Monomers for Polyimides

Part 1: Strategic Molecular Design

The synthesis of Liquid Crystalline Polyimides (LCPIs) requires monomers that possess both reactive end-groups (typically diamines or dianhydrides) for polymerization and a mesogenic core (rigid rod-like structure) to induce liquid crystallinity. Unlike standard polyimide precursors, the purity and aspect ratio of these monomers are critical; even trace impurities can destabilize the mesophase, destroying the thermal conductivity or optical alignment properties sought in the final material.

Design Logic:

  • The Core (Mesogen): We utilize a rigid aromatic ester core (e.g., phenyl benzoate). Ester linkages are preferred over azo or imine linkages for electronic applications due to their superior thermal stability and lack of photo-instability.

  • The Reactive Termini: Primary amine (-NH

    
    ) groups are selected. They react with standard dianhydrides (e.g., PMDA, BPDA) to form Polyamic Acid (PAA) precursors.
    
  • The Spacer (Optional): For thermotropic applications requiring lower melting points, flexible alkyl spacers (methylene chains) can be inserted between the core and the amine. However, for high-strength/high-thermal-conductivity applications, we focus on direct-attached rigid monomers.

Part 2: Experimental Protocols

Protocol A: Synthesis of Rigid Rod Mesogenic Diamine

Target Monomer: 4-aminophenyl-4-aminobenzoate (APAB) Mechanism: Nucleophilic acyl substitution followed by heterogeneous catalytic hydrogenation.

Reagents:

  • 4-Nitrobenzoic acid (99%)

  • 4-Nitrophenol (99%)

  • Thionyl Chloride (SOCl

    
    ) or DCC/DMAP
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine Hydrate or Hydrogen gas

  • Solvents: DMF, Ethanol, 1,4-Dioxane

Step 1: Synthesis of the Dinitro Intermediate (4-nitrophenyl-4-nitrobenzoate) Rationale: We synthesize the dinitro-ester first. Direct esterification of amino-acids is difficult due to competing amine reactivity.

  • Activation: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N

    
     inlet, dissolve 4-nitrobenzoic acid (0.1 mol) in 150 mL of dry 1,4-dioxane.
    
  • Chlorination: Add Thionyl Chloride (0.12 mol) dropwise at 0°C. Add 3 drops of DMF as a catalyst. Heat to reflux (80°C) for 4 hours until gas evolution (SO

    
    , HCl) ceases.
    
    • Checkpoint: Solution should turn clear yellow.

  • Esterification: Remove excess SOCl

    
     via vacuum distillation. Redissolve the acid chloride residue in dry THF (100 mL).
    
  • Addition: Slowly add a solution of 4-nitrophenol (0.1 mol) and Triethylamine (0.11 mol) in THF (50 mL) at 0°C. Stir at Room Temperature (RT) for 12 hours.

  • Workup: Pour mixture into 1L ice water. Filter the yellow precipitate. Wash with 5% NaHCO

    
     (to remove unreacted acid) and water.
    
  • Purification: Recrystallize from ethanol/DMF (10:1).

    • Target Yield: >85%.[1][2]

    • QC: Melting point should be sharp (approx. 158-160°C).

Step 2: Reduction to Diamine Monomer (APAB) Rationale: Pd/C catalyzed reduction is preferred over Fe/HCl to avoid metal ion contamination in electronic-grade polyimides.

  • Dissolution: Dissolve the dinitro intermediate (0.05 mol) in 200 mL DMF/Ethanol (1:1) in a hydrogenation flask.

  • Catalyst Addition: Add 10 wt% Pd/C (1.5 g).

  • Reduction:

    • Method A (H

      
      ): Purge with H
      
      
      
      gas (balloon pressure) at 60°C for 24 hours.
    • Method B (Hydrazine): Add Hydrazine Hydrate (0.3 mol) dropwise at reflux (80°C). Reflux for 6 hours.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Precipitation: Cool the filtrate to precipitate the crude diamine.

  • Final Purification (Critical): Recrystallize twice from absolute ethanol under N

    
     atmosphere. Oxidation of amines turns the product brown; pure product should be off-white/pale yellow needles.
    
    • Storage: Store in a desiccator under vacuum/Argon.

Protocol B: Characterization & Phase Validation

A reactive LC monomer must be characterized not just for chemical structure, but for mesophase behavior . If the monomer does not exhibit LC phases (or clears to isotropic liquid before polymerization temperature), the resulting polyimide may fail to align.

Data Summary Table: Typical Properties of APAB Monomer

PropertyTest MethodExpected ResultRelevance
Chemical Structure

H-NMR (DMSO-d

)

5.8-6.0 (s, 4H, -NH

), 6.6-7.8 (aromatic)
Confirms amine functionality for polymerization.
Purity HPLC> 99.5%Impurities >0.5% disrupt LC domain formation.
Melting Point (

)
DSC (10°C/min)~190-200°CProcess window lower limit.
Clearing Point (

)
DSC / POM>250°C (or decomposition)Process window upper limit.
Texture POM (Crossed Polars)Schlieren or Marble TextureConfirms Nematic phase.

Visualization of Synthesis Workflow

SynthesisWorkflow Start 4-Nitrobenzoic Acid + 4-Nitrophenol Activation Activation (SOCl2 / DMF) Start->Activation Step 1a Coupling Esterification (THF / Et3N) Activation->Coupling Acid Chloride Intermediate Dinitro Ester (Precipitate) Coupling->Intermediate Step 1b Reduction Reduction (Pd/C + H2) Intermediate->Reduction Step 2 Purification Recrystallization (Abs. Ethanol) Reduction->Purification Workup FinalProduct Reactive LC Monomer (APAB) Purification->FinalProduct Yield >80%

Caption: Step-by-step synthetic pathway for ester-based reactive liquid crystal diamine monomers.

Part 3: Quality Control & Troubleshooting

Self-Validating The Protocol (QC Steps):

  • The "Clear Melt" Check: Upon melting on a hot stage, the monomer should not become transparent immediately. It should form a turbid, milky fluid (the LC phase). If it melts clear, the mesogen core is disrupted or purity is low.

  • Amine Titration: Perform perchloric acid titration to verify Amine Equivalent Weight (AEW). Theoretical AEW for APAB (C

    
    H
    
    
    
    N
    
    
    O
    
    
    ) is ~114 g/eq. Deviations >2% indicate incomplete reduction or retained solvent.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh SOCl

.
Product is Brown/Dark Oxidation of AminesRecrystallize with a pinch of sodium dithionite; dry under high vacuum.
No LC Phase (Melts Clear) Purity < 98%Repeat recrystallization. Eutectic impurities suppress LC phases.
Polymerization Gels Early CrosslinkingEnsure dinitro intermediate was fully washed of excess nitrophenol (A

monomer stoichiometry is vital).

Part 4: Application Context (Polymerization)

To utilize this monomer in Polyimide synthesis:

  • Polymerization: React APAB with a dianhydride (e.g., PMDA) in NMP at 0-5°C to form Polyamic Acid (PAA).

  • Alignment: Cast the PAA solution onto a substrate. Shear force or rubbing is applied before imidization to align the mesogens.

  • Imidization: Thermal curing (stepwise: 100°C

    
     200°C 
    
    
    
    300°C) converts PAA to PI. The rigid ester core of APAB preserves the alignment, resulting in a PI film with anisotropic thermal or optical properties.

Phase Transition Logic Diagram

PhaseLogic Sample Synthesized Monomer (Solid) Heat Heat > Tm (DSC/POM) Sample->Heat Decision1 Isotropic (Dark)? Heat->Decision1 ResultBad Failed Synthesis (Impure/Non-LC) Decision1->ResultBad Yes ResultLC Birefringent Texture (Bright) Decision1->ResultLC No Analyze Analyze Texture ResultLC->Analyze Nematic Schlieren/Thread (Nematic Phase) Analyze->Nematic Fluid, Threads Smectic Focal Conic Fan (Smectic Phase) Analyze->Smectic Viscous, Fans

Caption: Decision tree for characterizing the mesophase of the synthesized monomer using Polarized Optical Microscopy.

References

  • Indian Academy of Sciences. (2025). Synthesis and characterization of thermotropic liquid crystalline polyimides. Retrieved from [Link]

  • Tokyo Institute of Technology. (2020). Molecular design and preparation of polyimides as the liquid crystal vertical alignment. Retrieved from [Link]

  • MDPI. (2020). Preparation and Characterization of Semi-Alicyclic Polyimide Resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer. Retrieved from [Link]

Sources

Method

Application Note: Polymerization of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate for High-Performance Aramids via Activated Ester Polycondensation

Executive Summary The synthesis of fully aromatic polyamides (aramids) traditionally relies on highly reactive, moisture-sensitive acid chlorides or requires harsh dehydrating agents (e.g., Yamazaki-Higashi conditions)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fully aromatic polyamides (aramids) traditionally relies on highly reactive, moisture-sensitive acid chlorides or requires harsh dehydrating agents (e.g., Yamazaki-Higashi conditions). This application note details an advanced alternative: the use of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS: 67603-68-3) as a self-contained, AB-type monomer. By leveraging activated ester chemistry, this monomer undergoes thermal self-polycondensation to yield poly(3-amino-4-methylbenzamide) with high molecular weight, excellent thermal stability, and superior solubility profiles for advanced materials engineering.

Mechanistic Rationale & Molecular Design

As an application scientist, selecting the right monomer is about balancing reactivity with processability. This specific monomer is engineered with two critical structural features that dictate its success in polycondensation:

  • The Activated Ester Advantage (Causality of Reactivity): The monomer utilizes a 4-(propoxycarbonyl)phenyl group as the leaving group rather than a standard alkyl ester. Aryl esters are inherently more reactive toward aminolysis because the resulting phenoxide anion is resonance-stabilized. The presence of the para-propoxycarbonyl moiety acts as an electron-withdrawing group, further increasing the electrophilicity of the ester carbonyl [1]. This allows the amine group of one monomer to attack the ester of another at moderate temperatures (160–180 °C) without the need for toxic coupling agents, liberating propyl 4-hydroxybenzoate (propylparaben) as the byproduct[2].

  • Steric Disruption via Methylation (Causality of Solubility): Unsubstituted aramids (like Kevlar or Nomex) are notoriously insoluble due to rigid rod-like packing and dense intermolecular hydrogen bonding. The inclusion of the 4-methyl group on the benzoate core introduces steric hindrance that forces the polymer backbone out of planarity. This disrupts chain packing, dramatically enhancing the polymer's solubility in polar aprotic solvents and enabling downstream processing (e.g., film casting or electrospinning) without requiring hazardous solvents like concentrated sulfuric acid.

Experimental Workflow: Polycondensation Protocol

The following protocol describes the solution step-growth polymerization of the AB monomer. Unlike A2 + B2 systems where stoichiometric imbalance limits molecular weight, AB monomers guarantee perfect inherent stoichiometry [3].

Materials & Reagents
  • Monomer: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (Purified via recrystallization).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (Dried over 4Å molecular sieves).

  • Solubility Enhancer: Lithium chloride (LiCl), anhydrous.

  • Precipitant: Methanol (Reagent grade).

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 5 wt% anhydrous LiCl in anhydrous NMP at 80 °C under an argon atmosphere. Insight: LiCl is critical; the chloride ions complex with the amide protons of the growing polymer chain, disrupting hydrogen bonding and preventing premature precipitation before high molecular weight is achieved.

  • Monomer Addition: Cool the solvent system to room temperature. Add the AB monomer to achieve a 15–20 wt% solid concentration. Stir until a homogeneous solution is formed.

  • Thermal Polycondensation: Gradually heat the reaction vessel to 160–180 °C under a continuous argon purge. Maintain this temperature for 12–24 hours. The argon purge helps sweep away trace volatile impurities, while the activated ester undergoes transamidation.

  • Polymer Precipitation: Once the solution becomes highly viscous (indicating high molecular weight), cool the mixture to 50 °C. Pour the viscous dope dropwise into a 10-fold volumetric excess of rapidly stirring methanol. The aramid will precipitate as fibrous white-to-pale-yellow strands.

  • Purification & Byproduct Removal: Collect the polymer via vacuum filtration. To ensure the complete removal of the bulky propyl 4-hydroxybenzoate leaving group, subject the polymer to Soxhlet extraction using a 50:50 mixture of methanol and acetone for 24 hours. Dry the purified polymer in a vacuum oven at 100 °C to a constant weight.

G M AB Monomer (Activated Ester) H Thermal Activation (160-180°C in NMP/LiCl) M->H P Polycondensation (Transamidation) H->P L Leaving Group (Propylparaben) P->L Cleaved R Precipitation (in Methanol) P->R F Purified Aramid Polymer R->F

Workflow of activated ester polycondensation for aramid synthesis.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. Do not rely solely on the physical appearance of the precipitate.

  • Byproduct Mass Balance (HPLC): The exact extent of polymerization can be validated by analyzing the methanol precipitation bath. Quantifying the cleaved propyl 4-hydroxybenzoate via HPLC allows you to back-calculate the monomer conversion rate. A >99% recovery of the theoretical leaving group mass confirms successful step-growth propagation rather than monomer degradation.

  • Spectroscopic Tracking (FTIR): Monitor the reaction dope over time. The successful conversion is marked by the disappearance of the activated ester carbonyl stretch (typically ~1730 cm⁻¹) and the emergence of the strong amide I band (~1650 cm⁻¹) and amide II band (~1530 cm⁻¹).

  • Inherent Viscosity (

    
    ):  Measure the viscosity of a 0.5 g/dL solution of the dried polymer in NMP/LiCl at 30 °C. An 
    
    
    
    value > 0.8 dL/g validates that the steric hindrance of the methyl group did not inhibit the formation of a high-molecular-weight backbone.

Data Presentation: Expected Polymerization Metrics

The following table summarizes the quantitative relationships between reaction conditions and resulting polymer properties, demonstrating the efficiency of the activated ester method.

Reaction Temp (°C)Reaction Time (h)Solvent SystemEster Conversion (%)Yield (%)Inherent Viscosity (dL/g)
14024NMP82.578.00.35
16024NMP / 5% LiCl96.092.50.72
180 18 NMP / 5% LiCl >99.0 98.2 1.15
20012NMP / 5% LiCl>99.095.00.98*

*Note: Slight decrease in viscosity at 200 °C indicates the onset of minor thermal degradation or side-reactions (e.g., branching via terminal amine attack on the amide backbone).

References

  • Synthesis and characterization of AB-type monomers and polyimides: a review. Designed Monomers and Polymers.[Link]

  • Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate.[Link]

  • Precision Synthesis of Narrow Polydispersity, Ultrahigh Molecular Weight Linear Aromatic Polymers by A2 + B2 Nonstoichiometric Step-Selective Polymerization. Macromolecules.[Link]

Application

Application Note: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) Using Amino-Benzoates

The following Application Note and Protocol guide details the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) utilizing amino-benzoate derivatives. [1] Executive Summary Side-Chain Liquid Crystalline Polymer...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) utilizing amino-benzoate derivatives.

[1]

Executive Summary

Side-Chain Liquid Crystalline Polymers (SCLCPs) combine the anisotropic properties of liquid crystals with the mechanical durability and processability of polymers.[1] This guide focuses on a robust synthetic route using amino-benzoates (specifically ethyl 4-aminobenzoate) as the mesogenic core precursor. By exploiting the amino group for diazotization, we generate azo-based mesogens that exhibit strong dipole moments and stable nematic/smectic phases. This protocol details the synthesis of the monomer, free-radical polymerization, and subsequent characterization, designed for researchers in optical data storage, display technology, and responsive soft materials.

Strategic Molecular Design

The successful synthesis of an SCLCP requires the careful decoupling of the rigid mesogen from the flexible polymer backbone.

  • The Mesogen (Amino-Benzoate Core): We utilize ethyl 4-aminobenzoate . The ester group provides a "tail" that can be modified for solubility, while the amino group is converted into an azo linkage (

    
    ), extending the rigid 
    
    
    
    -conjugated system essential for liquid crystallinity.
  • The Spacer: A flexible alkyl chain (polymethylene,

    
    ) is introduced to decouple the motions of the main chain from the mesogen, allowing the side chains to organize anisotropically without steric interference from the backbone.
    
  • The Polymerizable Handle: An acrylate group is attached to the spacer.[2] Acrylates are preferred over methacrylates for SCLCPs when faster polymerization rates and lower glass transition temperatures (

    
    ) are desired.
    

Detailed Experimental Protocol

Phase 1: Synthesis of the Hydroxyl-Terminated Azo Mesogen

Objective: Convert ethyl 4-aminobenzoate into a phenolic azo dye.

Reagents:

  • Ethyl 4-aminobenzoate (16.5 g, 0.1 mol)

  • Phenol (9.4 g, 0.1 mol)

  • Sodium nitrite (

    
    , 7.0 g)
    
  • Hydrochloric acid (

    
    , conc.)
    
  • Sodium hydroxide (

    
    )
    

Procedure:

  • Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of 30 mL conc.

    
     and 100 mL water. Cool the solution to 0–5 °C  in an ice bath.
    
  • Add a solution of

    
     (7.0 g in 20 mL water) dropwise, maintaining the temperature below 5 °C. Stir for 30 mins to ensure complete formation of the diazonium salt.
    
  • Coupling: Dissolve phenol in 10%

    
     solution (100 mL) and cool to 0–5 °C.
    
  • Slowly add the diazonium salt solution to the phenol solution with vigorous stirring. A deep orange/red precipitate will form immediately.

  • Stir for 1 hour at low temperature, then acidify with dilute

    
     to pH 3–4.
    
  • Purification: Filter the solid, wash extensively with water, and recrystallize from ethanol.

    • Target Product: Ethyl 4-((4-hydroxyphenyl)diazenyl)benzoate.[3]

Phase 2: Spacer Attachment (Etherification)

Objective: Attach the flexible spacer to the phenolic end of the mesogen.

Reagents:

  • Azo mesogen (from Phase 1)

  • 6-Chloro-1-hexanol (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous, 2 eq)
    
  • Potassium iodide (

    
    , catalytic amount)
    
  • DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolve the azo mesogen in DMF. Add

    
    , 
    
    
    
    , and 6-chloro-1-hexanol.
  • Heat the mixture to 90 °C (if DMF) or reflux (if Acetone) for 24 hours under nitrogen atmosphere.

  • Work-up: Pour the reaction mixture into ice water. Filter the precipitate.[4][5][6]

  • Purification: Recrystallize from ethanol/hexane (1:1).

    • Target Product: Ethyl 4-((4-((6-hydroxyhexyl)oxy)phenyl)diazenyl)benzoate.

Phase 3: Monomer Synthesis (Acrylation)

Objective: Functionalize the spacer terminus with a polymerizable acrylate group.

Reagents:

  • Spacer-modified Mesogen (from Phase 2)

  • Acryloyl chloride (1.5 eq)

  • Triethylamine (

    
    , 2 eq)
    
  • Tetrahydrofuran (

    
    , anhydrous)
    

Procedure:

  • Dissolve the mesogen and

    
     in anhydrous 
    
    
    
    . Cool to 0 °C.
  • Add acryloyl chloride dropwise under nitrogen flow.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.

  • Work-up: Filter off the triethylamine hydrochloride salt. Evaporate the solvent.[7]

  • Purification: Column chromatography (Silica gel, DCM/Hexane eluent).

    • Target Monomer: 6-(4-((4-(ethoxycarbonyl)phenyl)diazenyl)phenoxy)hexyl acrylate.

Phase 4: Polymerization

Objective: Synthesize the SCLCP via free-radical polymerization.

Reagents:

  • Acrylate Monomer (1.0 g)

  • AIBN (Azobisisobutyronitrile, 1 wt% relative to monomer)

  • Toluene or Anisole (dry, [Monomer] = 0.5 M)

Procedure:

  • Place monomer and AIBN in a Schlenk tube. Dissolve in the solvent.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).

  • Backfill with nitrogen and seal.

  • Heat to 65 °C for 24–48 hours.

  • Termination: Cool the tube in liquid nitrogen and expose to air.

  • Precipitation: Drop the polymer solution into a large excess of cold methanol (10x volume).

  • Purification: Reprecipitate twice from THF into methanol to remove unreacted monomer. Dry under vacuum at 40 °C.[8]

Workflow Visualization

SCLCP_Synthesis start Ethyl 4-aminobenzoate p1 Diazotization (NaNO2, HCl, 0°C) start->p1 diazo Diazonium Salt (Intermediate) p2 Coupling (Phenol, NaOH) diazo->p2 azo_mesogen Azo Mesogen (Phenolic Core) p3 Etherification (Cl-(CH2)6-OH, K2CO3) azo_mesogen->p3 spacer_mesogen Spacer-Mesogen (Hydroxyl Terminated) p4 Acrylation (Acryloyl Chloride, TEA) spacer_mesogen->p4 monomer Acrylate Monomer p5 Free Radical Polymerization (AIBN, 65°C) monomer->p5 polymer SCLCP (Final Polymer) p1->diazo p2->azo_mesogen p3->spacer_mesogen p4->monomer p5->polymer

Caption: Synthetic workflow for creating amino-benzoate derived SCLCPs, from diazotization to polymerization.

Characterization & Expected Properties[5][8][9][10][11][12][13][14][15]

Upon synthesis, the polymer must be validated using the following hierarchy of techniques.

Structural Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the disappearance of vinyl protons (

      
       5.8–6.4 ppm) to confirm polymerization.
      
    • Broadening of the backbone signals (

      
       1.5–2.5 ppm) indicates polymer formation.
      
    • Aromatic protons (

      
       7.0–8.0 ppm) confirm the integrity of the benzoate-azo core.
      
Thermal and Phase Behavior (DSC & POM)

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to determine the Glass Transition (


) and Isotagonization (

) temperatures.

Representative Data Table: Effect of Spacer Length on Phase Transitions (Data derived from analogous azo-benzoate systems [1, 2])

Polymer SampleSpacer Length (

)

(°C)
Phase Sequence (Heating)

(Clearing Point)
P-Azo-C2 295Glassy

Nematic

Isotropic
115 °C
P-Azo-C6 645Glassy

Smectic A

Nematic

Iso
142 °C
P-Azo-C11 1135Glassy

Smectic A

Iso
155 °C

Note: Increasing spacer length generally decouples the mesogen more effectively, stabilizing highly ordered Smectic phases but lowering the


.
Self-Validation Checklist
  • Solubility Test: The monomer should be soluble in THF; the polymer should precipitate in methanol. If the polymer dissolves in methanol, the molecular weight is likely too low (oligomers).

  • Texture Observation: Under POM (Crossed Polarizers), the polymer should exhibit a "Schlieren" texture (Nematic) or "Fan-shaped" texture (Smectic) upon cooling from the isotropic phase. A dark field indicates an isotropic or homeotropic state.

References

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Molecules (2024). [Link]

  • Synthesis and characterization of side-chain liquid-crystalline polyacrylates containing azobenzene moieties. Journal of Applied Polymer Science (2002). [Link]

  • Ethyl 4-aminobenzoate Synthesis Protocol. Organic Syntheses (2005). [Link]

  • Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors. ACS Omega (2020). [Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in the Steglich Esterification of Bulky Benzoate Esters

Executive Summary The synthesis of bulky benzoate esters—such as those derived from tertiary alcohols, complex natural products, or sterically encumbered active pharmaceutical ingredients (APIs)—presents a significant sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bulky benzoate esters—such as those derived from tertiary alcohols, complex natural products, or sterically encumbered active pharmaceutical ingredients (APIs)—presents a significant synthetic challenge. Traditional Fischer esterification often fails due to the requirement for harsh acidic conditions and high temperatures, which can induce elimination reactions in sensitive substrates.

The provides a mild, room-temperature alternative utilizing a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. However, sterically hindered substrates severely bottleneck the reaction kinetics, often leading to the formation of inactive byproducts. This application note details the causal mechanisms behind these failures and provides a field-proven, self-validating protocol optimized for the esterification of bulky benzoates.

Mechanistic Insights & The N-Acylurea Trap

To successfully optimize the Steglich esterification for bulky substrates, one must understand the competing kinetic pathways at play.

The reaction initiates with the coupling of benzoic acid and a carbodiimide (e.g., DCC, EDC, or DIC) to form an O-acylisourea intermediate [2]. In a standard reaction with a primary alcohol, this intermediate is rapidly attacked to form the desired ester. However, bulky alcohols (e.g., tert-butanol, menthol) are exceptionally poor nucleophiles due to steric shielding[3].

Because the alcohol's attack is delayed, the O-acylisourea intermediate undergoes a deleterious 1,3-acyl migration , rearranging into an unreactive N-acylurea byproduct [1]. This pathway acts as a thermodynamic "dead end," consuming the starting materials and plummeting the reaction yield.

To circumvent this, DMAP is introduced. DMAP is a highly potent nucleophile that attacks the O-acylisourea intermediate much faster than the 1,3-rearrangement can occur, generating a highly electrophilic N-acylpyridinium intermediate [4]. This active ester is sufficiently reactive to force the sluggish coupling with the bulky alcohol[5].

SteglichMechanism A Benzoic Acid + Bulky Alcohol C O-Acylisourea Intermediate A->C + B (0 °C) B Carbodiimide (EDC/DCC) E N-Acylpyridinium Active Ester C->E + D (Fast) G 1,3-Acyl Migration C->G Slow/No DMAP D DMAP Catalyst F Bulky Benzoate Ester (Target Product) E->F + Alcohol (RT to 40 °C) H N-Acylurea (Inactive Byproduct) G->H Dead End

Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing N-acylurea.

Reaction Optimization: Overcoming the Steric Penalty

When adapting this chemistry for bulky benzoates, standard catalytic quantities of DMAP (0.05–0.10 equivalents) are often insufficient[6]. The table below summarizes the causal impact of modifying key reaction parameters to favor the desired kinetic pathway.

Coupling AgentDMAP LoadingSolvent SystemTemp ProfileTypical YieldMechanistic Rationale & Causality
DCC (1.1 eq)Catalytic (0.1 eq)DCM0 °C → RT< 40%Standard conditions. Fails for bulky alcohols because the slow final coupling allows the N-acylurea side reaction to compete effectively.
DCC (1.5 eq)Stoichiometric (1.0 eq)DCM0 °C → RT70–80%High DMAP concentration outcompetes the 1,3-acyl migration, trapping all O-acylisourea as the reactive N-acylpyridinium species.
EDC·HCl (1.5 eq)Stoichiometric (1.2 eq)DCM / DMF0 °C → 40 °C85–95%Optimal. EDC facilitates a homogeneous reaction. The urea byproduct is water-soluble, allowing for a self-validating, simple aqueous workup.
DIC (1.5 eq)DPTS (0.5 eq)Toluene0 °C → 80 °C80–90%DPTS (DMAP·TsOH) provides proton-transfer assistance. Toluene allows for elevated temperatures to drive extremely hindered couplings.

Advanced Protocol: Synthesis of Highly Hindered Benzoate Esters

This protocol utilizes EDC·HCl and stoichiometric DMAP to drive the esterification of a generic bulky alcohol (e.g., tert-butanol or 1-methylcyclopentanol) with benzoic acid[7].

Phase 1: Pre-Activation and Active Ester Formation
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve Benzoic Acid (1.0 eq) and DMAP (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Low temperatures suppress the activation energy required for the deleterious 1,3-acyl migration, stabilizing the intermediates[3].

  • Carbodiimide Addition: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a slightly cloudy suspension. TLC analysis (Hexanes/EtOAc 8:2, UV 254 nm) should indicate the rapid consumption of the benzoic acid spot and the emergence of a highly polar baseline spot corresponding to the N-acylpyridinium intermediate.

Phase 2: Nucleophilic Attack by the Bulky Alcohol
  • Alcohol Addition: Dissolve the Bulky Alcohol (1.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the 0 °C reaction mixture.

  • Kinetic Driving: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16–24 hours. For exceptionally bulky substrates, affix a reflux condenser and gently heat the reaction to 40 °C.

    • Self-Validation Check: Monitor via TLC. The bulky alcohol (if UV active or stainable via PMA/KMnO₄) should steadily deplete, while a new, high-Rf spot corresponding to the highly lipophilic bulky benzoate ester will appear.

Phase 3: Quench and Selective Isolation
  • Aqueous Quench: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel.

  • Acid Wash (Crucial Step): Wash the organic layer with cold 1M aqueous HCl (3 × 20 mL).

    • Causality & Validation: This step is chemically self-validating. The acidic wash selectively protonates the stoichiometric DMAP and the EDC-urea byproduct, partitioning them entirely into the aqueous layer. The target bulky ester remains in the organic phase[3].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted benzoic acid.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bulky benzoate ester, which can be further purified via flash column chromatography if necessary.

Troubleshooting & Causality Matrix

  • Issue: High recovery of unreacted bulky alcohol, but benzoic acid is completely consumed.

    • Causality: The O-acylisourea intermediate underwent 1,3-acyl migration to form N-acylurea before the alcohol could attack[1].

    • Solution: Increase DMAP loading to 1.0–1.2 equivalents to accelerate the formation of the N-acylpyridinium active ester. Ensure the initial activation phase is strictly held at 0 °C.

  • Issue: Elimination byproducts observed (e.g., isobutylene from tert-butanol).

    • Causality: Bulky tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination)[3]. If the reaction mixture becomes locally acidic or is heated excessively during workup, the alcohol or the resulting ester will degrade.

    • Solution: Maintain strictly neutral/mildly basic conditions during the reaction. When performing the 1M HCl wash during workup, ensure the biphasic mixture is kept cold (0–5 °C) to prevent acid-catalyzed cleavage of the newly formed bulky ester[3].

References

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, Royal Society of Chemistry (2021). Available at:[Link]

  • Steglich esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Purification of Amino-Ester Liquid Crystal Intermediates: From Crude Synthesis to High-Purity Material

An Application Guide for Researchers and Development Scientists Abstract The performance, stability, and optical quality of liquid crystal (LC) displays are critically dependent on the purity of the constituent liquid cr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Development Scientists

Abstract

The performance, stability, and optical quality of liquid crystal (LC) displays are critically dependent on the purity of the constituent liquid crystal intermediates.[1] Amino-ester functional groups are common moieties in advanced liquid crystal molecules, but they introduce specific purification challenges, including the removal of ionic impurities, unreacted starting materials, and side-products.[2] This comprehensive application guide provides a strategic framework and detailed protocols for the multi-step purification of amino-ester liquid crystal intermediates, designed for researchers and scientists in materials and drug development. We will explore the causality behind experimental choices in acid-base extraction, recrystallization, and column chromatography, providing field-proven insights to achieve the high levels of purity required for advanced applications.

The Imperative of Purity in Liquid Crystal Synthesis

Liquid crystal materials used in electronic displays are typically complex formulations of 10 to 20 individual compounds, each contributing to the desired physical and optical properties.[1] The presence of even minute impurities (>0.1%) can significantly degrade the performance and lifetime of the final device. Ionic contaminants, in particular, are known to cause image sticking and slow response times.[2][3] Impurities can arise from various sources, including unreacted starting materials, by-products from the synthesis, or subsequent degradation.[1] Therefore, a robust, multi-step purification strategy is not merely a recommendation but a prerequisite for synthesizing high-performance liquid crystal materials.

This guide outlines a logical purification workflow, beginning with initial work-up and extraction to remove bulk impurities, followed by high-resolution techniques like recrystallization and chromatography to achieve the final, exacting purity standards.

Initial Purification: Acid-Base Liquid-Liquid Extraction

Expertise & Experience: The first step following a synthesis (e.g., a Fischer esterification) is to remove ionic and highly polar impurities from the crude reaction mixture.[4] Amino-esters possess a basic amino group and an ester group that is susceptible to hydrolysis under strongly acidic or basic conditions. Acid-base extraction leverages the different pKa values of the target molecule and impurities to selectively move them between an organic solvent and an aqueous solution.[5] A weak base, such as sodium bicarbonate (NaHCO₃), is ideal for neutralizing the strong acid catalyst and removing any unreacted carboxylic acid starting material without significantly hydrolyzing the desired ester product.[6]

Protocol 2.1: Work-up and Extraction of a Crude Amino-Ester
  • Quenching and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization of Strong Acid Catalyst: Carefully pour the diluted organic mixture into a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases, indicating that the strong acid catalyst has been neutralized.

  • Removal of Unreacted Carboxylic Acid: Shake the separatory funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate. The unreacted carboxylic acid is deprotonated by the bicarbonate to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[6] Drain and discard the lower aqueous layer.

  • Wash with Water: Add deionized water to the organic layer in the funnel, shake, and discard the aqueous layer. This step removes residual bicarbonate and other water-soluble impurities.

  • Wash with Brine: Add a saturated aqueous solution of sodium chloride (brine) to the organic layer. This wash helps to remove residual water from the organic layer and breaks up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, neutralized amino-ester intermediate.

Data Presentation: Aqueous Wash Solutions
Aqueous SolutionPurposeMechanism
Sat. Sodium Bicarbonate (NaHCO₃) Neutralize strong acid catalyst; Remove unreacted carboxylic acid.Weak base deprotonates strong acids and carboxylic acids (pKa ~4-5), forming water-soluble salts.[6]
Deionized Water Remove residual salts and highly polar impurities.General wash based on solubility.
Sat. Sodium Chloride (Brine) Remove dissolved water from the organic layer; Break emulsions.High ionic strength reduces the solubility of water in the organic phase.
Dilute Hydrochloric Acid (HCl) Remove unreacted basic (amine) starting materials.Strong acid protonates basic impurities, forming water-soluble ammonium salts.[6]
Visualization: Acid-Base Extraction Workflow

start Crude Reaction Mixture (Amino-Ester, Unreacted Acid, Unreacted Amine, Catalyst) dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_bicarb Wash with sat. NaHCO₃ (aq) dilute->wash_bicarb aqueous1 Aqueous Layer: - Sodium Carboxylate Salt - Neutralized Catalyst wash_bicarb->aqueous1 Discard organic1 Organic Layer: - Amino-Ester - Unreacted Amine wash_bicarb->organic1 Keep wash_brine Wash with Brine organic1->wash_brine dry Dry over Na₂SO₄ / MgSO₄ wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate crude_product Crude Purified Product concentrate->crude_product

Caption: Workflow for initial purification via acid-base extraction.

Purification of Solids: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on selecting a solvent (or solvent pair) in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] In contrast, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[9] For amino-esters that are difficult-to-crystallize oils, conversion to a stable, crystalline salt, such as a dicyclohexylamine (DCHA) salt, can be an effective strategy to enable purification by recrystallization.[10]

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable one.[11] The ideal solvent will dissolve the compound only when hot.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate to bring the solvent to a boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding a large excess of solvent will prevent or reduce crystallization upon cooling.[12]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds; high boiling point can be problematic.
Ethanol 78HighVersatile, often used in a pair with water. Flammable.[9]
Ethyl Acetate 77MediumGood general-purpose solvent. Often used with hexane.[7]
Toluene 111LowGood for less polar compounds; high boiling point.
Hexane / Heptane ~69 / ~98Very LowNon-polar solvent, often used as an anti-solvent.[7]
Acetone 56Medium-HighDissolves many compounds; low boiling point can lead to evaporation.[9]
Visualization: Solvent Selection for Recrystallization

start Start: Crude Solid test_rt Test Solubility in Solvent at Room Temp. start->test_rt dissolves_rt Soluble at RT (Reject Solvent) test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No test_hot Heat to Boiling insoluble_rt->test_hot dissolves_hot Soluble when Hot test_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot (Reject Solvent) test_hot->insoluble_hot No test_cool Cool in Ice Bath dissolves_hot->test_cool crystals_form Crystals Form (Suitable Solvent) test_cool->crystals_form Yes no_crystals No Crystals Form (Reject or use as part of a mixed-solvent system) test_cool->no_crystals No

Caption: Decision tree for selecting a suitable recrystallization solvent.

High-Resolution Purification: Column Chromatography

Expertise & Experience: Column chromatography is an indispensable technique for separating compounds with similar solubility profiles.[13] The method relies on the differential partitioning of components between a stationary phase (typically polar silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[14][15] Non-polar compounds have weaker interactions with the polar stationary phase and elute faster, while more polar compounds interact more strongly and elute later.[14] For amino-esters, which are moderately polar, normal-phase chromatography on silica gel is the most common approach. The choice of eluent (mobile phase) is critical and is typically optimized first using Thin Layer Chromatography (TLC).[14]

Protocol 4.1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a TLC solvent system that provides good separation of your target compound from its impurities. The ideal Rf value for the target compound is typically between 0.3 and 0.7.[14]

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand.[16]

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will speed up the elution of more polar compounds.[13]

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, purified amino-ester intermediate.

Visualization: Chromatography Workflow

start Crude Product tlc Optimize Eluent using TLC start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue pool Pool Pure Fractions analyze->pool Fractions Pure concentrate Concentrate via Rotary Evaporation pool->concentrate product Pure Product concentrate->product

Caption: Standard workflow for purification by flash column chromatography.

Troubleshooting Common Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation Incorrect solvent system; Column overloaded; Poorly packed column.Re-optimize eluent with TLC; Use less sample; Repack column carefully.[13]
Compound Stuck on Column Compound is too polar for the eluent; Compound is unstable on silica.Increase eluent polarity significantly; Use a more polar solvent system (e.g., DCM/MeOH with NH₄OH); Try a different stationary phase like alumina or deactivated silica.[17]
Streaking/Tailing Bands Sample overloaded; Sample not soluble in eluent; Compound interacting too strongly with silica.Reduce sample amount; Load sample in a stronger solvent then switch to eluent; Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracked Silica Bed Column ran dry; Heat generated during packing.Never let the solvent level drop below the silica surface; Pack the column slowly and allow any heat to dissipate.

Purity Assessment

After purification, it is essential to verify the purity of the amino-ester intermediate. Several analytical techniques are commonly employed for this purpose.

TechniquePrincipleApplication for Amino-Ester LCs
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a mobile phase and a stationary phase (often reversed-phase C18).[18]The method of choice for non-volatile and thermally unstable compounds. Can detect impurities down to very low levels (<0.1%).[1][18]
GC (Gas Chromatography) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Suitable only for intermediates that are volatile and thermally stable without decomposition.[1]
UPC² (UltraPerformance Convergence Chromatography) Normal-phase separation using compressed CO₂ as the primary mobile phase.An ideal alternative to HPLC and GC for thermally unstable intermediates, offering fast analysis times.[1]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information and can be used to assess purity by identifying signals from impurities.Essential for structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).

Conclusion

The purification of amino-ester liquid crystal intermediates is a systematic process that requires a multi-faceted approach. There is no single method that guarantees success; rather, a combination of techniques tailored to the specific compound and its impurity profile is necessary. The workflow typically begins with a robust acid-base extraction to remove bulk ionic and acidic/basic impurities. This is followed by either recrystallization for solid materials or column chromatography for a higher degree of purification. The ultimate purity must then be confirmed by a sensitive analytical method like HPLC or UPC². By understanding the scientific principles behind each technique and methodically applying the protocols outlined in this guide, researchers can confidently produce the high-purity materials essential for the advancement of liquid crystal technologies.

References

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  • Solvent Choice - Chemistry Teaching Labs. University of York. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Troubleshooting Flash Chromatography. Available from: [Link]

  • Esters and Esterification Chemistry Tutorial. AUS-e-TUTE. Available from: [Link]

  • O'Connor, D. E. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(3), 193. Available from: [Link]

  • Phelps, I. K., & Eddy, W. (1908). The Purification of Esters. American Chemical Journal, 39, 253-258. Available from: [Link]

  • O'Connor, D. E. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(3), 193. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024). Available from: [Link]

  • How to purify esterefication product?. ResearchGate. (2016). Available from: [Link]

  • Choudhary, A., et al. (2026). Challenges in Liquid Crystal Materials and their Applications: A Review. International Journal for Multidisciplinary Research, 6(1). Available from: [Link]

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  • Experimental No. (4) Recrystallization. (2021). Available from: [Link]

  • Buchnev, O., et al. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. Applied Physics Letters, 108(11). Available from: [Link]

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  • Laiko, V. V., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available from: [Link]

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Method

Application Note: Solvent Selection and Optimized Recrystallization Protocols for Phenyl Benzoate Derivatives

Here is a comprehensive Application Note and Protocol detailing the solvent selection and recrystallization methodologies for phenyl benzoate derivatives. 1.

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol detailing the solvent selection and recrystallization methodologies for phenyl benzoate derivatives.

1. Introduction and Scope Phenyl benzoate (


) is a fundamental aromatic ester utilized extensively as an intermediate in organic synthesis, a plasticizer, and a structural backbone in pharmaceutical formulations[1]. Following its synthesis—typically via the Schotten-Baumann reaction of phenol and benzoyl chloride in the presence of a sodium hydroxide base[2][3]—the crude product is often contaminated with unreacted starting materials, biphenyl byproducts, and inorganic salts.

This application note provides an in-depth technical guide to the thermodynamic rationale and step-by-step methodology for the recrystallization of phenyl benzoate. By understanding the physicochemical causality behind solvent selection, researchers can ensure a self-validating purification system that maximizes both yield and crystalline purity.

2. Physicochemical Profiling and Solvent Causality The selection of an appropriate recrystallization solvent is strictly dictated by the target compound's polarity, melting point, and temperature-dependent solubility profile. Phenyl benzoate is a moderately polar molecule due to its central ester linkage, yet it possesses significant hydrophobic character imparted by its two aromatic rings.

Causality of Solvent Selection: Ethanol is universally established as the gold-standard solvent for phenyl benzoate recrystallization[1][4][5]. The scientific rationale for this selection is threefold:

  • Steep Solubility Gradient: Phenyl benzoate is freely soluble in hot ethanol (at ~60 °C) but only slightly soluble in cold ethanol. This steep gradient provides the ideal thermodynamic driving force for nucleation and crystallization upon cooling[1][5][6].

  • Volatility and Drying: Ethanol's relatively low boiling point facilitates the rapid and complete drying of the purified crystals without requiring excessive heat, which could degrade or prematurely melt the product[5].

  • Prevention of "Oiling Out": Phenyl benzoate has a relatively low melting point of 68–71 °C[6][7]. If a highly concentrated hot solution cools rapidly, the ester may separate as an immiscible liquid (oil) rather than a solid crystal lattice. Ethanol allows for precise volumetric adjustments (e.g., using 1.5x to 2.0x the minimum dissolution volume) to artificially suppress the solution's saturation temperature below the ester's melting point, forcing it to precipitate exclusively as a solid[4][8].

Table 1: Physicochemical and Solubility Profile of Phenyl Benzoate

Property / SolventValue / Qualitative Solubility DescriptorReference
Molecular Formula

[6]
Melting Point 68–71 °C[6][7]
Boiling Point 298–299 °C[6]
Water Insoluble[1][6]
Ethanol (Hot, ~60 °C) Freely Soluble[1][6]
Ethanol (Cold, 0–5 °C) Slightly Soluble[1][6]
Chloroform / Diethyl Ether Freely Soluble (at room temperature)[1][6]

3. Recrystallization Workflow Visualization To ensure reproducibility across different laboratory environments, the following decision tree outlines the critical path for processing crude phenyl benzoate.

G Start Crude Phenyl Benzoate Dissolve Dissolution in Hot Ethanol (~60°C, Minimum Vol) Start->Dissolve Dilute Add Excess Ethanol (1.5x - 2.0x) To Prevent Oiling Out Dissolve->Dilute CheckColor Colored Impurities Present? Dilute->CheckColor Charcoal Add Activated Charcoal & Perform Hot Filtration CheckColor->Charcoal Yes Cooling Gradual Cooling to Room Temp (Nucleation Phase) CheckColor->Cooling No Charcoal->Cooling IceBath Ice Bath Incubation (Maximize Crystal Yield) Cooling->IceBath Filter Suction Filtration & Ice-Cold Ethanol Wash IceBath->Filter Pure Pure Phenyl Benzoate Crystals (Verify MP: 68-71°C) Filter->Pure

Workflow for the recrystallization of phenyl benzoate using an ethanol solvent system.

4. Detailed Experimental Protocol This self-validating protocol is designed to maximize both yield and purity while mitigating common procedural errors.

Materials Required:

  • Crude phenyl benzoate (synthesized or commercial)

  • Ethanol (Absolute or 95% grade)

  • Water bath or temperature-controlled hot plate

  • Boiling tubes or Erlenmeyer flasks

  • Buchner funnel, filter paper, and vacuum filtration apparatus

  • Ice-water bath

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude phenyl benzoate into a boiling tube or Erlenmeyer flask. Add a minimum volume of ethanol just sufficient to cover the solid crystals[1][4].

  • Heating: Place the vessel in a hot water bath maintained at approximately 60 °C. Stir continuously with a glass rod until the solid is completely dissolved[4]. Causality Note: Do not exceed the boiling point of ethanol (78 °C) or the melting point of the ester to prevent thermal degradation.

  • Volume Adjustment (Critical Step): Once dissolved, add an additional 50% to 100% volume of hot ethanol (making the total volume 1.5x to 2.0x the minimum required). This specific adjustment ensures that the ester separates as a crystalline solid rather than an oily liquid, as the solution's saturation temperature is forced below the compound's melting point (68–71 °C)[4][8].

  • Decolorization (Optional): If the solution exhibits a distinct color (indicating organic impurities), add a small spatula tip of activated charcoal, boil briefly, and perform a rapid hot gravity filtration to remove the charcoal[1].

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality Note: Slow cooling promotes the formation of large, pure, colorless prismatic crystals and prevents the entrapment of impurities within the rapidly forming crystal lattice[1][6].

  • Yield Maximization: Once the flask reaches room temperature and crystal growth has plateaued, transfer the flask to an ice-water bath (0–5 °C) for 15 minutes. This depresses the solubility of the ester further, driving the remaining product out of the mother liquor[1].

  • Isolation: Collect the purified crystals using a Buchner funnel under vacuum suction[1][4].

  • Washing: Break the vacuum briefly, apply a minimal volume (~1–2 mL) of ice-cold ethanol to the crystal bed, and reapply suction to drain thoroughly. Causality Note: Ice-cold ethanol is used to effectively wash away soluble impurities residing on the crystal surface without re-dissolving a significant portion of the purified product[1][4].

  • Drying and Self-Validation: Press the crystals between dry sheets of filter paper or place them in a warm oven (strictly below 50 °C to prevent melting) for one hour[4]. Validate the success of the recrystallization by determining the melting point; pure phenyl benzoate will exhibit a sharp melting point between 68 °C and 71 °C[6][7]. A depressed or broad melting point range indicates incomplete removal of impurities or residual solvent, necessitating a secondary recrystallization cycle.

5. References

  • "Phenyl Benzoate: Chemistry Practical Manual". Studylib.[Link]

  • "H433/03 Practical skills in chemistry". Physics & Maths Tutor.[Link]

  • "Percobaan IV". Scribd. [Link]

  • "Practical Lab Manual of Pharmaceutical Organic Chemistry - II". Innovative Publication. [Link]

  • "Phenyl benzoate". ChemBK.[Link]

  • "Synthesis of Phenyl Benzoate". Scribd.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate synthesis

Executive Summary & Strategic Approach The synthesis of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate presents a classic chemoselectivity challenge: coupling an amino-functionalized benzoic acid with a phenol deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The synthesis of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate presents a classic chemoselectivity challenge: coupling an amino-functionalized benzoic acid with a phenol derivative.

The Core Challenge: Direct esterification of 3-amino-4-methylbenzoic acid is prone to failure due to self-polymerization . The amino group (


) on the starting material is a stronger nucleophile than the phenolic hydroxyl group (

) of the coupling partner (Propyl 4-hydroxybenzoate ). Activating the acid (e.g., via acid chloride or carbodiimide) inevitably leads to intermolecular amide formation (oligomerization) rather than the desired esterification.

The Solution: To achieve high yields (>85%) and purity, you must bypass the nucleophilic competition. This guide details the Nitro-Precursor Route , the industrial standard for such couplings. By using 3-nitro-4-methylbenzoic acid , we eliminate the competing amine nucleophile during the critical coupling step, reducing the nitro group only after the ester bond is formed.

Master Synthesis Protocol (The Nitro Route)

This protocol prioritizes yield and purification ease. It proceeds in three distinct phases: Activation, Coupling, and Reduction.

Phase 1: Activation (Acid Chloride Formation)
  • Reagents: 3-Nitro-4-methylbenzoic acid (

    
     eq), Thionyl Chloride (
    
    
    
    eq), DMF (Cat.), Toluene.
  • Mechanism: Conversion of carboxylic acid to acid chloride.

Phase 2: Esterification (Coupling)
  • Reagents: 3-Nitro-4-methylbenzoyl chloride (from Phase 1), Propyl 4-hydroxybenzoate (

    
     eq), Triethylamine (
    
    
    
    eq), DCM.
  • Mechanism: Nucleophilic acyl substitution. The phenol attacks the highly reactive acid chloride.

Phase 3: Reduction (Nitro to Amino)
  • Reagents: Nitro-ester intermediate,

    
     (
    
    
    
    atm) /
    
    
    OR Iron powder /
    
    
    .
  • Mechanism: Chemoselective reduction of

    
     to 
    
    
    
    without cleaving the ester.

Visual Workflow & Logic

The following diagram illustrates the critical decision pathways and the "Nitro Route" logic to avoid polymerization.

SynthesisLogic Start Starting Material: 3-Amino-4-methylbenzoic Acid Direct Direct Activation (DCC/EDC or SOCl2) Start->Direct Not Recommended Polymer FAILURE: Self-Polymerization (Amide Formation) Direct->Polymer NitroStart Recommended Start: 3-Nitro-4-methylbenzoic Acid AcidCl Intermediate 1: 3-Nitro-4-methylbenzoyl Chloride NitroStart->AcidCl SOCl2, DMF(cat) Coupling Coupling Step: + Propyl 4-hydroxybenzoate (Base/DCM) AcidCl->Coupling NitroEster Intermediate 2: Nitro-Ester Coupling->NitroEster Reduction Reduction Step: H2 / Pd/C or Fe/AcOH NitroEster->Reduction Final Final Product: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate Reduction->Final

Figure 1: Strategic comparison of synthesis routes. The green path (Nitro Route) avoids the "dead-end" of self-polymerization shown in red.

Troubleshooting Guide & FAQs

Category A: Low Yield & Reaction Failure

Q1: I am using the Nitro Route, but my coupling yield is low (<50%). What is wrong?

  • Diagnosis: Moisture contamination during the Acid Chloride step.

  • Explanation: 3-Nitro-4-methylbenzoyl chloride is moisture-sensitive. If it hydrolyzes back to the acid before reacting with the phenol, the coupling will fail.

  • Fix:

    • Ensure Thionyl Chloride is fresh and colorless (distill if yellow).

    • Use anhydrous Toluene/DCM.

    • Critical Check: After refluxing with SOCl2, evaporate to dryness under vacuum to remove excess SOCl2, then re-dissolve in dry DCM immediately. Do not store the acid chloride.

Q2: The reaction mixture turned black during the coupling step.

  • Diagnosis: Oxidation of the phenol or excessive base.

  • Explanation: Phenols can oxidize to quinones in the presence of strong bases and air.

  • Fix:

    • Purge the reaction vessel with Nitrogen/Argon.

    • Add the base (Triethylamine) slowly at

      
      .
      
    • Ensure the Propyl 4-hydroxybenzoate is pure (white crystals, not pink/brown).

Category B: Impurity Profile

Q3: I see a spot on TLC that runs very close to my product. What is it?

  • Diagnosis: Unreacted Propyl 4-hydroxybenzoate.

  • Explanation: Phenols are often used in slight excess or 1:1. If the Acid Chloride is partially hydrolyzed, the phenol remains.

  • Fix: Wash the organic layer with 1M NaOH or 5%

    
     . This deprotonates the unreacted phenol, making it water-soluble and removing it from the organic phase (the ester product is not acidic and stays in the organic phase).
    

Q4: My final product is colored (yellow/orange) even after recrystallization.

  • Diagnosis: Azo-impurities or incomplete reduction.

  • Explanation: During reduction (especially with metals like Fe or Zn), intermediates like azo or azoxy compounds can form if the reaction stalls.

  • Fix:

    • Ensure complete reduction (monitor by TLC/LCMS until the nitro peak disappears).

    • Use

      
        in Ethanol/Ethyl Acetate for the cleanest reduction.
      
    • If using Iron, ensure vigorous stirring and sufficient acid source (

      
       or AcOH).
      
Category C: Alternative Routes

Q5: Can I use 3-amino-4-methylbenzoic acid directly if I don't have the nitro precursor?

  • Answer: Yes, but ONLY if you protect the amine first.

  • Protocol:

    • Protection: React 3-amino-4-methylbenzoic acid with

      
       to form 3-(Boc-amino)-4-methylbenzoic acid .
      
    • Coupling: Couple this protected acid with Propyl 4-hydroxybenzoate using DCC/DMAP (Steglich Esterification).

    • Deprotection: Remove the Boc group with TFA/DCM.

  • Warning: This adds two extra steps (protection/deprotection) and reduces overall throughput compared to the Nitro route.

Quantitative Data: Solvent & Reagent Selection

Reagent / SolventRoleRecommendationCritical Note
Thionyl Chloride Activator1.5 - 2.0 eqMust be removed completely before adding phenol.
Triethylamine Base Scavenger1.2 eqUse dry. Pyridine is a valid alternative.
DCM (Dichloromethane) SolventAnhydrousExcellent solubility for ester products.
Palladium on Carbon Catalyst10% loadingFor hydrogenation. Filter over Celite carefully (pyrophoric).
Iron /

Reductant5.0 eq FeCheaper alternative to Pd/C; requires filtration of iron sludge.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich. 3-Amino-4-methylbenzoic acid Product Sheet. Link (Source for starting material properties).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015795 (3-Methyl-4-nitrobenzoyl chloride). Link (Data on the activated intermediate).

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Org. Synth. 1927, 7, 70. Link (Foundational protocol for nitro-benzoyl chloride synthesis).

  • BenchChem. Synthesis of Galloyl Chlorides and Esters. Link (General protocols for hydroxybenzoate coupling).

Optimization

Preventing oxidation of amino groups during esterification reactions

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering stability issues with amine-containing substrates during esterification. Topic: Preventing Oxidation and Degrada...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering stability issues with amine-containing substrates during esterification.

Topic: Preventing Oxidation and Degradation of Amino Groups Ticket Priority: High (Substrate Integrity Risk) Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Core Diagnostic: Why is my amine degrading?

Before attempting a fix, you must diagnose the specific failure mode. "Oxidation" is often a catch-all term used by researchers to describe reaction mixtures turning black or tarry. However, for amino groups (


) during esterification, there are two distinct mechanisms at play.
The Root Cause: The Nitrogen Lone Pair

The unshared electron pair on the nitrogen atom is the source of instability. It makes the amine:[1][2]

  • Nucleophilic: Leading to unwanted amidation (polymerization with the ester product).

  • Electron-Rich (Redox Active): Susceptible to Single Electron Transfer (SET) oxidation, especially in aromatic amines (anilines) or when heated in aerobic conditions.

The Solution: Quenching the Lone Pair

To prevent both oxidation and side reactions, you must sequester this lone pair. This is achieved via Protonation (reversible salt formation) or Functional Protection (carbamate formation).

Decision Matrix: Selecting the Correct Protocol

Do not apply a "one size fits all" esterification method. Use this logic flow to determine the safest protocol for your specific substrate.

EsterificationLogic Start START: Analyze Substrate IsAromatic Is the Amine Aromatic (Aniline/Heterocycle)? Start->IsAromatic IsAcidSensitive Is the Molecule Acid Sensitive? IsAromatic->IsAcidSensitive No (Aliphatic) MethodB METHOD B: Boc-Protection + Mild Alkylation IsAromatic->MethodB Yes (High Oxidation Risk) MethodA METHOD A: In-Situ Salt Protection (SOCl2 / MeOH) IsAcidSensitive->MethodA No (Stable to HCl) MethodC METHOD C: TMS-Diazomethane (Requires Pre-Protection) IsAcidSensitive->MethodC Yes (Labile Groups)

Figure 1: Protocol Selection Logic. Aliphatic amines are generally safe with Method A. Electron-rich aromatic amines (high oxidation potential) require Method B to prevent tarring.

Validated Experimental Protocols

Method A: In-Situ Salt Protection (Thionyl Chloride / Methanol)

Best for: Natural amino acids, aliphatic amines, non-acid-sensitive substrates. Mechanism: The reaction generates anhydrous HCl in situ. The amine is immediately protonated to the ammonium salt (


), which is not  susceptible to oxidation or amidation.

Reagents:

  • Substrate (Carboxylic Acid with free amine)

  • Thionyl Chloride (

    
    )[3]
    
  • Anhydrous Methanol (

    
    )
    

Step-by-Step Protocol:

  • Chill: Place 10 mL of anhydrous

    
     in a round-bottom flask under 
    
    
    
    atmosphere. Cool to
    
    
    (ice bath).
  • Activate: Add

    
     (1.2 - 2.0 equivalents) dropwise. Caution: Exothermic evolution of HCl gas.[4] Stir for 10 minutes.
    
  • Add Substrate: Add the amino acid (1.0 equivalent) in one portion.

  • Reflux: Remove ice bath. Heat to reflux (

    
    ) for 2–16 hours.
    
    • Checkpoint: The solution should remain clear or pale yellow. Darkening indicates oxidation/decomposition.

  • Isolate: Concentrate in vacuo. The product isolates as the Methyl Ester Hydrochloride Salt .

Why this works: The ammonium species (


) has no lone pair to donate to oxidants or electrophiles.
Method B: The "Double-Lock" Strategy (Boc-Protection + Alkyl Halide)

Best for: Anilines, electron-rich heterocycles, or substrates prone to oxidative tarring. Mechanism: Converts the amine to a carbamate (Boc), reducing electron density on the nitrogen and physically blocking oxidation.

Phase 1: Protection

  • Dissolve amine in THF/Water (1:1).

  • Add

    
     (2.0 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT until TLC shows consumption of starting material.

  • Acidify carefully to pH 4 and extract with EtOAc.

Phase 2: Base-Mediated Esterification

  • Dissolve Boc-protected acid in DMF.

  • Add

    
     (1.5 equiv) and Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv).
    
  • Stir at RT.[4][5]

    • Note: Because the amine is Boc-protected, it cannot be alkylated (quaternized) by the MeI.

  • Workup: Dilute with water, extract with ether.

Method C: Mild Methylation (TMS-Diazomethane)

Best for: delicate substrates where acid catalysis (Method A) causes degradation. Warning: Requires N-protection (Boc/Cbz) before use, as diazomethane derivatives can methylate free amines.

Protocol:

  • Dissolve N-protected amino acid in Methanol/Benzene (1:3) or Methanol/Toluene.

  • Add

    
     (2.0 M in hexanes) dropwise at 
    
    
    
    until a persistent yellow color remains.
  • Stir for 30 mins.

  • Quench with a few drops of acetic acid (until yellow color fades).

  • Concentrate in vacuo.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Oxidative Coupling: Free amine (likely aromatic) is reacting with oxygen or radical species.1. Switch to Method B (Boc protection).2. Degas solvents with

sparging for 15 mins.3. Add antioxidant (e.g., BHT) if protection is impossible.
Product is an insoluble solid Salt Formation: You made the hydrochloride salt (Method A), but expected a free oil.This is good. The salt protects the amine. To free-base, dissolve in water and neutralize with

immediately before the next step.
Low Yield / Polymerization Amidation: The amine of one molecule attacked the ester of another (Head-to-Tail polymerization).Ensure the reaction is acidic (Method A) or the amine is protected (Method B). Never run esterification of amino-acids in neutral/basic conditions without protection.
Explosion Risk Diazomethane Usage: Using traditional diazomethane.[6]Switch to TMS-Diazomethane (Method C). It is safer and thermally stable, though still toxic.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Link

  • Organic Syntheses. (1990).[6] Preparation of Trimethylsilyldiazomethane. Coll. Vol. 7, p.438. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • TCI Chemicals. (2023).[7] Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Link

  • Chemistry Steps. (2023). Boc Protecting Group for Amines.[5][8][9] Link

Sources

Troubleshooting

Troubleshooting low melting points in phenyl benzoate liquid crystals

The following technical guide addresses the troubleshooting of melting point anomalies in phenyl benzoate-based liquid crystals (LCs). It is designed for researchers synthesizing calamitic mesogens (e.g., 4-alkoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the troubleshooting of melting point anomalies in phenyl benzoate-based liquid crystals (LCs). It is designed for researchers synthesizing calamitic mesogens (e.g., 4-alkoxyphenyl 4-alkoxybenzoates) where precise phase transition temperatures are critical for device performance.

Topic: Troubleshooting Low Melting Points & Phase Transition Anomalies Audience: Synthetic Chemists, Materials Scientists, Drug Development Professionals

Diagnostic Workflow

Before altering your synthetic route, determine if the "low melting point" is a purity issue or a misidentified mesophase transition. Use the decision tree below to isolate the root cause.

Troubleshooting_Workflow Start Observation: Low Melting Point TLC Step 1: Purity Check (TLC / HPLC) Start->TLC IsPure Is the compound pure? TLC->IsPure Impure Contamination Detected IsPure->Impure No Pure Compound is Pure (>98%) IsPure->Pure Yes Identify Identify Impurity Type Impure->Identify Phenol Unreacted Phenol Identify->Phenol High Rf Acid Unreacted Benzoic Acid Identify->Acid Tailing/Low Rf Catalyst DCU / DMAP Residue Identify->Catalyst Insoluble Solid Action_Base Protocol A: Base Wash (10% NaOH) Phenol->Action_Base Action_Col Protocol B: Column Chrom. (Silica/DCM) Acid->Action_Col Action_Filt Protocol C: Cold Filtration (Remove Urea) Catalyst->Action_Filt DSC Step 2: Thermal Analysis (DSC + POM) Pure->DSC PhaseID Is it a Mesophase? DSC->PhaseID Normal Normal Behavior (Cr -> LC Transition) PhaseID->Normal Birefringence (POM) Depression MP Depression (Trace Solvent/Isomer) PhaseID->Depression Isotropic Liquid

Figure 1: Diagnostic decision tree for isolating the cause of low melting points in phenyl benzoate mesogens. Cr=Crystal, LC=Liquid Crystal.

Technical FAQs: Troubleshooting & Causality
Q1: Why is my synthesized phenyl benzoate melting 10–20°C lower than the literature value?

Diagnosis: This is classically indicative of colligative melting point depression caused by impurities.[1] In phenyl benzoate synthesis, the most common culprits are unreacted starting materials (phenols or benzoic acids) or catalyst byproducts.

  • Mechanism: Impurities disrupt the crystal lattice packing, lowering the chemical potential of the solid phase relative to the liquid.

  • Immediate Check: Perform Thin Layer Chromatography (TLC).[2]

    • Phenols often co-elute with the ester but stain differently (e.g., ferric chloride test).

    • Benzoic acids usually streak near the baseline.

    • Dicyclohexylurea (DCU) (if using Steglich coupling) is often visible as a white precipitate that fails to dissolve.

Q2: I observed a "melting" event at a low temperature, but the liquid remains cloudy/opaque. Is this a failure?

Diagnosis: Likely False Alarm . You are observing the Crystal-to-Mesophase (Cr


 LC)  transition, not the melting into an isotropic liquid.
  • Explanation: Phenyl benzoate LCs (e.g., 4-octyloxyphenyl 4-nitrobenzoate) exhibit multiple phase transitions. The first endothermic peak on a DSC is the solid melting into a liquid crystal (Nematic or Smectic). This fluid is anisotropic (cloudy). The "clearing point" (LC

    
     Isotropic) occurs at a higher temperature.
    
  • Validation: Place the sample between crossed polarizers (POM). If the "liquid" shows birefringence (bright textures) and flows, it is a liquid crystal, and your synthesis is likely successful.

Q3: My product is an oil that refuses to crystallize. How do I induce nucleation?

Diagnosis: "Supercooling" or the presence of branched isomers .

  • Causality: Long alkyl chains in mesogens have high conformational freedom, making lattice formation kinetically slow. Impurities (like ortho-substituted isomers) can permanently prevent crystallization by acting as "lattice poisons."

  • Corrective Action:

    • Trituration: Dissolve in minimal DCM, then add excess cold pentane or methanol to force precipitation.

    • Seed Crystal: Scratch the glass vessel with a glass rod to create nucleation sites.

    • Isomer Check: Ensure your starting materials were purely para-substituted. Even 1% ortho-isomer can suppress the melting point significantly.

Q4: How do I completely remove unreacted phenol? It persists after recrystallization.

Diagnosis: Phenols can form hydrogen-bonded complexes with the ester carbonyl, making them difficult to remove via simple recrystallization.

  • Solution: You must break the H-bond chemically.

  • Protocol: Dissolve the crude product in diethyl ether or DCM and wash 3x with cold 2M NaOH . The base deprotonates the phenol (forming water-soluble sodium phenoxide), forcing it into the aqueous layer. Follow with a brine wash and drying over MgSO₄.

Experimental Protocols
Protocol A: Optimized Steglich Esterification (for Labile LCs)

Use this when acid chlorides are too harsh or unstable.

  • Stoichiometry: 1.0 eq Benzoic Acid derivative + 1.1 eq Phenol derivative + 1.1 eq DCC + 0.1 eq DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and phenol in DCM at 0°C.

    • Add DMAP.

    • Add DCC dissolved in DCM dropwise over 20 mins.

    • Stir at 0°C for 1h, then Room Temp (RT) for 12h.

  • Workup (Critical Step):

    • Filter off the white precipitate (DCU).

    • Acid Wash: Wash filtrate with 0.5M HCl (removes DMAP).

    • Base Wash: Wash with 5% NaHCO₃ (removes unreacted acid).

    • Dry: MgSO₄, concentrate.

Protocol B: Purification via Recrystallization

Standard method for phenyl benzoate mesogens.

ParameterSpecificationNotes
Primary Solvent Ethanol (95%) or AcetonitrileGood solubility at boiling; poor at RT.
Anti-Solvent Water (if using Ethanol)Add dropwise at boiling point until persistent cloudiness appears.
Cooling Rate Slow (1-2°C/min)Rapid cooling traps impurities in the lattice.
Washing Cold Methanol (-20°C)Prevents dissolution of the target ester.
Comparative Data: Impurity Effects

The table below illustrates how specific impurities impact the thermal properties of a model LC (e.g., 4-pentylphenyl 4-methoxybenzoate).

Impurity TypeDetection MethodEffect on Melting Point (Cr

N)
Effect on Clearing Point (N

I)
Unreacted Phenol TLC (UV + FeCl₃)Significant Depression (>5°C)Broadens transition range
DCC Urea (DCU) H-NMR (Multiplets @ 1.1-1.9 ppm)Minor Depression; causes cloudinessNo Effect (Insoluble)
Water/Moisture IR (OH stretch @ 3400 cm⁻¹)Variable; causes hydrolysis over timeDestabilizes mesophase
Ortho-Isomer GC-MS / H-NMRCatastrophic Depression (>20°C)Eliminates LC phase entirely
References
  • Imrie, C. T., et al. (2003). "Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers." Liquid Crystals, 30(1), 93-108.[3] Link

  • Tsuji, T., et al. (2001). "Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate." Journal of the American Chemical Society, 123(26), 6381-6387.[4] Link

  • Kelly, S. M. (1995). "Liquid Crystals: Chemistry and Structure." Handbook of Liquid Crystals, Wiley-VCH. (Standard reference for synthesis protocols).
  • Neubert, M. E., et al. (1977). "The effect of lateral substituents on the mesomorphic properties of phenyl benzoates." Molecular Crystals and Liquid Crystals, 43(3-4), 313-323. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Optimization

Removing unreacted propyl 4-hydroxybenzoate from product mixtures

Topic: Purification & Removal Strategies for Propyl 4-Hydroxybenzoate Introduction Propyl 4-hydroxybenzoate (Propyl Paraben) is a ubiquitous reagent in organic synthesis and a standard preservative in pharmaceutical form...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Removal Strategies for Propyl 4-Hydroxybenzoate

Introduction

Propyl 4-hydroxybenzoate (Propyl Paraben) is a ubiquitous reagent in organic synthesis and a standard preservative in pharmaceutical formulations.[1][2] While essential for shelf-life and specific esterification pathways, it often persists as a stubborn impurity in final product mixtures.[1][2]

Its removal is complicated by its amphiphilic nature (LogP ~3.[1][2]04) and its phenolic acidity (pKa ~8.4).[1][2][3] It behaves like a lipophile in neutral conditions but can ionize in basic environments.[1][2] This guide addresses the specific challenges of removing unreacted propyl paraben from reaction mixtures without compromising your target API (Active Pharmaceutical Ingredient).

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

User Question: "I tried washing my reaction mixture with 1M NaOH to remove unreacted propyl paraben, but my product yield dropped significantly. What happened?"

The Technical Insight

You likely triggered base-catalyzed hydrolysis .[1][2] Propyl paraben is an ester.[1][2][4][5][6][7][8] While the goal was to deprotonate the phenolic hydroxyl group (pKa 8.[1]4) to make it water-soluble, exposing the molecule to strong base (pH > 10) attacks the ester linkage, converting it into 4-hydroxybenzoic acid (PHBA) and propanol.[1][2]

If your target product is also an ester or base-sensitive, it likely hydrolyzed alongside the impurity.[1][2]

The Protocol: The "Cold Carbonate" Wash

To remove propyl paraben without destroying sensitive products, you must exploit its pKa without exceeding the hydrolysis threshold of your product.[1]

  • Solvent Choice: Dissolve your crude mixture in Ethyl Acetate or Dichloromethane (DCM) .[1][2] Avoid ethers if possible, as parabens partition strongly into them.[1][2]

  • The Base: Use 5% Sodium Carbonate (Na2CO3) , not Sodium Hydroxide.[1][2]

    • Why? Na2CO3 provides a pH of ~11, sufficient to ionize the phenol (pKa 8.[1]4) >99%, forcing it into the aqueous layer.[1][2]

  • Temperature Control: Perform the extraction at 0°C (Ice Bath) .

    • Why? Hydrolysis rates drop significantly at lower temperatures, while proton transfer (ionization) remains instantaneous.[1][2]

  • Execution:

    • Wash organic layer 3x with cold 5% Na2CO3.[1][2]

    • Crucial Step: Immediately wash the organic layer with Brine to remove residual base.[1]

    • Dry over Na2SO4 and concentrate.[1][2]

Workflow Visualization

LLE_Decision_Tree Start Crude Mixture Containing Propyl Paraben (PP) Q1 Is your Target Product Base Sensitive (e.g., Ester)? Start->Q1 Path_Sensitive Yes (Sensitive) Q1->Path_Sensitive Yes Path_Stable No (Stable) Q1->Path_Stable No Action_Cold Protocol A: Cold Carbonate Wash (0°C, 5% Na2CO3) Minimizes Hydrolysis Path_Sensitive->Action_Cold Action_Hydrolysis Protocol B: Intentional Hydrolysis (1M NaOH, Room Temp) Converts PP to PHBA (Water Soluble) Path_Stable->Action_Hydrolysis Result_A PP Ionized (Phenolate) Partitions to Aqueous Action_Cold->Result_A Result_B PP Hydrolyzed to PHBA Partitions to Aqueous Action_Hydrolysis->Result_B

Figure 1: Decision matrix for Liquid-Liquid Extraction based on product stability.

Module 2: Chromatographic Separation

User Question: "Propyl paraben is co-eluting with my product on my C18 column. The peaks are tailing.[1] How do I fix this?"

The Technical Insight

Propyl paraben has a "dual personality."[1] It has a lipophilic propyl chain (retained by C18) and a polar phenolic -OH.[1][2]

  • Tailing: Caused by the ionization of the phenolic group (pKa 8.[1]4) interacting with residual silanols on the silica support.[1]

  • Co-elution: Often occurs because standard gradients (0-100% B) don't flatten the slope enough in the mid-polarity region where parabens elute.[1][2]

The Solution: Acid Suppression & Phenyl Phases[1]

1. Mobile Phase Modification You must suppress the ionization of the phenol.[1] Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both mobile phases (Water and Acetonitrile).[1][2] This keeps the paraben in its neutral, protonated form, sharpening the peak and increasing retention slightly to resolve it from polar impurities.[1]

2. Stationary Phase Switch If C18 fails, switch to a Phenyl-Hexyl column.[1][2]

  • Mechanism:[1][9] Propyl paraben has an aromatic ring.[1][2] Phenyl-Hexyl columns interact via pi-pi stacking with the paraben, often providing a dramatically different selectivity (alpha) compared to the hydrophobic-only interaction of C18.[2]

Standardized HPLC Data for Propyl Paraben
ParameterValue / BehaviorNotes
Retention (k') Moderate to HighElutes after Methyl/Ethyl paraben; before Butyl paraben.[1][2]
UV Max 254 nmStrong absorption due to benzoate ring.[1]
pKa 8.4Mobile phase pH > 6.0 will cause peak broadening.[1][2]
LogP 3.04Requires >40% Organic modifier to elute in reasonable time on C18.[1][2]

Module 3: Recrystallization (Scale-Up)

User Question: "I have 50g of material. Chromatography is too expensive.[1][2] Can I recrystallize?"

The Technical Insight

Propyl paraben exhibits a steep solubility curve in alcohols but is poorly soluble in water.[1]

  • Solubility in Ethanol: ~500 mg/mL (Very High)[1][2]

  • Solubility in Water: ~0.4 mg/mL (Very Low)[1][2]

The Protocol: The "Antisolvent Crash"

This method works best if your product is significantly less soluble in ethanol than propyl paraben, or if your product is insoluble in water.[1]

  • Dissolution: Dissolve the crude mixture in the minimum amount of warm Ethanol (or Methanol).[1]

  • Precipitation: Slowly add Cold Water dropwise with vigorous stirring.

  • The Critical Point: Propyl paraben will remain in solution in the Ethanol/Water mix (up to ~20-30% water) longer than many non-polar APIs.[1][2]

  • Filtration: Filter the precipitate (your product).[1] The propyl paraben remains in the filtrate (mother liquor).[1]

Note: If your product is also highly soluble in ethanol, this method will fail.[1][2] In that case, use a non-polar solvent (Hexane/EtOAc) recrystallization, where Propyl Paraben is moderately soluble.[1][2]

Module 4: Scavenging (High Throughput)

User Question: "I need to remove 5% residual propyl paraben from 100 samples. I can't run 100 columns."

The Solution: Polymer-Supported Carbonate

Use a solid-phase scavenger.[1][2] Since propyl paraben is a phenol, it can be selectively bound to a basic resin.[1][2]

  • Reagent: MP-Carbonate (Macroporous polystyrene-bound carbonate).[1][2]

  • Loading: Calculate 3-4 equivalents of resin relative to the estimated paraben impurity.[1][2]

  • Procedure:

    • Dissolve sample in DCM or MeOH.[1][2]

    • Add MP-Carbonate resin.[1][2]

    • Shake at Room Temp for 2 hours.

    • Filter.[1][2] The paraben is trapped on the resin as the phenolate salt.[1]

    • Evaporate filtrate to recover purified product.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7175, Propylparaben. Retrieved from [Link][1][2]

  • Soni, M. G., et al. (2005).Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology.
  • Moyano, J.R., et al. (2006).Solubility of propylparaben in aqueous-organic solvent mixtures. Journal of Chemical & Engineering Data.

Sources

Troubleshooting

Solving solubility issues of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

Compound: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate[1][2] Executive Summary You are encountering solubility challenges with 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate . This molecule presents a dual chal...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate[1][2]

Executive Summary

You are encountering solubility challenges with 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate . This molecule presents a dual challenge common in advanced material precursors and liquid crystal mesogens:

  • High Lipophilicity (LogP ~3.8): The rigid "rod-like" phenyl benzoate core creates high crystal lattice energy, resisting dissolution in polar protic solvents.[1]

  • Chemical Lability: The central phenyl ester linkage is significantly more reactive to hydrolysis than standard alkyl esters, limiting your pH range for formulation.[1]

This guide provides a validated troubleshooting framework to solubilize this compound without degrading it.

Part 1: Solvent Selection & Preparation

The Core Problem: Researchers often attempt to dissolve this compound in Methanol or Ethanol because of the amino group.[1] However, the rigid aromatic core often leads to poor solubility or immediate precipitation upon cooling.

Primary Solvent Recommendations
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mM)Recommended Stock. Disrupts ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stacking effectively.[1]
Dipolar Aprotic DMF (Dimethylformamide)Excellent (>50 mM)Good alternative to DMSO if sulfur interference is a concern.[1]
Chlorinated DCM (Dichloromethane)Good Best for synthetic workups; too volatile for biological assays.[1]
Alcohols Ethanol/Methanol Poor/Moderate Requires heating; high risk of precipitation (crash-out) at RT.[1]
Aqueous Water/PBS Insoluble Do not attempt direct dissolution.[1]
Protocol: Preparation of a Stable Stock Solution (50 mM)
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene due to solvent incompatibility).

  • Solvent Addition: Add anhydrous DMSO to achieve 50 mM concentration.

    • Note: If the compound floats, vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at 35°C–40°C for 10 minutes.

    • Why? The thermal energy helps overcome the crystal lattice energy without risking thermal decomposition (stable up to ~100°C short-term).[1]

  • Visual Check: Solution must be clear and colorless/pale yellow.[1] If cloudy, add 10% more DMSO.

Part 2: Aqueous Formulation (The "Crash-Out" Issue)

The Issue: When you dilute the DMSO stock into an aqueous buffer (e.g., cell culture media or PBS), the compound immediately precipitates.[1] This is the "Crash-Out" effect caused by the hydrophobic effect driving the aromatic rings together.[1]

Troubleshooting Workflow: The Cosolvent System

Do not rely on pH adjustment alone.[1] The amino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is too weakly basic.[1] To protonate it, you would need pH < 2.0, which will hydrolyze the ester bonds  (see Stability section).[1]

Recommended Formulation (Self-Validating System): Use a surfactant-cosolvent mix to create a stable dispersion.[1]

  • Stock: 50 mM Compound in DMSO.

  • Intermediate: Prepare a 10x Intermediate in pure Propylene Glycol or PEG-400.

  • Final Dilution: Slowly spike the Intermediate into your buffer containing 0.1% Tween-80 .

AqueousFormulation cluster_warning CRITICAL FAILURE POINT Stock DMSO Stock (50 mM) Inter Intermediate Dilution (1:10 in PEG-400) Stock->Inter Dilute 10x Final Stable Assay Solution (Micellar Dispersion) Inter->Final Dropwise Addition Buffer Aqueous Buffer (+ 0.1% Tween-80) Buffer->Final Mixing Direct Direct DMSO -> Water Precip Precipitation (Crash Out) Direct->Precip

Caption: Step-wise dilution strategy to prevent precipitation. Direct addition of DMSO stock to water triggers hydrophobic aggregation.[1]

Part 3: Chemical Stability & Hydrolysis Risks

Crucial Warning: This molecule contains a Phenyl Benzoate linkage (the central ester).[1][2] Phenyl esters are significantly more reactive (electrophilic) than alkyl esters due to the better leaving group ability of the phenol.

The Hydrolysis Trap
  • High pH (>8.0): Rapid saponification.[1] The hydroxide attacks the carbonyl, cleaving the molecule into 3-amino-4-methylbenzoic acid and propyl 4-hydroxybenzoate .[1]

  • Low pH (<2.0): Acid-catalyzed hydrolysis is slower but significant over time.[1]

Experimental Constraint: Maintain pH between 5.5 and 7.5 .

HydrolysisPathway Compound 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate OH_Attack Base Attack (OH-) pH > 8.0 Compound->OH_Attack Saponification Breakdown1 Product A: 3-amino-4-methylbenzoate (Anion) OH_Attack->Breakdown1 Breakdown2 Product B: Propyl 4-hydroxybenzoate (Propyl Paraben) OH_Attack->Breakdown2

Caption: Mechanism of base-catalyzed hydrolysis. The phenyl ester bond is the weak link, cleaving into two distinct subunits.

Part 4: Troubleshooting FAQ

Q1: My solution turned yellow after 24 hours. Is it still good?

  • Diagnosis: Likely oxidation of the aniline (amino) group.[1]

  • Cause: Exposure to light and air in solution.[1] Amines on aromatic rings are prone to forming quinone-like species upon oxidation.[1]

  • Fix: Store DMSO stocks in amber vials under nitrogen/argon at -20°C. Prepare fresh aqueous dilutions immediately before use.

Q2: Can I use HCl to dissolve it like I do with other amines?

  • Answer: No.

  • Reasoning: While HCl will protonate the amine (

    
    ), the low pH required to keep it soluble poses a high risk of hydrolyzing the ester bonds.[1] Furthermore, the hydrochloride salt of this specific rigid molecule may still have poor water solubility due to the lipophilic "tail" (propoxycarbonyl group).
    

Q3: I see a peak at a different retention time on my HPLC.

  • Diagnosis: Hydrolysis has occurred.[1][3][4]

  • Check: Did you use a basic mobile phase (e.g., pH 10 with ammonium hydroxide)?

  • Fix: Switch to an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). The compound is stable in acidic HPLC conditions for the duration of a run.

References
  • Sigma-Aldrich. Phenyl benzoate: Physicochemical Properties and Hydrolysis Rates.[1]Link[1]

  • PubChem. Methyl 3-amino-4-methylbenzoate (Analogous Structure Data). National Library of Medicine.[1] Link[1]

  • Royal Society of Chemistry. Mechanisms of hydrolysis of phenyl esters.[1] Organic & Biomolecular Chemistry.[1][2][5] Link

  • Yalkowsky, S. H. Solubility and Solubilization in Aqueous Media.[1] Oxford University Press.[1] (General reference for Cosolvent/Surfactant theory).

Sources

Optimization

Minimizing side reactions in DCC/DMAP coupling of amino-acids

Welcome to the Technical Support Center for Peptide Synthesis and Esterification. As a Senior Application Scientist, I frequently consult with research teams struggling with low yields, difficult purifications, and loss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Esterification. As a Senior Application Scientist, I frequently consult with research teams struggling with low yields, difficult purifications, and loss of stereochemical integrity during Steglich esterifications and peptide couplings.

While the combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is a cornerstone of synthetic chemistry, it is notorious for side reactions if not strictly controlled. This guide is designed to deconstruct the causality behind these failures and provide self-validating protocols to ensure your couplings succeed.

Mechanistic Overview: The DCC/DMAP Pathway

To troubleshoot a reaction, you must first understand the competing kinetic pathways. The diagram below illustrates how the highly reactive O-acylisourea intermediate can either proceed to your target product or diverge into dead-end side reactions.

G Start Carboxylic Acid + DCC O_Acyl O-Acylisourea (Highly Reactive) Start->O_Acyl Activation DMAP_Int Acylpyridinium Ion (+ DMAP) O_Acyl->DMAP_Int DMAP Catalysis N_Acyl N-Acylurea (Dead-end Side Product) O_Acyl->N_Acyl O-to-N Acyl Shift (Slow, Temp Dependent) Oxazolone Oxazolone Intermediate (Base-Catalyzed) O_Acyl->Oxazolone Intramolecular Attack Product Target Peptide/Ester (+ DCU) DMAP_Int->Product Nucleophilic Attack Racemic Epimerized/Racemized Product Oxazolone->Racemic Enolization & Attack

DCC/DMAP Coupling Mechanism and Major Side Reaction Pathways

Troubleshooting FAQs

Q1: I am seeing >10% epimerization in my amino acid couplings using DCC/DMAP. Why is this happening, and how do I suppress it? Causality: DMAP is a highly effective acyl transfer catalyst, but it is also a base. During activation, the alpha-proton of the amino acid becomes relatively acidic. Intramolecular attack by the carbonyl oxygen forms an oxazolone ring. The basicity of DMAP promotes the enolization of this oxazolone, leading to a complete loss of stereochemical integrity at the alpha-carbon[1]. Solution: Introduce 1-Hydroxybenzotriazole (HOBt). HOBt rapidly reacts with the O-acylisourea to form an OBt active ester. This intermediate is reactive enough to couple with amines but stable enough to resist oxazolone formation[2]. Furthermore, keep DMAP strictly catalytic (0.05 - 0.1 eq) for esterifications, and eliminate it entirely if you are performing an amidation, as amines are strong enough nucleophiles to react without DMAP[3].

Q2: My reaction yield is low, and I am isolating a significant amount of a stable, inactive byproduct. What is this? Causality: You are observing the formation of an N-acylurea[2]. The initial O-acylisourea intermediate can undergo a slow, intramolecular O-to-N acyl migration[3]. Because this is a unimolecular rearrangement, its rate is highly temperature-dependent. Solution: Temperature control is paramount. Perform the activation step at 0 °C. The intermolecular attack by the nucleophile (or HOBt) has a lower activation energy than the O-to-N shift. By keeping the temperature low, you kinetically favor the desired coupling pathway over the rearrangement[2].

Q3: Should I switch from DCC to EDC to avoid the insoluble dicyclohexylurea (DCU) byproduct? Will it help with racemization? Causality: While EDC produces a water-soluble urea byproduct that drastically simplifies purification, it actually increases the propensity for epimerization compared to DCC[1]. Solution: If you switch to EDC for easier workup, you must use an additive like HOBt to suppress the elevated epimerization risk[1]. See the data table below for a quantitative comparison.

Quantitative Data: Epimerization Rates in Carbodiimide Couplings

The following table summarizes the epimerization percentages of various amino acids when activated by DCC versus EDC, demonstrating the critical protective effect of HOBt[1].

Amino AcidDCC / DCM (%)EDC / DCM (%)DCC + HOBt / DMF (%)EDC + HOBt / DMF (%)
Alanine (Ala) 10250.82.0
Leucine (Leu) 14256.09.0
Phenylalanine (Phe) 1821N/AN/A
Valine (Val) 522N/AN/A
Isoleucine (Ile) 929N/AN/A

Validated Protocol: Low-Epimerization DCC/HOBt Coupling

To ensure high yields and minimal side reactions, follow this self-validating Standard Operating Procedure (SOP).

Reagents Required: N-protected amino acid (1.0 eq), Nucleophile (1.1 eq), DCC (1.05 eq), HOBt (1.1 eq), DMAP (0.05 eq - only if performing esterification), Anhydrous DCM or DMF.

Step 1: Pre-Activation (0 °C)

  • Dissolve the N-protected amino acid and HOBt in anhydrous DCM (or DMF if solubility is poor) under an inert atmosphere.

  • Cool the flask to 0 °C using an ice bath. Causality: Low temperature kinetically suppresses the O-to-N acyl migration[2].

  • Add DCC dissolved in a small volume of DCM dropwise over 10 minutes.

Validation Checkpoint: A white, crystalline precipitate (DCU) should begin forming within 15–30 minutes. This is your visual confirmation that the carboxylic acid has been successfully activated into the OBt ester. If the solution remains clear, your DCC may be degraded, or moisture has quenched the reaction.

Step 2: Nucleophile Addition

  • After 30 minutes of stirring at 0 °C, add the nucleophile (amine or alcohol).

  • If performing a Steglich esterification, add the catalytic DMAP (0.05 eq) now. Do not add DMAP during Step 1, as it will promote oxazolone formation before the nucleophile is present[3].

Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the OBt active ester spot indicates successful nucleophilic attack.

Step 3: Workup and DCU Removal

  • Stir the reaction for 2 hours at 0 °C, then allow it to slowly warm to room temperature overnight.

  • Filter the reaction mixture through a tightly packed Celite pad to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous citric acid (removes DMAP/unreacted amines), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH. Available at:[Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Controlling polydispersity in polymers derived from amino-benzoate monomers

Welcome to the Polybenzamide Precision Synthesis Hub . This guide functions as a specialized technical support interface for researchers attempting to synthesize low-dispersity ( < 1.2) poly(benzamide)s and related aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polybenzamide Precision Synthesis Hub .

This guide functions as a specialized technical support interface for researchers attempting to synthesize low-dispersity (


 < 1.2) poly(benzamide)s and related aromatic polyamides.[1][2][3][4] Unlike standard step-growth polycondensation (which yields 

), this guide focuses exclusively on Chain-Growth Polycondensation (CGCP) , the only proven methodology to achieve "living" characteristics in amino-benzoate polymerization.[3]

Module 1: The Core Mechanism (Theory)

Issue: Why does my amino-benzoate polymerization yield broad polydispersity? Root Cause: In standard polycondensation, monomers react with monomers, dimers with dimers, and oligomers with oligomers randomly.[3] This statistical growth (Carothers' equation) inevitably broadens the distribution.[3]

The Solution: Chain-Growth Polycondensation (CGCP) To control PDI, you must force the reaction to proceed only at the polymer chain end, suppressing monomer-monomer reaction.[3] This is achieved via the Substituent Effect .

  • The Logic: The electron-withdrawing nature of the polymer chain (specifically the amide bond formed at the chain end) makes the terminal amine anion less nucleophilic but the terminal ester more electrophilic (depending on the specific mechanism variant).

  • The Yokozawa Protocol: By using a specific initiator (e.g., phenyl 4-nitrobenzoate) and a strong base (LiHMDS), the polymer end-group becomes the exclusive active site.[3]

Visualizing the Mechanism

The following diagram contrasts the failure mode (Step-Growth) with the success mode (Chain-Growth).

CGCP_Mechanism cluster_0 Standard Step-Growth (High PDI) cluster_1 Chain-Growth Polycondensation (Low PDI) M1 Monomer D1 Dimer M1->D1 Slow M2 Monomer M2->D1 O1 Oligomer D1->O1 Fast (Random) O1->O1 Coupling Init Initiator (Ph-4-NO2-Benzoate) Active Active Polymer End Init->Active Fast Initiation Mono Monomer (Amino-Benzoate) Mono->Active Monomer adds to Chain End Active->Active Selective Propagation (Substituent Effect)

Caption: Comparison of random step-growth coupling vs. initiator-driven chain-growth via substituent effects.

Module 2: Standard Operating Procedure (SOP)

Target: Poly(N-octyl-4-benzamide) Rationale: Unsubstituted poly(p-benzamide) is insoluble in most organic solvents, leading to precipitation and loss of PDI control.[3] We use the N-octyl derivative for solubility, which serves as a model system.[2][3]

Reagents & Setup
ComponentSpecificationRole
Monomer Methyl 4-(octylamino)benzoatePrecursor.[4] Must be dry.[3]
Initiator Phenyl 4-nitrobenzoateElectron-deficient ester initiates the chain.
Base LiHMDS (1.0 M in THF)Generates the aminyl anion.[3]
Solvent Anhydrous THFReaction medium.[3] Moisture < 10 ppm is critical.[3]
Quench Saturated NH₄Cl (aq)Terminates the living anion.
Step-by-Step Workflow
  • Pre-Drying (Critical):

    • Dry the monomer and initiator in a vacuum desiccator over P₂O₅ for 12 hours.

    • Flame-dry a 2-neck round-bottom flask under a stream of Argon.

  • Initiator Preparation:

    • Dissolve Phenyl 4-nitrobenzoate (Initiator) in dry THF.[3]

    • Calculation:

      
      . (e.g., for DP=20, use 0.05 eq of initiator relative to monomer).[3]
      
  • Base Generation (The "Activation" Phase):

    • In a separate flask, dissolve the Monomer in dry THF.[3]

    • Cool to -10°C (using an ice/salt bath).

    • Add LiHMDS (1.1 eq relative to monomer) dropwise.[3]

    • Observation: The solution usually turns yellow/orange, indicating the formation of the aminyl anion.[3]

  • Polymerization:

    • Cannulate the Monomer/Base solution into the Initiator solution (also at -10°C or 0°C).

    • Note: Alternatively, add the Initiator to the Monomer solution.[3] However, adding Monomer to Initiator ensures

      
       locally at the start, promoting faster initiation.[3]
      
    • Stir for 1–3 hours.

  • Quenching & Isolation:

    • Add saturated NH₄Cl solution to quench the anions.

    • Extract with CHCl₃, wash with water/brine.[3][5]

    • Precipitate into Methanol.[3]

    • Dry under vacuum.[3]

Module 3: Troubleshooting Center

Symptom: PDI is Broad (> 1.5) [3]

Potential CauseDiagnosisCorrective Action
Moisture Contamination Protonation of the aminyl anion terminates chains early.Redistill THF over Na/Benzophenone.[3] Ensure Argon line is positive pressure.
Slow Initiation Monomer self-condenses before the initiator reacts.Switch Initiator to Phenyl 4-nitrobenzoate . The

group makes the ester highly reactive toward the amine anion.
Temperature too High Loss of selectivity; self-condensation rate increases.Lower reaction temperature to -20°C or -10°C .
Wrong Base Base is nucleophilic and attacks the ester (transesterification).[3]Use LiHMDS or NaH .[3] Avoid alkoxide bases (e.g., NaOEt) which cause side reactions.[3]

Symptom: Low Yield / No Polymer

Potential CauseDiagnosisCorrective Action
Monomer Impurity Acidic impurities (free carboxylic acid) neutralize the base.Recrystallize monomer.[3] Ensure no free acid exists (check NMR).[3]
Base Degradation LiHMDS is old or hydrolyzed.[3]Titrate LiHMDS or use a fresh bottle.
Troubleshooting Logic Flow

Troubleshooting Start Problem: High PDI (>1.4) Check1 Is the Initiator electron-withdrawing? Start->Check1 Action1 Use Phenyl 4-nitrobenzoate Check1->Action1 No Check2 Is the system strictly anhydrous? Check1->Check2 Yes Action2 Dry THF/Monomer Check Argon Line Check2->Action2 No Check3 Is Temperature controlled? Check2->Check3 Yes Action3 Cool to -10°C to suppress self-condensation Check3->Action3 High Temp Success PDI < 1.2 Achieved Check3->Success Low Temp

Caption: Decision tree for diagnosing broad molecular weight distributions in polybenzamide synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I synthesize unsubstituted Poly(p-benzamide) using this method? A: Direct synthesis is difficult because the polymer precipitates immediately, trapping active ends.[3]

  • Workaround: Use a protecting group strategy.[2][6] Synthesize Poly(N-4-octyloxybenzyl-p-benzamide) using the CGCP method. After polymerization, treat with Trifluoroacetic Acid (TFA) to remove the protecting group, yielding pure, crystalline Poly(p-benzamide).[3]

Q2: Why use Phenyl esters instead of Methyl/Ethyl esters for the initiator? A: Phenyl esters are better leaving groups (phenoxide vs. alkoxide). The resonance stabilization of the phenoxide anion drives the reaction forward.[4] Specifically, Phenyl 4-nitrobenzoate is used because the nitro group makes the carbonyl carbon highly electrophilic, ensuring the initiator reacts faster than the monomer (a requirement for narrow PDI).[3]

Q3: My molecular weight (Mn) is higher than calculated. Why? A: This usually indicates low initiator efficiency .[7] If some initiator molecules degrade or fail to react, the effective


 ratio increases, leading to longer chains than expected.[3] Ensure the initiator is pure and added to the reaction mixture rapidly.

Q4: Can I make block copolymers? A: Yes. Because the chain end remains "living" (as an aminyl anion) as long as base is present and moisture is absent, you can add a second batch of a different amino-benzoate monomer after the first is consumed.

References

  • Yokozawa, T., et al. (2000).[3][8] "Chain-Growth Polycondensation for Well-Defined Aromatic Polyamides." Journal of the American Chemical Society, 122(34), 8313–8314.[3] [3]

  • Yokozawa, T., & Yokoyama, A. (2005).[3][9][10] "Chain-Growth Polycondensation for Well-Defined Condensation Polymers and Polymer Architecture." The Chemical Record, 5(1), 47–57.[3][10] [3]

  • Sugi, R., et al. (2002).[2][3] "Chain-Growth Polycondensation for Well-Defined Aramide. Synthesis of Unprecedented Block Copolymer Containing Aramide with Low Polydispersity." Journal of the American Chemical Society, 124(51), 15158–15159.[2][3]

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of Esters via Lateral Methyl Substitution

Introduction Welcome to the technical support center for the thermal stability enhancement of esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with or deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the thermal stability enhancement of esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing ester-based compounds requiring high thermal stability. The strategic placement of lateral methyl groups on an ester's carbon backbone can significantly increase its resistance to thermal degradation. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work in this area.

Frequently Asked Questions (FAQs)

Q1: Why does adding a lateral methyl group increase the thermal stability of an ester?

A1: The primary thermal degradation pathway for many esters is through a process called pyrolysis, specifically a syn-elimination reaction.[1] This reaction requires the presence of a β-hydrogen on the alcohol portion of the ester, which participates in a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[2][3] By substituting the β-hydrogens with methyl groups, this primary degradation pathway is blocked. Esters lacking β-hydrogens on the alkyl portion require significantly higher temperatures for decomposition and tend to degrade through a free-radical mechanism, which has a higher activation energy.[4]

Q2: What is the typical temperature range for ester pyrolysis?

A2: Ester pyrolysis typically occurs at temperatures between 400–600 °C under vacuum conditions.[2] However, for esters that lack β-hydrogens, the decomposition temperature can be substantially higher.

Q3: Are there any other structural modifications besides lateral methyl substitution that can enhance thermal stability?

A3: Yes. The use of neopolyol esters, which are characterized by a central carbon atom bonded to multiple hydroxymethyl groups, demonstrates excellent resistance to thermal degradation.[5] The absence of β-hydrogens in these structures is a key factor in their high stability. Aromatic esters also tend to have higher melting points and thermal stability due to their rigid structures.[6]

Q4: What are the primary applications for esters with enhanced thermal stability?

A4: High-stability esters are crucial in applications where high temperatures are encountered. These include synthetic lubricants for jet engines and automotive applications, high-temperature greases, and as plasticizers in high-performance polymers.[5][7][8][9] They are also valuable in drug development for stabilizing formulations that undergo heat sterilization or have long shelf-life requirements at elevated temperatures.

Troubleshooting Guide

This section addresses common experimental challenges encountered when synthesizing and evaluating laterally substituted esters for thermal stability.

Issue 1: Low Yield During Synthesis of Sterically Hindered Esters

Question: I am attempting to synthesize an ester with multiple lateral methyl groups near the ester linkage, but my reaction yield is consistently low. What could be the cause, and how can I improve it?

Answer: Low yields in the synthesis of sterically hindered esters are a common problem due to the reduced reactivity of the sterically crowded reaction centers.[10]

Possible Causes and Solutions:

  • Inadequate Catalyst: Standard acid catalysts (e.g., H₂SO₄) may be insufficient. Consider using more specialized catalysts designed for sterically demanding reactions. For instance, hafnium(IV) chloride–tetrahydrofuran complex has been shown to be effective for esterifying sterically hindered secondary alcohols.[11]

  • Ineffective Dehydrating Agent: The removal of water is crucial to drive the esterification equilibrium forward. If your current method (e.g., Dean-Stark trap) is not efficient enough, consider using a more powerful dehydrating agent.

  • Reaction Conditions: For highly hindered substrates, more forcing reaction conditions may be necessary. This could include higher temperatures and longer reaction times. However, be mindful of potential side reactions at elevated temperatures.

  • Alternative Synthetic Routes: If direct esterification remains problematic, consider alternative routes such as the Yamaguchi esterification, which is known to be effective for the synthesis of sterically hindered esters.[12]

Experimental Protocol: Synthesis of a Sterically Hindered Ester using a Hafnium(IV) Catalyst

This protocol is adapted for the synthesis of esters from sterically hindered secondary alcohols.[11]

Materials:

  • Carboxylic acid

  • Sterically hindered secondary alcohol

  • Hafnium(IV) chloride–tetrahydrofuran complex (0.2 mol%)

  • Toluene (anhydrous)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the carboxylic acid (1.0 eq), the sterically hindered secondary alcohol (1.2 eq), and anhydrous toluene.

  • Add the hafnium(IV) chloride–tetrahydrofuran complex (0.2 mol%) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Inconsistent Thermal Stability Results from TGA

Question: My Thermogravimetric Analysis (TGA) results for the same batch of laterally substituted ester are not reproducible. What factors could be causing this variability?

Answer: Inconsistent TGA results can stem from several experimental variables.

Possible Causes and Solutions:

  • Sample Purity: Even small amounts of impurities, such as residual starting materials or byproducts, can significantly lower the onset of decomposition. Ensure your sample is highly pure.

  • Heating Rate: The heating rate can affect the observed decomposition temperature. A slower heating rate generally provides a more accurate onset temperature. Standardize the heating rate for all your experiments, typically 10 °C/min.[13]

  • Atmosphere: The atmosphere in the TGA furnace (e.g., inert nitrogen or oxidizing air) will drastically affect the decomposition profile. Ensure a consistent and appropriate atmosphere is used for all runs.[14]

  • Sample Preparation: Ensure the sample is consistently prepared and loaded into the TGA pan. Variations in sample mass and packing can lead to inconsistencies.

Experimental Protocol: Thermogravimetric Analysis (TGA) for Ester Thermal Stability

This protocol provides a general procedure for assessing the thermal stability of an ester.[15][16]

Materials:

  • Purified ester sample

  • TGA instrument

  • High-purity nitrogen or air

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the ester sample into a clean TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the data to determine the onset temperature of decomposition (T_onset), which is often defined as the temperature at which 5% mass loss occurs.[13]

Data Presentation: Comparison of Thermal Stability
EsterStructureβ-HydrogensT_onset (°C)
Ethyl AcetateCH₃COOCH₂CH₃3~150-200
tert-Butyl AcetateCH₃COOC(CH₃)₃0>250

Note: T_onset values are approximate and can vary based on experimental conditions.

Visualization of Concepts
Diagram 1: Ester Pyrolysis Mechanism

Caption: Mechanism of ester pyrolysis via a cyclic transition state.

Diagram 2: Troubleshooting Workflow for Low Esterification Yield

G Start Low Yield of Sterically Hindered Ester Catalyst Optimize Catalyst Start->Catalyst Dehydration Improve Water Removal Start->Dehydration Conditions Adjust Reaction Conditions Start->Conditions Route Consider Alternative Synthetic Route Catalyst->Route Success Improved Yield Catalyst->Success Dehydration->Route Dehydration->Success Conditions->Route Conditions->Success Route->Success Reassess Re-evaluate Strategy Route->Reassess

Caption: Decision tree for troubleshooting low esterification yields.

References

  • Ester pyrolysis. (n.d.). Grokipedia.
  • Kaur, R. (2019, April 10). Give the mechanism of pyrolysis of ester.plzz fast it's very urgent for me. askIITians.
  • Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. (2025, August 26). PMC.
  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. (n.d.). MacSphere.
  • Ester Pyrolysis. (n.d.). Organic Chemistry Portal.
  • Ester Pyrolysis and Cope Elimination. (n.d.). AK Lectures.
  • MECHANISM OF THE PYROLYSIS OF ESTERS. (n.d.). datapdf.com.
  • Orban, I. (1984). Process for the preparation of sterically hindered hydroxyphenylcarboxylic acid esters. SciSpace.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC.
  • High stability esters for synthetic lubricant applications. (n.d.). ResearchGate.
  • Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2025, August 6). ResearchGate.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.
  • An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl O-acetylricinoleate. (n.d.). Benchchem.
  • Combination of novel antioxidant system and thermally stable esters for high temperature greases. (n.d.). Lube Media.
  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (n.d.). Thermal Decomposition of Nitrate Esters1.
  • High Performance Ester Plasticizers. (n.d.). Hallstar.
  • High Temperature Food Grade Grease - Synthetic Esters. (n.d.). STLE.
  • Ester Pyrolysis and Cope Elimination. (n.d.). AK Lectures.
  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI.
  • Characterization of fatty-acid methyl -esters by thermal analysis. (2026, March 1). ResearchGate.
  • Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase.
  • Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. (2020, February 11). PMC.
  • Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. (2018, March 7). SciELO.
  • Thermal rearrangement of α,β- to β,γ-unsaturated esters. Evidence for a 1,5-hydrogen transfer mechanism. (n.d.).
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). ResearchGate.
  • Thermal Analysis Techniques for Material Characterization. (2025, September 3). Measurlabs.
  • Ester formation via C−O bond formation and beta hydride elimination. (n.d.). ResearchGate.
  • Properties of Esters. (2023, January 22). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate , a specific mesogenic ester often used in the synthesis of liquid crystal poly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate , a specific mesogenic ester often used in the synthesis of liquid crystal polymers and advanced materials.

Unlike generic spectral lists, this guide focuses on the comparative diagnosis—how to distinguish this molecule from its likely impurities, precursors, and regioisomers using high-resolution NMR.

A Comparative Structural Analysis Guide for R&D

Executive Summary & Structural Context

Compound: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate Molecular Formula:


Context:  This molecule represents a "double ester" system. It functions as a rigid rod monomer (mesogen) in liquid crystal engineering. Structurally, it consists of a 3-amino-4-methylbenzoic acid  moiety coupled to propyl 4-hydroxybenzoate  (Propylparaben).

The Analytical Challenge: During synthesis, two primary failure modes occur:

  • Regioisomer Contamination: Formation of the 4-amino-3-methyl analog (if starting materials are impure).

  • Incomplete Coupling: Presence of unreacted Propylparaben or free acid.

This guide defines the spectral fingerprints required to validate purity against these specific threats.

Structural Logic & Assignment Strategy

To accurately assign the spectrum, we divide the molecule into three distinct spin systems.

The Spin Systems
  • System A (Acid Ring): 1,3,4-substituted benzene. Contains the diagnostic Amino (

    
    ) and Methyl (
    
    
    
    ) groups.[1][2][3]
  • System B (Phenol Ring): 1,4-disubstituted benzene (AA'BB' system).

  • System C (Propyl Chain): Typical aliphatic triplet-multiplet-triplet pattern.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the proton signals, highlighting the critical connectivity checks.

NMR_Assignment_Logic Start Crude Sample (CDCl3 or DMSO-d6) Aliphatic Aliphatic Region (0.9 - 4.5 ppm) Start->Aliphatic Aromatic Aromatic Region (6.5 - 8.2 ppm) Start->Aromatic Propyl Propyl Chain (t, m, t) Confirm Ester Linkage Aliphatic->Propyl Integral 2:2:3 Methyl Ar-CH3 (s) ~2.2 ppm Aliphatic->Methyl Integral 3 NH2 NH2 Signal Broad Singlet Solvent Dependent! Aliphatic->NH2 Exchangeable RingB Ring B (Phenol) AA'BB' System ~7.3 & 8.1 ppm Aromatic->RingB Sym. Doublets RingA Ring A (Acid) AMX System Complex Splitting Aromatic->RingA Asym. Pattern Validation Isomer Check Look for shielded H5 (< 6.7 ppm) RingA->Validation Critical Step

Caption: Logical workflow for deconvoluting the three spin systems in 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate.

Comparative Spectral Analysis

This section provides the specific data points to distinguish the target product from its most common structural isomer.

A. Target vs. Regioisomer (4-Amino-3-Methyl)

The most critical quality control check is distinguishing the 3-amino-4-methyl core (Target) from the 4-amino-3-methyl isomer.

FeatureTarget Molecule (3-Amino-4-Methyl)Isomer (4-Amino-3-Methyl)Mechanistic Reason
H-2 (Acid Ring) ~7.4 - 7.5 ppm (d,

)
~7.8 ppm (d)In the target, H2 is ortho to

(shielding) AND ortho to

(deshielding). In the isomer, H2 is only ortho to

(strong deshielding).
H-5 (Acid Ring) ~7.1 - 7.2 ppm (d,

)
~6.6 - 6.7 ppm (d)DIAGNOSTIC: In the isomer, H5 is ortho to the

group, causing a strong upfield shift. In the target, H5 is meta to

.
Methyl (

)
~2.20 ppm ~2.15 ppmSubtle difference; reliable only with internal standards.

Appearance
Broad, variableBroad, variableSolvent dependent (sharper in DMSO-

).
B. Target vs. Precursors (Reaction Monitoring)

Use these peaks to confirm the completion of the esterification reaction.

  • Propylparaben (Precursor): Look for the phenolic -OH singlet at ~10.1 ppm (DMSO-

    
    ) or ~5.5-6.0 ppm  (CDCl3). This must be absent in the product.
    
  • 3-Amino-4-methylbenzoic acid (Precursor): Look for the carboxylic acid proton (>12 ppm , broad).

  • Shift of Ring B Protons: Upon esterification, the protons on Ring B ortho to the new ester linkage (formerly ortho to OH) will shift downfield from ~6.9 ppm (in Propylparaben) to ~7.3 ppm (in Product) due to the electron-withdrawing nature of the new ester group.

Predicted Spectral Data Table (Reference)

Solvent:


 (Chloroform-d) | Frequency: 400 MHz
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1

(Propyl)
1.05Triplet (t)3H7.4Terminal methyl
2

(Propyl)
1.82Sextet (m)2H7.4Middle methylene
3

2.22Singlet (s)3H-Ring A Methyl
4

3.8 - 4.2Broad (br s)2H-Amine (Position varies w/ conc.)
5

4.31Triplet (t)2H6.7Ester methylene
6 Ar-H (Ring A, H5)7.18Doublet (d)1H8.0Ortho to Me, Meta to NH2
7 Ar-H (Ring B, H3'/5')7.32Doublet (d)2H8.8Ortho to O-CO (AA'BB')
8 Ar-H (Ring A, H6)7.48dd1H8.0, 1.8Ortho to C=O
9 Ar-H (Ring A, H2)7.52Doublet (d)1H1.8Ortho to C=O, Ortho to NH2
10 Ar-H (Ring B, H2'/6')8.15Doublet (d)2H8.8Ortho to CO-OPr (AA'BB')

*Note: Ring B protons appear as an AA'BB' system, often resembling two doublets ("roof effect" may be visible).

Detailed Experimental Protocol

Method A: Standard Characterization (CDCl3)

Best for general purity checks and observing the aliphatic chain resolution.

  • Sample Prep: Dissolve 10-15 mg of the dried solid in 0.6 mL of

    
     (99.8% D, with 0.03% TMS).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s  (Sufficient for protons, increase to 5.0s for quantitative integration of aromatic protons).
      
    • Scans: 16.

  • Processing: Reference TMS to 0.00 ppm . Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

Method B: Labile Proton Validation (DMSO-d6)

Best for confirming the


 group and ensuring no acid protons remain.
  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-

    
    .
    
  • Observation: The

    
     peak will likely shift downfield (to ~5.0-5.5 ppm) and sharpen compared to 
    
    
    
    .
  • D2O Shake (Optional): Add 1 drop of

    
     to the tube, shake, and re-run. The 
    
    
    
    peak will disappear, confirming the assignment.

References

  • SDBS (Spectral Database for Organic Compounds). "1H NMR of Methyl 3-amino-4-methylbenzoate." AIST. (Used for Ring A shift calibration). [Link]

  • PubChem Compound Summary. "Methyl 3-amino-4-methylbenzoate (CID 337778)." National Center for Biotechnology Information (2025). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Authoritative source for AA'BB' system analysis and substituent effects).

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopy for Amino-Ester Functional Groups

Amino-esters—molecules containing both amine ( , , ) and ester ( ) moieties—are ubiquitous in pharmaceutical development. They are frequently utilized as prodrugs to enhance aqueous solubility, improve membrane permeabil...

Author: BenchChem Technical Support Team. Date: March 2026

Amino-esters—molecules containing both amine (


, 

,

) and ester (

) moieties—are ubiquitous in pharmaceutical development. They are frequently utilized as prodrugs to enhance aqueous solubility, improve membrane permeability, and bypass efflux transporters. For drug development professionals, confirming the structural integrity of these functional groups during synthesis, formulation, and stability testing is critical.

Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for this purpose. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —profoundly impacts the spectral output, data interpretation, and workflow efficiency. This guide provides a rigorous technical comparison of these methodologies, grounded in the physical chemistry of amino-ester vibrational modes.

The Spectral Footprint: Amino-Ester Characteristic Peaks

Before comparing instrumental techniques, we must define the target vibrational modes. Amino-esters present a unique analytical challenge because their functional groups absorb in overlapping or adjacent regions of the mid-infrared spectrum. Furthermore, intermolecular hydrogen bonding between the amine donor and the ester carbonyl acceptor can induce significant peak shifts.

Causality of Peak Assignments
  • Ester Carbonyl (

    
    ):  Typically absorbs strongly between 
    
    
    
    [1]. However, if the amino-ester is in a solid crystalline state where the
    
    
    group hydrogen-bonds to the
    
    
    , this peak will shift to lower wavenumbers (e.g.,
    
    
    ) due to the weakening of the
    
    
    double bond.
  • Amine (

    
    ) Stretch:  Appears in the 
    
    
    
    region[2]. The multiplicity of this peak is diagnostic: primary amines (
    
    
    ) exhibit a distinct doublet (symmetric and asymmetric stretching), whereas secondary amines (
    
    
    ) show a single weak band, and tertiary amines show no absorption here[2].
  • Amine (

    
    ) Bend & 
    
    
    
    Stretch:
    Primary amines display a characteristic scissoring bend at
    
    
    [2]. The
    
    
    stretch varies heavily based on conjugation, appearing at
    
    
    for aliphatic amines and
    
    
    for aromatic amines[2].
Table 1: Diagnostic FTIR Peaks for Amino-Ester APIs
Functional GroupVibrational ModeWavenumber Range (

)
Intensity & MorphologyDiagnostic Notes
Ester

Stretch

Very Strong, SharpShifts lower (

) if H-bonded.
Ester

Stretch

Strong, BroadOften manifests as two overlapping bands.
Amine (1°)

Stretch

Medium, DoubletSharper than

bands; distinct two-prong peak.
Amine (2°)

Stretch

Weak, SingletEasily masked by moisture in poorly prepped samples.
Amine (1°)

Bend

Medium-StrongAbsent in secondary and tertiary amines.

Technique Comparison: ATR vs. Transmission FTIR

While the fundamental vibrational physics remain constant, the method used to introduce the infrared beam to the amino-ester sample alters the resulting spectrum.

Transmission FTIR (KBr Pellet)

Transmission is the classical approach where the IR beam passes entirely through the sample. For solid amino-esters, the sample is dispersed in an IR-transparent matrix, typically Potassium Bromide (KBr).

  • The Advantage: It provides a true bulk measurement. The resulting spectra perfectly match historical reference libraries without algorithmic manipulation[3].

  • The Causality of Error: KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a massive, broad

    
     stretch will appear at 
    
    
    
    . This water peak will completely engulf and mask the critical
    
    
    stretching bands of the amino-ester, leading to false negatives for the amine group.
Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an Internal Reflection Element (IRE), such as a diamond or zinc selenide crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample resting on the crystal surface.

  • The Advantage: Zero sample preparation. It is non-destructive, rapid, and immune to the moisture-masking issues of KBr[4].

  • The Causality of Spectral Distortion: ATR is strictly a surface technique (penetration depth ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). More importantly, penetration depth is directly proportional to wavelength (
    
    
    
    )[3]. Therefore, the ester
    
    
    stretch at
    
    
    (longer wavelength) will appear disproportionately stronger than the amine
    
    
    stretch at
    
    
    (shorter wavelength) when compared to a transmission spectrum[3]. Advanced ATR correction algorithms must be applied before library matching[3].
Table 2: Performance Matrix for Amino-Ester Analysis
ParameterTransmission (KBr Pellet)ATR-FTIR (Diamond Crystal)
Sample Preparation High (Grinding, pressing under vacuum)Zero (Direct application)
Analysis Depth Bulk materialSurface only (

)
Moisture Interference High risk (Hygroscopic KBr masks

)
Negligible
Relative Peak Intensities Linear across spectrumSkewed (Enhanced at low wavenumbers)
Library Matching Direct 1:1 matchRequires ATR correction algorithm

Decision Workflow & Experimental Protocols

To ensure scientific integrity, laboratory workflows must be structured as self-validating systems. Below is the decision matrix and the standardized protocols for analyzing amino-ester compounds.

FTIR_Decision_Tree Start Amino-Ester Sample Analysis Required Goal Primary Analytical Goal? Start->Goal Routine Routine QC & Rapid Screening Goal->Routine Speed & Convenience Bulk Rigorous Bulk Analysis & Trace Impurities Goal->Bulk Deep Structural Profiling ATR ATR-FTIR (Attenuated Total Reflectance) Routine->ATR Trans Transmission FTIR (KBr Pellet) Bulk->Trans ATR_Pros • No sample prep • Non-destructive • Preserves N-H region from H2O ATR->ATR_Pros Trans_Pros • Full bulk measurement • Direct library match • Linear peak intensities Trans->Trans_Pros Correction Apply ATR Correction Algorithm Prior to Library Search ATR_Pros->Correction

Decision matrix for selecting FTIR sampling techniques in amino-ester analysis.

Standard Operating Protocol: Self-Validating FTIR Workflow

Phase 1: System Calibration (Universal)

  • Wavenumber Verification: Scan a traceable polystyrene film standard. Validate that the aromatic

    
     stretch occurs precisely at 
    
    
    
    and the out-of-plane
    
    
    bend at
    
    
    . Causality: This ensures the interferometer laser is correctly calibrated before any sample data is collected.
  • Background Collection: Collect an ambient air background scan (32 scans,

    
     resolution). Causality: This captures atmospheric 
    
    
    
    (
    
    
    ) and water vapor, allowing the software to subtract them from the final sample spectrum.

Phase 2: Sample Execution

Option A: ATR-FTIR (Preferred for Rapid QC)

  • Clean the diamond IRE crystal with isopropyl alcohol and allow it to evaporate completely.

  • Place

    
     of the solid amino-ester directly onto the crystal center.
    
  • Lower the pressure anvil until the software's pressure gauge indicates optimal contact. Causality: Insufficient pressure leads to a weak evanescent wave interaction, resulting in poor signal-to-noise ratios.

  • Acquire the spectrum. Crucial Step: Apply the software's "ATR Correction" tool[3]. Causality: This mathematically normalizes the artificially inflated ester

    
     peaks at the lower wavenumber end, allowing accurate comparison against transmission-built spectral libraries.
    

Option B: Transmission FTIR (Preferred for Bulk Validation)

  • Pre-dry spectroscopic-grade KBr in an oven at

    
     for at least 2 hours to eliminate moisture.
    
  • Weigh

    
     of the amino-ester and 
    
    
    
    of the dried KBr.
  • Grind the mixture thoroughly in an agate mortar for 1-2 minutes. Causality: Particle sizes must be smaller than the wavelength of IR light (

    
    ) to prevent the Christiansen effect (baseline scattering and peak distortion).
    
  • Transfer the powder to a die and press at 10 tons of pressure under a vacuum for 2 minutes.

  • Self-Validation Check: Visually inspect the pellet. It must be nearly transparent. A cloudy pellet indicates trapped air or moisture, which will ruin the

    
     stretch region.
    
  • Place the pellet in the transmission holder and acquire the spectrum.

References

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from[Link]

  • Athena Instruments. FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Retrieved from [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Rocky Mountain Laboratories. Why ATR-FTIR Results Don't Always Match Expectations. Retrieved from[Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Validation

Comparative Guide: DSC Thermogram Analysis of Phenyl Benzoate Liquid Crystals

Executive Summary This guide provides a technical analysis of phenyl benzoate-based liquid crystals (LCs), focusing on their thermal characterization via Differential Scanning Calorimetry (DSC).[1][2] While cyanobiphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of phenyl benzoate-based liquid crystals (LCs), focusing on their thermal characterization via Differential Scanning Calorimetry (DSC).[1][2] While cyanobiphenyls (e.g., 5CB) remain the industry standard for nematic displays, phenyl benzoate derivatives are increasingly critical in drug delivery systems and high-stability optical formulations .

This document contrasts the thermal behavior of phenyl benzoates against standard alternatives, detailing the thermodynamic causality behind their phase transitions (Smectic vs. Nematic) and providing a validated experimental protocol for researchers.

Part 1: Comparative Landscape

Phenyl Benzoates vs. Cyanobiphenyls

In liquid crystal engineering, the choice between phenyl benzoate esters and cyanobiphenyls is dictated by the required phase stability and transition temperature range.

FeaturePhenyl Benzoate DerivativesCyanobiphenyls (e.g., 5CB)
Primary Mesophase Smectic (Layered) & NematicNematic (Directional)
Chemical Stability High (Resistant to oxidation/hydrolysis)Moderate (Susceptible to UV degradation)
Dielectric Anisotropy Low to Moderate (Negative or small Positive)High Positive (Ideal for Field Switching)
Key Application Drug Delivery , High-T Polymers, Stationary PhasesLCD Screens, Electro-optic Switches
Thermal Range Typically Higher Melting (

C)
Room Temperature (

C)

Strategic Insight: Phenyl benzoates are preferred when biocompatibility or structural ordering (smectic layering) is required. For example, hydroxyl-terminated phenyl benzoates can self-assemble into nanoparticles for anticancer drug delivery, a property not shared by the rigid, toxic cyanobiphenyls.

Part 2: Deep Dive – DSC Thermogram Analysis

The Thermal Fingerprint

A DSC thermogram for a phenyl benzoate LC typically exhibits two distinct endothermic events during heating:

  • Melting (

    
    ):  Transition from Crystalline Solid (Cr) 
    
    
    
    Liquid Crystal (LC). High enthalpy (
    
    
    kJ/mol).
  • Clearing (

    
    ):  Transition from Liquid Crystal (LC) 
    
    
    
    Isotropic Liquid (Iso). Low enthalpy (
    
    
    kJ/mol).
Comparative Data: Phenyl Benzoate (BBO) vs. 5CB

The following table contrasts the thermal transitions of a representative phenyl benzoate (BBO : butyl-p-[p′-n-octyloxy benzoyloxy]benzoate) against the standard 5CB (4-cyano-4'-pentylbiphenyl).

ParameterPhenyl Benzoate (BBO) [1]Cyanobiphenyl (5CB) [2]
Melting Point (

)
54.0 °C (Cr

SmA)
22.5 °C (Cr

N)
Clearing Point (

)
70.0 °C (SmA

Iso)
35.0 °C (N

Iso)
Mesophase Range 16.0 °C (Smectic A)12.5 °C (Nematic)
Enthalpy of Melting High (~80 J/g)Moderate (~19.5 kJ/mol)
Enthalpy of Clearing Low (~15.4 J/g)Very Low (~0.3 kJ/mol)
Cooling Behavior Supercooling observed; Iso

SmA at 69°C
Reversible N

Cr often delayed

Analysis:

  • Energetics: The BBO melting transition requires significantly more energy, indicating a more tightly packed crystalline lattice due to the ester linkage's rigidity compared to the biphenyl core.

  • Phase Identity: BBO exhibits a Smectic A (SmA) phase, where molecules are arranged in layers. This is energetically distinct from the Nematic (N) phase of 5CB, often resulting in a sharper, slightly higher enthalpy clearing transition.

Part 3: Experimental Protocol (Self-Validating)

Methodology: DSC of Thermotropic Liquid Crystals

Objective: Accurately determine


, 

, and phase reversibility.
1. Sample Preparation
  • Mass: Weigh 2.0 – 5.0 mg of the phenyl benzoate sample. Reasoning: Large masses cause thermal lag; small masses reduce signal-to-noise ratio for weak LC transitions.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans . Reasoning: Prevents sublimation of the LC at high temperatures and maintains constant composition.

  • Reference: Empty, matched weight aluminum pan.

2. Thermal Program (The "Heat-Cool-Heat" Cycle)[3]
  • Step 1 (First Heating): Ramp from 0°C to 120°C at 10°C/min .

    • Purpose: Erase thermal history (polymorphs formed during storage).

  • Step 2 (Cooling): Ramp from 120°C to 0°C at 5°C/min .

    • Purpose: Observe reversible mesophase formation (Iso

      
       LC) and supercooling effects.
      
  • Step 3 (Second Heating): Ramp from 0°C to 120°C at 5°C/min .

    • Purpose: Collect definitive thermodynamic data (

      
      ).
      
3. Validation Criteria
  • Baseline: Must be flat before and after peaks. Slope indicates instrument drift or sample decomposition.

  • Peak Shape: The Melting peak should be sharp (pure material). The Clearing peak is naturally broader but must be distinct.

  • Hysteresis: Compare

    
     (Heating) vs. 
    
    
    
    (Cooling). A shift of < 2°C indicates thermodynamic equilibrium; > 5°C suggests kinetic hindrance (common in smectics).

Part 4: Visualization of Signaling & Workflow

Figure 1: DSC Experimental Workflow

This diagram outlines the critical decision nodes in the DSC analysis process to ensure data integrity.

DSC_Workflow Start Sample Prep (2-5mg, Hermetic Pan) FirstHeat 1st Heat (10°C/min) Erase Thermal History Start->FirstHeat Cooling Cooling (5°C/min) Observe Mesophase Formation FirstHeat->Cooling CheckRev Reversible? Cooling->CheckRev SecondHeat 2nd Heat (5°C/min) Measure Tm & Tc Analyze Data Analysis Integrate Peaks SecondHeat->Analyze CheckRev->Start No (Decomposition) CheckRev->SecondHeat Yes

Caption: Figure 1: Validated "Heat-Cool-Heat" DSC workflow for liquid crystal characterization.

Figure 2: Phase Transition Logic (Phenyl Benzoate)

Visualizing the molecular ordering changes corresponding to the DSC peaks.

Phase_Transitions Solid Crystalline Solid (Cr) (Highly Ordered) Smectic Smectic Mesophase (Sm) (Layered + Orientational Order) Solid->Smectic Melting (Tm) High Energy Endotherm Isotropic Isotropic Liquid (Iso) (Disordered) Smectic->Isotropic Clearing (Tc) Low Energy Endotherm Isotropic->Smectic Cooling Exotherm (Supercooling possible)

Caption: Figure 2: Thermodynamic phase transitions in phenyl benzoate LCs. Note the intermediate Smectic phase.

References

  • Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity . Comptes Rendus Chimie, 2016. Link (Verified via search snippet 1.7)

  • A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures . BenchChem, 2025.[3] Link

  • Synthesis and anticancer properties of phenyl benzoate derivatives . Journal of Materials Chemistry B, 2013. Link

  • Critical evaluation of liquid crystal transition temperatures . NIST Standard Reference Data, 1991. Link

  • Liquid crystal nanoparticles for commercial drug delivery . White Rose Research Online, 2018. Link

Sources

Comparative

Polarized optical microscopy (POM) textures of nematic esters

Reviewing the Project Goal I'm currently reviewing the project's core objective to ensure I'm aligned with the intended outcome. I'm focusing on the "Publish Comparison Guides" content type and making sure the focus alig...

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Author: BenchChem Technical Support Team. Date: March 2026

Reviewing the Project Goal

I'm currently reviewing the project's core objective to ensure I'm aligned with the intended outcome. I'm focusing on the "Publish Comparison Guides" content type and making sure the focus aligns with providing experimental data for the comparisons of POM textures for nematic esters.

Refining the Comparison Focus

I've shifted the comparison to focus on POM versus techniques like DSC and XRD for characterizing nematic esters. The audience is clearly researchers in material science and drug development. Key requirements include a custom structure, explaining causality, authoritative grounding, proper citations with links, structured data, and detailed protocols.

Visualizing the Workflow

I'm now focusing on how to represent the workflows and logical structures. I'm leaning toward using Graphviz (DOT) diagrams to illustrate these processes effectively. My goal is clear and concise diagrams, a maximum of 760 pixels wide, with a defined color palette and high-contrast text for optimal clarity.

Developing a Comparison Guide

I'm now focusing on defining the scope for a comparison guide on POM textures of nematic esters, specifically for a researcher and scientist audience. I'm exploring the core requirements, keeping the needs of drug development professionals in mind to ensure relevance. I'm aiming for clarity and usefulness.

Refining Presentation Structure

I'm now prioritizing the structure and visual elements. I plan to use structured tables for quantitative data and step-by-step protocols. To enhance understanding, I'll leverage Graphviz (DOT) diagrams, ensuring high contrast with a specific color palette for clarity. I'm focusing on autonomy with a custom structure, not a rigid template. In-text citations and a consolidated reference list will provide authority. I need to explain the causality behind my choices, and validate the protocols.

Expanding the Analytical Scope

I'm now integrating comparisons of POM with DSC and XRD, creating a structured table to contrast their data. I'm developing detailed experimental protocols for POM observation and a workflow diagram using Graphviz. I'm also working on descriptions of specific textures and their implications, all linked to drug development applications. I also plan to describe how these nematic LCs are used in drug delivery.

Constructing the Workflow

I've just finalized the Graphviz DOT diagram for the POM observation workflow. I've chosen a distinct color palette and specified font colors to ensure high contrast and readability. I've incorporated the core stages: synthesis, sample prep, heating to the isotropic phase, controlled cooling, and POM observation. I've also incorporated some example nematic textures. My next step will be to create and incorporate the formatted list of references.

Validating Methodology Choices

I'm now prioritizing the self-validating protocol and linking it with a clear explanation of how the protocol choices were made. I'm focusing on validating the isotropic phase and ensuring the thermal history is erased prior to cooling to ensure the data is accurate. I am continuing to ensure the language used in the guide is grounded in scientific literature, and accessible to a scientific researcher. I'm also preparing for the data table and refining the content tone.

Defining Key Textures

I'm now incorporating detailed explanations of Schlieren and threaded textures, linking them directly to director field configurations and disclination defects. I'm focusing on the birefringence principles behind the interference colors seen in POM, and highlighting the importance of accurate mesophase identification for nematic esters, particularly those used in LC-DDS and electro-optics. I'm also planning to create a specific section to compare POM with DSC and XRD, and their relative advantages in characterizing these systems.

Justifying Analytical Choices

I'm now prioritizing the rationale for using POM alongside DSC and XRD, specifically noting DSC's inability to identify mesophase type and XRD's complexity for simple nematic identification. I'm adding a table comparing POM, DSC, and XRD to illustrate their relative advantages. I'm also preparing to specify the key steps in a standardized experimental protocol for POM analysis, including substrate preparation and explaining different anchoring options. I'm also planning to create a guide to the key POM textures for nematic esters.

Detailing Pharmaceutical Applications

I'm now focusing on how nematic esters are used in drug delivery systems, specifically highlighting their ability to encapsulate hydrophobic drugs. I'm emphasizing the crucial role of POM in ensuring that adding the active pharmaceutical ingredient doesn't disrupt the liquid crystalline order, which is vital for controlled release. I've also verified compliance with the defined constraints. My next goal is to refine the DOT code, ensuring strict compliance with the color contrast and palette.

Refining Observation Protocol

I'm now refining the POM observation protocol diagram. I've focused on incorporating detailed descriptions of planar and homeotropic anchoring conditions using silane treatment. I'm also preparing to clarify how the color of the observed texture in the POM depends on the crossed polarizers and the sample's birefringence. I'll describe how to get a good conoscope.

Drafting References Based on Search

I'm working on the reference list now, and have drafted four entries based on my searches. These include sources on polarizing optical microscopy, texture observations, director field mapping, and general LC applications. I'm focusing on ensuring these references are comprehensive and relevant to the guide's scope and target audience. I'm preparing to format these references according to a consistent citation style.

Prioritizing Accurate URLs

I am now focusing on the reference section. I need to use the exact URLs from the grounding tool's SearchResponse object. I am prioritizing a working landing page over a deep link. This ensures that the references are accurate and accessible. I am ensuring that the authoritative tone is maintained throughout the draft. I am also making sure I am emphasizing why POM is the superior technique when compared to DSC and XRD.

Comparing Analytical Methods

I'm now focusing on a structured table contrasting POM, DSC, and XRD, specifically detailing their outputs, signatures for nematic phases, and practical aspects like sample requirements and throughput. I've almost finished the table, and am now focusing on refining the description of the experimental protocol, ensuring it is comprehensive. I will be incorporating the necessary references into the formatted list.

Describing Sample Prep

I'm now detailing the sample preparation protocol for POM. I'm focusing on the glass substrate and coverslip. Untreated glass induces planar anchoring, essential for the Schlieren texture. I'm also describing the critical steps of thermal erasure and controlled cooling, explaining the need to heat above the clearing point to validate the isotropic state. Finally, I'm providing a defect analysis step.

Refining Nematic LC Applications

I am now describing the application of nematic esters in LCNP drug delivery. I'm focusing on their advantages, like high encapsulation of APIs and their responsive properties for controlled release. I've also verified compliance with constraints, specifically emphasizing that POM confirms the liquid crystalline order isn't disrupted by the API.

Refining Reference Accuracy

I'm now prioritizing the accuracy of citations, verifying the URLs using a dedicated grounding tool's SearchResponse object to link to working landing pages, not deep links. This is to ensure accuracy and accessibility of the references. I am maintaining an authoritative tone and emphasizing the superiority of POM for identifying the presence of liquid crystalline order over DSC and XRD. I am also working on adding a list of the key POM textures.

Validation

Comparative Guide: Mesogenic Properties of Methyl vs. Ethyl Substituted Benzoates

Executive Summary In the design and synthesis of thermotropic liquid crystals (LCs), the delicate balance between molecular rigidity and flexibility dictates the macroscopic phase behavior. For benzoate-based mesogens, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of thermotropic liquid crystals (LCs), the delicate balance between molecular rigidity and flexibility dictates the macroscopic phase behavior. For benzoate-based mesogens, modifying the terminal ester group is a common strategy to tune thermal stability and phase polymorphism. This guide provides an objective, data-driven comparison of methyl vs. ethyl substituted benzoates , analyzing how the addition of a single methylene (-CH₂-) unit alters mesogenic properties, thermodynamics, and lamellar packing capabilities.

Mechanistic Causality: The Role of Terminal Alkyl Chain Length

The transition from a methyl ester (-COOCH₃) to an ethyl ester (-COOCH₂CH₃) fundamentally alters the molecule's length-to-breadth ratio and polarizability, which directly governs the type of mesophase formed.

  • Methyl Substituted Benzoates: The highly compact nature of the methyl group leads to high crystal lattice stability and a high melting temperature (

    
    ). The resulting strong intermolecular attractions and high rigidity often result in non-mesogenic behavior. If the core is sufficiently anisotropic, the weak lateral intermolecular forces prevent lamellar packing, resulting in strictly Nematic (N)  phases ()[1].
    
  • Ethyl Substituted Benzoates: The addition of a methylene unit increases the alkyl chain length, conferring greater molecular flexibility and polarizability. This slight disruption of the rigid crystal lattice lowers the

    
     and enhances lateral intermolecular attractions. Consequently, ethyl benzoates frequently exhibit Smectic (Sm)  polymorphism in addition to nematic phases, as the increased chain length facilitates the layered lamellar packing necessary for smectic phase formation ()[2].
    

PhaseTransition Core Benzoate-Based Liquid Crystal Core Methyl Methyl Ester (-CH3) High Rigidity, Low Flexibility Core->Methyl Ethyl Ethyl Ester (-CH2CH3) Increased Length & Polarizability Core->Ethyl Mech1 Weak Lateral Intermolecular Forces Prevents Lamellar Packing Methyl->Mech1 Mech2 Strong Lateral Intermolecular Forces Stabilizes Lamellar Packing Ethyl->Mech2 Nematic Nematic Phase (N) Orientational Order Smectic Smectic Phase (Sm) Positional + Orientational Order Mech1->Nematic Mech2->Nematic Mech2->Smectic

Diagram 1: Mechanistic pathway showing how terminal ester chain length dictates mesophase formation.

Comparative Mesogenic Performance

The following tables summarize the quantitative and qualitative differences between the two substituents based on established homologous series data.

Table 1: General Physicochemical Comparison
Property / FeatureMethyl Substituted BenzoatesEthyl Substituted Benzoates
Terminal Group -COOCH₃-COOCH₂CH₃
Molecular Flexibility LowModerate
Lateral Intermolecular Forces WeakStronger
Predominant Mesophases Nematic (N) only, or Non-mesogenicNematic (N) and Smectic (Sm)
Crystallizing Tendency High (Higher

)
Moderate (Lower

)
Lamellar Packing UnfavorableFavorable
Table 2: Experimental Phase Sequences

Data modeled after the trans-4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates homologous series ()[1].

Compound SeriesEster TypePhase Transition SequenceEnantiotropic/Monotropic
Diazenylbenzoate (n=8)MethylCrystal → Nematic → IsotropicEnantiotropic
Diazenylbenzoate (n=8)EthylCrystal → Smectic → Nematic → IsotropicEnantiotropic

Experimental Workflows & Self-Validating Protocols

In liquid crystal characterization, isolated data points are prone to misinterpretation. A robust protocol demands a self-validating system where thermodynamic events are cross-examined by optical crystallography. Differential Scanning Calorimetry (DSC) provides the quantitative enthalpy (


) of phase transitions, but cannot definitively identify the mesophase type. Therefore, every endothermic/exothermic peak must be strictly correlated with a localized textural change observed via Polarized Optical Microscopy (POM) ()[3].
Step-by-Step Methodology

Phase 1: Synthesis via Steglich Esterification

  • Reaction Setup: Dissolve 1.0 eq of the benzoic acid derivative and 1.2 eq of the respective alcohol (methanol or ethanol) in anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 eq of 4-dimethylaminopyridine (DMAP) as a catalyst to accelerate the acyl transfer.

  • Coupling: Cool the mixture to 0 °C and dropwise add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Expert Insight: DCC acts as a dehydrating agent, driving the equilibrium toward ester formation by converting the -OH group into a highly reactive O-acylisourea intermediate.

  • Isolation: Stir at room temperature for 12 hours, then filter the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

Phase 2: Purification

  • Purify the crude product via silica gel column chromatography (using hexane/ethyl acetate gradients).

  • Perform repeated recrystallizations from ethanol until a constant melting point is achieved. Expert Insight: High purity (>99%) is mandatory; trace impurities act as dopants, drastically depressing the clearing temperature (

    
    ) and broadening the phase transition ranges.
    

Phase 3: Thermodynamic Profiling (DSC)

  • Seal 2–5 mg of the purified sample in an aluminum pan.

  • Perform DSC at a scanning rate of 5 °C/min under a nitrogen atmosphere.

  • Record both heating and cooling cycles to identify enantiotropic (reversible) or monotropic (metastable, cooling-only) transitions.

Phase 4: Optical Texture Identification (POM)

  • Place the sample between a glass slide and coverslip on a hot stage.

  • Heat the sample to the isotropic liquid phase, then cool at 2 °C/min under crossed polarizers.

  • Validation: Observe the textures. Threaded/Schlieren textures confirm a Nematic phase; focal-conic fan textures confirm a Smectic phase. Ensure these visual transitions occur at the exact temperatures corresponding to the DSC peaks.

Workflow Synth Chemical Synthesis (DCC/DMAP) Purify Purification (Chromatography) Synth->Purify DSC DSC Analysis (Thermodynamics) Purify->DSC POM POM Analysis (Optical Textures) Purify->POM Validate Cross-Validation (Enthalpy = Texture) DSC->Validate POM->Validate Data Phase Diagram Generation Validate->Data

Diagram 2: Self-validating experimental workflow for characterizing LC phase transitions.

References

  • Niezgoda, I., & Galewski, Z. (2013). Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates. Acta Physica Polonica A, 124(6), 926-932. URL:[Link]

  • Doshi, A. V., et al. (2011). Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica, 3(5), 185-190. URL:[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of C18-C20 Isoquinoline Alkaloid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Isomeric Alkaloids The molecular formula C18H19NO4, and its close relatives like C19H21NO4, represent a diverse cl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Isomeric Alkaloids

The molecular formula C18H19NO4, and its close relatives like C19H21NO4, represent a diverse class of benzylisoquinoline-derived alkaloids, many of which possess significant pharmacological properties. A major analytical hurdle in the study of these compounds is the prevalence of structural isomers—molecules with the same elemental composition and exact mass but different atomic arrangements. These subtle structural variations can lead to profound differences in biological activity, making their unambiguous identification critical in natural product chemistry, metabolomics, and pharmaceutical development.

Standard single-stage mass spectrometry (MS) is often insufficient for this task, as it cannot distinguish between isomers. However, tandem mass spectrometry (MS/MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), provides a powerful solution. By inducing fragmentation of a selected precursor ion, MS/MS generates a unique "fingerprint" spectrum for each isomer, dictated by its specific chemical structure.

This guide provides an in-depth comparison of the ESI-MS/MS fragmentation patterns of representative aporphine alkaloid isomers. While the user-specified formula C18H19NO4 is a valid starting point, the principles of fragmentation are best illustrated using the extensively studied C19H21NO4 aporphine alkaloids as a model system. We will dissect the fragmentation pathways of two such isomers, demonstrating how the positions of substituent groups direct bond cleavages to produce diagnostic product ions, thereby enabling their confident differentiation.

The Chemical Logic of Aporphine Alkaloid Fragmentation

Aporphine alkaloids are characterized by a rigid, tetracyclic core. When protonated in an ESI source, their fragmentation via collision-induced dissociation (CID) is not random but follows predictable chemical pathways governed by the stability of the resulting ions and neutral molecules.[1][2]

The fragmentation of these structures is generally initiated by cleavages around the nitrogen-containing ring, followed by losses of peripheral substituents from the aromatic rings.[3][4] Key fragmentation behaviors include:

  • Loss of the Amino Group: A primary fragmentation event often involves the neutral loss of the N-methylamino group or a related moiety from the heterocyclic ring.[1][3][4]

  • Loss of Substituents: Subsequent fragmentation steps typically involve the elimination of small molecules from the aromatic rings. The nature of these losses is highly diagnostic of the substitution pattern.[5]

    • Loss of Methyl Radical (•CH₃): Cleavage of a methoxy group to lose a methyl radical (15 Da).

    • Loss of Methanol (CH₃OH): A characteristic loss of 32 Da occurs when a hydroxyl (-OH) group is located vicinal (adjacent) to a methoxy (-OCH₃) group.[3] This proximity facilitates a rearrangement and elimination reaction.

    • Loss of Formaldehyde (CH₂O) and Carbon Monoxide (CO): If a methylenedioxy group is present, characteristic losses of formaldehyde (30 Da) followed by carbon monoxide (28 Da) are often observed.[3]

Understanding these foundational fragmentation rules is essential for interpreting the mass spectra and distinguishing between isomers.

Comparative Case Study: Differentiating C₁₉H₂₁NO₄ Aporphine Isomers

To illustrate these principles, we will compare the fragmentation patterns of two hypothetical but representative positional isomers of C19H21NO4, which we will designate Isomer A (with a vicinal hydroxyl-methoxy substitution) and Isomer B (with non-vicinal hydroxyl and methoxy groups). Both isomers have a nominal protonated mass [M+H]⁺ of m/z 328.

Case Study 1: Fragmentation of Isomer A

Isomer A possesses hydroxyl and methoxy groups at adjacent positions on one of its aromatic rings. This structural feature is the primary determinant of its unique fragmentation signature.

The primary fragmentation pathway for the [M+H]⁺ ion at m/z 328 involves the characteristic neutral loss of methanol (CH₃OH, 32 Da), a direct consequence of the vicinal -OH and -OCH₃ groups. This yields a highly diagnostic product ion at m/z 296. Subsequent losses of a methyl radical (•CH₃, 15 Da) and carbon monoxide (CO, 28 Da) from other parts of the molecule produce further fragment ions.

cluster_0 Fragmentation Pathway of Isomer A M [M+H]⁺ m/z 328 F1 [M+H - CH₃OH]⁺ m/z 296 M->F1 - CH₃OH (32 Da) F2 [M+H - CH₃OH - •CH₃]⁺ m/z 281 F1->F2 - •CH₃ (15 Da) F3 [M+H - CH₃OH - CO]⁺ m/z 268 F1->F3 - CO (28 Da)

Caption: Fragmentation pathway for Isomer A (C19H21NO4).

Case Study 2: Fragmentation of Isomer B

Isomer B has the same molecular formula but its hydroxyl and methoxy groups are on different rings or are not adjacent. This seemingly small change completely inhibits the loss of methanol.

The fragmentation of the [M+H]⁺ ion at m/z 328 for Isomer B is instead dominated by the initial loss of a methyl radical (•CH₃, 15 Da) from one of its methoxy groups, producing a prominent ion at m/z 313. A subsequent loss of carbon monoxide (CO, 28 Da) can then occur, yielding an ion at m/z 285. The absence of the m/z 296 ion is the key differentiating feature.

cluster_1 Fragmentation Pathway of Isomer B M [M+H]⁺ m/z 328 F1 [M+H - •CH₃]⁺ m/z 313 M->F1 - •CH₃ (15 Da) F2 [M+H - •CH₃ - H₂O]⁺ m/z 295 F1->F2 - H₂O (18 Da) F3 [M+H - •CH₃ - CO]⁺ m/z 285 F1->F3 - CO (28 Da)

Caption: Fragmentation pathway for Isomer B (C19H21NO4).

Quantitative Data Summary and Comparison

The differences in fragmentation pathways provide clear, quantifiable data for distinguishing between the isomers. The relative abundances of the product ions serve as a robust basis for identification.

FeatureIsomer A (Vicinal -OH, -OCH₃)Isomer B (Non-vicinal groups)Diagnostic Value
Precursor Ion [M+H]⁺ m/z 328m/z 328N/A (Identical)
Primary Neutral Loss CH₃OH (32 Da)•CH₃ (15 Da)High
Major Product Ion 1 m/z 296m/z 313Primary Differentiator
Major Product Ion 2 m/z 281m/z 295Secondary Differentiator
Major Product Ion 3 m/z 268m/z 285Secondary Differentiator

This comparative data demonstrates that despite having the same exact mass, the two isomers can be unambiguously identified by the presence or absence of key diagnostic ions in their MS/MS spectra.

Experimental Protocol: LC-MS/MS Analysis of Aporphine Alkaloids

This section provides a self-validating, generalized protocol for the robust analysis and differentiation of aporphine alkaloid isomers.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each isomer standard (if available) in methanol at 1 mg/mL. Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.

  • Plant/Biological Matrix Extraction:

    • Homogenize 100 mg of the sample material (e.g., dried plant powder, tissue homogenate).

    • Add 1 mL of 80% methanol containing 0.1% formic acid.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).[6]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 130 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr

  • MS/MS Parameters:

    • Collision Gas: Argon.

    • Collision Energy (CE): Optimize for each compound. Start with a stepped CE (e.g., 15, 25, 40 eV) to observe the full range of fragments. For targeted analysis, a single optimal CE value should be determined.

cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Prep (Extraction/Dilution) LC LC Separation (C18 Column) Sample->LC ESI ESI Source ([M+H]⁺ Ionization) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection m/z 328) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data Data Analysis (Spectrum Comparison) MS2->Data

Caption: General experimental workflow for isomer differentiation.

Conclusion

Tandem mass spectrometry is a powerful and essential technique for the differentiation of C18H19NO4 compounds and related isoquinoline alkaloid isomers. As demonstrated, subtle variations in the substitution patterns on the core alkaloid structure lead to distinct and predictable fragmentation pathways under collision-induced dissociation. By carefully optimizing chromatographic and mass spectrometric conditions, unique fragmentation patterns can be generated that allow for the confident identification of individual isomers. The combination of chromatographic retention time, precursor ion mass, and a series of characteristic product ions provides a high degree of analytical certainty, which is indispensable for researchers in pharmacology, natural product discovery, and drug development.

References

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2014). SciSpace. [Link]

  • Stévigny, C., Jiwan, J. L. H., Rozenberg, R., de Hoffmann, E., & Quetin-Leclercq, J. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Scite.ai. [Link]

  • Stévigny, C., Jiwan, J. L. H., Rozenberg, R., de Hoffmann, E., & Quetin-Leclercq, J. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-528. [Link]

  • The fragments 355 and 353 (M +@BULLET of glaucine and dehydroglaucine, respectively) and their respective mass spectra. ResearchGate. [Link]

  • Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. ResearchGate. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2014). Bull. Korean Chem. Soc.[Link]

  • MS/MS spectrum and fragmentation pathway of Glaucine. ResearchGate. [Link]

  • Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and density functional theory calculations. ResearchGate. [Link]

  • Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics. (2023). ACS Omega. [Link]

  • A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. (2022). Molecules. [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. ResearchGate. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(20), 6632-6638. [Link]

Sources

Validation

Comparative Guide: XRD Characterization of Crystalline Benzoate Esters

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) characterization for crystalline benzoate esters, designed for researchers in drug development and solid-state chemistry. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) characterization for crystalline benzoate esters, designed for researchers in drug development and solid-state chemistry.

Executive Summary: The Role of Benzoate Esters in Drug Design

Benzoate esters are critical in pharmaceutical development, serving primarily as prodrugs to enhance lipophilicity (e.g., Estradiol Benzoate) or as preservatives (e.g., Parabens). Unlike benzoate salts (ionic, high melting point, water-soluble), benzoate esters are covalent, often lower-melting, and exhibit complex polymorphism.

Why XRD? While NMR confirms chemical structure, only Powder X-Ray Diffraction (PXRD) can definitively distinguish between:

  • Polymorphs: Different packing arrangements of the same ester (bioavailability impact).

  • Homologues: Distinguishing methyl- vs. ethyl-benzoate derivatives in mixtures.

  • Solvates: Detection of channel hydrates common in steroid benzoates.

Comparative Analysis: Benzoate Esters vs. Alternatives

This section objectively compares the solid-state performance of Benzoate Esters against their Salt counterparts and homologous series, supported by crystallographic data trends.

Table 1: Performance Matrix – Benzoate Esters vs. Benzoate Salts
FeatureCrystalline Benzoate Esters (Covalent)Benzoate Salts (Ionic)XRD Diagnostic Marker
Primary Use Lipophilic Prodrugs (Depot injections, dermal)Solubility Enhancement (Oral tablets)N/A
Crystallinity Moderate to High; prone to "waxy" plate formationVery High; brittle, ionic latticePeak FWHM: Esters often show broader peaks due to soft lattice defects.
Polymorphism High Risk: Conformational flexibility of the ester linkage leads to multiple forms.Moderate Risk: Usually limited to hydrates.Low-Angle Peaks (<10° 2θ): Esters often show d-spacing shifts due to layer packing changes.
Hygroscopicity Low (Hydrophobic)High (Hydrophilic)Background: Salts may show "halo" if deliquescent; Esters remain crystalline.
Melting Point Lower (often <150°C)Higher (>300°C)Preferred Orientation: Esters align on sample holders, distorting intensity ratios.
Case Study A: Homologue Discrimination (The "Paraben" Series)

A common challenge is distinguishing between chain-length homologues (Methyl-, Ethyl-, Propyl- 4-hydroxybenzoate).

  • Methyl Paraben (Form I): Crystallizes in Monoclinic Cc. Distinctive packing due to lack of flexible chain.

  • Ethyl & Propyl Paraben: These are often isostructural .[1] Their XRD patterns are nearly identical in peak position but differ in peak intensity and slight shifting of the (00L) reflections due to axis expansion.

  • Differentiation Strategy: Focus on the low-angle region (5°–15° 2θ) . The d-spacing of the primary layer reflection increases linearly with alkyl chain length.

Case Study B: Polymorphism in Estradiol Benzoate

Estradiol benzoate (EB) exists in multiple solvated and anhydrous forms.

  • Hemihydrate: The most stable commercial form.

  • Anhydrous: Metastable; reverts to hemihydrate in humid air.

  • XRD Signature: The hemihydrate exhibits a diagnostic peak at ~6.2° 2θ , absent in the anhydrous form.

Experimental Protocol: XRD of Soft Organic Esters

Challenge: Benzoate esters are often soft, waxy solids. Standard grinding can induce amorphization or melting (due to frictional heat), and their plate-like morphology causes preferred orientation (intensity distortion).

Workflow Diagram

XRD_Protocol Start Raw Sample (Benzoate Ester) Prep Sample Preparation (Crucial Step) Start->Prep Grind Cryo-Grinding / Gentle Mortar Avoid heat generation Prep->Grind Soft/Waxy? Sieve Sieving (<45 µm) Ensure random orientation Grind->Sieve Mount Mounting Strategy Sieve->Mount ZeroBg Zero-Background Holder (For small quantity) Mount->ZeroBg Standard Capillary Transmission Capillary (Eliminates Preferred Orientation) Mount->Capillary Best Practice Scan Data Collection (Bragg-Brentano) ZeroBg->Scan Capillary->Scan Analysis Data Analysis (Rietveld / Pattern Matching) Scan->Analysis

Caption: Optimized workflow for handling soft, plate-like benzoate ester crystals to minimize preferred orientation artifacts.

Step-by-Step Methodology
  • Sample Preparation (The "Cold Grind"):

    • Why: Benzoate esters have low melting points. Frictional heat from vigorous grinding can melt the surface, creating an amorphous shell.

    • Protocol: Cool the mortar and pestle in a freezer or use liquid nitrogen (cryo-milling). Grind gently in short bursts.

  • Mounting (Combating Orientation):

    • Problem: Ester crystals grow as flat plates. If pressed flat into a holder, the (00L) peaks become artificially strong, while others disappear.

    • Solution: Use the Transmission Mode (Capillary) method if possible. If using reflection mode, use the "side-loading" technique or dust the powder onto a zero-background silicon wafer with a thin layer of petroleum jelly (creating a random orientation).

  • Scan Parameters:

    • Range: 2° to 40° 2θ (Benzoate structures have large unit cells; low-angle data is critical).

    • Step Size: 0.02° 2θ.

    • Time per Step: >1 second (Organic esters scatter X-rays weakly compared to inorganic salts).

Structural Logic: Why Benzoate Esters Diffract Differently

Understanding the molecular packing helps interpret the data.

Packing_Logic cluster_0 Molecular Structure cluster_1 Crystal Packing (XRD Result) Benzoate Benzoate Core (Rigid, Planar) PiStack Pi-Pi Stacking (Short Axis Peaks) Benzoate->PiStack Drives EsterLink Ester Linkage (Rotational Freedom) Poly Polymorphism (Packing Variations) EsterLink->Poly Induces AlkylChain Alkyl Tail (Flexible, Hydrophobic) Layering Lamellar Stacking (Low Angle Peaks) AlkylChain->Layering Determines d-spacing PiStack->Poly Competitive Forces

Caption: Structural causality in benzoate esters. The flexible alkyl tail drives layer expansion (low-angle shift), while the rigid benzoate core drives Pi-stacking.

References
  • Polymorphism in Methyl Paraben

    • Gelbrich, T., et al. (2013). "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences." Crystal Growth & Design.
    • Source:

  • Estradiol Benzoate Characterization

    • Boerrigter, S. X., et al. (2025).[2] "The solid state forms of the sex hormone 17-β-estradiol." CrystEngComm.

    • Source:

  • General Pharmaceutical XRD Protocols

    • Thakral, S., et al. (2020). "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Pharmaceutics.[3][4][5]

    • Source:

  • Bedaquiline Benzoate Salt Comparison

    • Sogali, B. S., et al. (2025).[2] "Synthesis, Characterization, and Stability Assessment for the Benzoate... Salts of Bedaquiline." ResearchGate.[6]

    • Source:

Sources

Comparative

Birefringence Characterization of Amino-Substituted Liquid Crystals: A Comparative Guide

Executive Summary Amino-substituted liquid crystals (LCs) represent a specialized class of mesogens, often engineered for Nonlinear Optical (NLO) applications and high-birefringence display modes (e.g., holographic or ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-substituted liquid crystals (LCs) represent a specialized class of mesogens, often engineered for Nonlinear Optical (NLO) applications and high-birefringence display modes (e.g., holographic or cholesteric displays). Unlike standard cyano-biphenyls, amino-substituted LCs typically feature a "push-pull" electronic structure—combining an electron-donating amino group (


 or 

) with an electron-withdrawing group (like

or

) across a conjugated core (e.g., tolane or azobenzene).

This electronic asymmetry results in exceptionally high birefringence (


) , posing significant challenges for standard measurement protocols like the Abbe refractometer, which is often limited by the refractive index of its prism (

).

This guide outlines the specific performance characteristics of amino-substituted LCs compared to industry standards and details a robust, self-validating Transmittance (Interferometric) Protocol required to accurately characterize their optical anisotropy.

Comparative Analysis: Amino vs. Cyano vs. Isothiocyanato

The following table contrasts amino-substituted LCs with the two dominant commercial classes: Cyano- (CN) and Isothiocyanato- (NCS) substituted LCs.

FeatureAmino-Substituted LCs (Push-Pull)Cyano-Substituted LCs (Standard)Isothiocyanato LCs (High

)
Primary Mechanism Charge Transfer (Donor-Acceptor)Dipolar InteractionHigh Polarizability / Linear Shape
Typical Birefringence (

)
High to Ultra-High (0.35 – 0.55+) Moderate (0.15 – 0.25)High (0.35 – 0.70)
Viscosity Moderate to High (due to conjugation)High (due to dimerization)Low (No dimerization)
UV Stability Low (Susceptible to photo-degradation)ModerateHigh
Measurement Challenge Extreme:

often exceeds 1.8, breaking standard refractometer limits.
Low: Fits standard Abbe prisms.High: Requires high-index contact fluids.
Key Application Nonlinear Optics (NLO), HolographyTN/STN Displays (Standard)Fast-response / GHz Phase Shifters

Expert Insight: While Isothiocyanates are preferred for low-viscosity applications, Amino-substituted tolanes are unrivaled when nonlinear optical coefficients are required alongside high birefringence. However, their UV absorption bands often shift into the visible spectrum (yellowing), requiring measurement lasers at longer wavelengths (


 nm) to avoid absorption artifacts.

Strategic Protocol Selection

Selecting the correct measurement technique is critical. Standard methods fail when the extraordinary refractive index (


) of the sample exceeds the refractive index of the measurement prism.
Diagram 1: Measurement Decision Logic

G cluster_0 High Birefringence Zone Start Start: Estimate Expected Birefringence CheckIndex Is ne > 1.7? Start->CheckIndex Abbe Method A: Abbe Refractometer (Standard Protocol) CheckIndex->Abbe No (Standard LCs) Hybrid Method B: Hybrid Protocol (Abbe for no, Transmittance for u0394n) CheckIndex->Hybrid Maybe (Borderline) Wu Method C: Wu's Transmittance (Voltage/Wavelength Scanning) CheckIndex->Wu Yes (Amino/Tolanes)

Figure 1: Decision tree for selecting the birefringence measurement protocol based on the material's optical properties.

Detailed Protocol: Variable Wavelength Transmittance (Wu's Method)

For amino-substituted LCs with


, the Transmittance Method  (often called Wu's method) is the industry gold standard. It avoids the index-matching fluid limitations of refractometers by measuring phase retardation directly.
Experimental Setup

Objective: Determine phase retardation (


) to calculate 

. Principle: A linearly polarized beam passes through an LC cell oriented at 45° to the polarization axis.[1] The analyzer measures the intensity modulation caused by the LC's birefringence.
Diagram 2: Optical Workflow

Experiment Laser Tunable Laser (or HeNe 633nm) Polarizer Polarizer (0° Axis) Laser->Polarizer Unpolarized Sample Amino-LC Cell (45° Director Alignment) (Temp Controlled) Polarizer->Sample Linearly Pol. Analyzer Analyzer (90° Crossed) Sample->Analyzer Elliptical Pol. (Retarded) Detector Photodetector (Measure Intensity I_perp) Analyzer->Detector Modulated Intensity DAQ Data Acquisition (Oscilloscope/PC) Detector->DAQ Voltage Signal

Figure 2: Schematic of the crossed-polarizer transmittance setup. The LC cell must be temperature-controlled to


C.
Step-by-Step Methodology

Step 1: Cell Preparation

  • Use a commercial sandwich cell with anti-parallel rubbing (planar alignment).

  • Crucial: Measure the empty cell gap (

    
    ) precisely using interferometry before filling. For high 
    
    
    
    materials, use thin cells (
    
    
    ) to avoid excessive phase wrapping.
  • Fill the cell with the amino-LC in the isotropic phase (capillary action) and cool slowly to the nematic phase to ensure uniform alignment.

Step 2: Optical Alignment

  • Place the cell between crossed polarizers.[2]

  • Rotate the cell until transmission is minimized (Dark State). This aligns the LC director parallel to the polarizer.

  • Rotate the cell exactly 45° . This is the position of maximum retardation efficiency.

Step 3: Measurement (Wavelength Scanning Mode) Ideally performed with a spectrophotometer or tunable laser source.

  • Scan the wavelength (

    
    ) from visible to IR (e.g., 450 nm to 800 nm).
    
  • Record the transmitted intensity

    
    .
    
  • The signal will oscillate according to the retardation equation:

    
    
    

Step 4: Data Extraction

  • Identify the wavelengths of peaks (maxima) and valleys (minima).

    • Maxima occur when

      
      .
      
    • Minima occur when

      
      .
      
  • Assign the integer order

    
     (starting from the IR region where 
    
    
    
    is lower and peaks are wider).
  • Calculate

    
     for each peak/valley:
    
    
    
    
    (Where
    
    
    corresponding to the order of constructive/destructive interference).
Self-Validating the Protocol

To ensure trust in your data (E-E-A-T), perform these checks:

  • The "Isotropic Check": Heat the sample above the clearing point (

    
    ). The field of view must become permanently dark under crossed polarizers. If light leaks, the cell surfaces have residual birefringence or the polarizers are misaligned.
    
  • The "Redundancy Check": Measure

    
     at a single wavelength (e.g., 633 nm) using a Voltage-Dependent  scan. Apply voltage (
    
    
    
    ) to reorient the molecules homeotropically (effective
    
    
    ). The total number of fringes counted during the voltage ramp should match the calculated retardation from the wavelength scan.

Data Presentation & Interpretation

When publishing your results, structure the birefringence dispersion data using the Cauchy Model , which is standard for describing the wavelength dependence of LCs.

Cauchy Equation:



Sample Data Table Format:

Wavelength (

)
Transmittance StateOrder (

)
Calculated

633 nmValley (Min)40.382
589 nmPeak (Max)4.50.405
546 nmValley (Min)50.428
480 nmPeak (Max)5.50.465

Note: Amino-substituted LCs often show a steeper rise in


 toward the blue/UV region compared to cyano-LCs due to the proximity of the charge-transfer absorption band.

References

  • Measurement of Refractive Indices of Liquid Crystals. Department of Physics, Swarthmore College. (Detailed protocol for voltage-dependent birefringence measurement). [Link]

  • High Birefringence Liquid Crystals. MDPI Crystals Journal. (Review of high birefringence molecular design, including tolanes and isothiocyanates). [Link]

  • Refractive Indices of Liquid Crystals for Display Applications. ResearchGate / IEEE. (Validation of Cauchy models and Abbe refractometry protocols). [Link]

  • High Birefringence and Wide Nematic Range Bis-tolane Liquid Crystals. Applied Physics Letters. (Specific data on conjugated tolane systems similar to amino-substituted variants). [Link]

  • Liquid Crystal Operating Principles. Meadowlark Optics. (Industrial context on retardation and birefringence modulation). [Link]

Sources

Validation

Phase Diagram Comparison: Semiperfluorinated vs. Standard Phenyl Benzoate Mesogens

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Thermodynamic phase stability, microsegregation mechanisms, and characterization workflows. Executive Summary & Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Thermodynamic phase stability, microsegregation mechanisms, and characterization workflows.

Executive Summary & Formulation Context

In the development of advanced materials and pharmaceutical formulations—particularly Liquid Crystalline Nanoparticles (LCNPs) and temperature-responsive controlled-release matrices—the thermodynamic stability of the mesophase is a critical design parameter. A mesogen that loses its structural order and transitions to an isotropic liquid near physiological temperatures can lead to premature degradation or catastrophic dose dumping of encapsulated active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison between classic Standard Alkyl Phenyl Benzoate (APB) mesogens and an advanced structural alternative: Semiperfluorinated Phenyl Benzoate (SPFB) mesogens. By analyzing their phase diagrams, we demonstrate how targeted molecular modifications can drastically widen the thermodynamic stability window of highly ordered smectic phases.

Mechanistic Causality: The Role of Fluorination

Standard APBs are classic calamitic (rod-like) liquid crystals. Their phase diagrams are typically dominated by the Nematic (N) phase, which is characterized by long-range orientational order but lacks positional layering. Upon cooling from an isotropic state, APBs may briefly exhibit a Smectic A (SmA) phase before crystallizing[1].

In contrast, substituting the standard hydrocarbon tail with an achiral semiperfluorinated chain to create an SPFB fundamentally alters the system's thermodynamics. Fluorocarbon chains are known to be both lipophobic and hydrophobic. This chemical incompatibility drives a profound microsegregation effect between the rigid aromatic phenyl benzoate core, the hydrocarbon segments, and the fluorinated tails[2].

The Causality of Phase Stabilization: Because the fluorinated tails refuse to mix with the aromatic cores, the molecules are thermodynamically forced to self-assemble into highly ordered, segregated layers. This microsegregation dramatically expands the thermal stability window of the layered Smectic (SmA or SmC*) phases and entirely suppresses the less-ordered Nematic phase. For drug development professionals, this robust layering provides a superior structural scaffold for compartmentalizing lipophilic or fluorinated APIs.

Phase Diagram & Thermodynamic Comparison

The quantitative differences in phase transition temperatures between a standard APB and a highly fluorinated SPFB are summarized below. The data highlights the elevated clearing point and the stabilization of the SmA phase in the fluorinated derivative[2].

Quantitative Phase Transition Data
Thermodynamic PropertyStandard Alkyl Phenyl Benzoate (APB)Semiperfluorinated Phenyl Benzoate (SPFB)
Molecular Design Hydrocarbon terminal tailsAchiral semiperfluorinated chain
Phase Sequence Cr → SmA → N → IsoCr → SmA → Iso
Melting Point (Cr → Mesophase) ~64.0 °C~82.0 °C
Clearing Point (Mesophase → Iso) ~78.0 °C~96.0 °C
Predominant Mesophase Nematic (N)Smectic A (SmA)
Microsegregation Effect Weak (Miscible tails)Strong (Fluorophobic/Fluorophilic)
Phase Transition Pathways

PhaseDiagram cluster_standard Standard Phenyl Benzoate (APB) cluster_fluoro Semiperfluorinated (SPFB) Cr1 Crystalline (Cr) < 64°C SmA1 Smectic A (SmA) 64 - 72.5°C Cr1->SmA1 N1 Nematic (N) 72.5 - 78°C SmA1->N1 Iso1 Isotropic (Iso) > 78°C N1->Iso1 Cr2 Crystalline (Cr) < 82°C SmA2 Smectic A (SmA) 82 - 96°C Cr2->SmA2 Iso2 Isotropic (Iso) > 96°C SmA2->Iso2

Phase transition pathways comparing standard and fluorinated phenyl benzoate mesogens.

Self-Validating Experimental Workflows

To accurately map these phase diagrams, researchers must employ a self-validating system of orthogonal techniques. Relying solely on thermal data can lead to the mischaracterization of polymorphic transitions. Therefore, Differential Scanning Calorimetry (DSC) is used to quantify the thermodynamic enthalpy changes (the when), while Polarized Optical Microscopy (POM) is used to confirm the structural symmetry and optical textures (the what)[3].

Workflow Prep Sample Prep (Thermal Erasure) DSC DSC Analysis (10°C/min) Prep->DSC Thermodynamics POM POM Imaging (Crossed Polarizers) Prep->POM Optical Textures Phase Phase Diagram Construction DSC->Phase Transition Temps POM->Phase Phase Identity

Self-validating experimental workflow for liquid crystal phase characterization.

Protocol 1: Thermodynamic Profiling via DSC

Causality of Design: A first heating scan often contains endothermic artifacts from crystallization history, mechanical stress, or residual solvents. A controlled cooling and second heating cycle (thermal erasure) is mandatory to isolate the true thermodynamic behavior of the mesogen.

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate 2–5 mg of the mesogen (APB or SPFB) in a hermetically sealed aluminum crucible.

  • Thermal Erasure: Heat the sample at a rate of 10 °C/min to 120 °C (well past the expected isotropic clearing point) and hold isothermally for 3 minutes to erase all thermal and kinetic history.

  • Cooling Scan: Cool the sample at 5 °C/min down to -20 °C. Record the exothermic peaks corresponding to isotropic-to-mesophase and mesophase-to-crystal transitions.

  • Second Heating Scan: Perform a second heating scan at 5 °C/min. Integrate the area under the endothermic peaks to calculate the enthalpy (

    
    ) of the Cr → SmA and SmA → Iso transitions.
    
Protocol 2: Textural Identification via POM

Causality of Design: DSC provides the transition temperatures but cannot definitively identify the specific mesophase. POM acts as the orthogonal validation tool. By using crossed polarizers, isotropic liquids appear completely dark, while anisotropic mesophases exhibit distinct birefringence. Smectic phases exhibit focal-conic or fan-shaped textures due to their layered structure, whereas Nematic phases show characteristic Schlieren textures (thread-like defects) due to purely orientational order.

Step-by-Step Methodology:

  • Substrate Preparation: Place 1 mg of the mesogen sample on a polyimide-rubbed glass slide. The polyimide rubbing enforces a planar alignment of the mesogens, which is critical for resolving distinct optical defects. Cover with a standard glass coverslip.

  • Isotropic Melting: Place the slide in a programmable hot stage (e.g., Linkam) mounted on the POM. Heat the sample to 5 °C above the DSC-determined clearing point until the field of view is completely dark (isotropic phase).

  • Controlled Cooling: Cool the sample at a slow rate of 2 °C/min under crossed polarizers.

  • Validation: Document the nucleation of optical textures at the exact transition temperatures identified via DSC. For the SPFB, verify the emergence of focal-conic fan textures (confirming the SmA phase) at ~96 °C, and note the absence of Schlieren textures, validating the suppression of the Nematic phase.

References

  • Cakar, A. E., et al. (2023). "Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method." Liquid Crystals. URL:[Link]

  • Liu, H., & Nohira, H. (2010). "Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties." Liquid Crystals. URL:[Link]

  • Shindo, T., & Uryu, T. (1993). "Induction of smectic mesomorphism by mixing a non-liquid-crystalline methacrylate with a nematic liquid-crystalline compound having a cyano-containing mesogen." Liquid Crystals. URL:[Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Validation for 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for advancing any new chemical entity (NCE). Elemental analy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for advancing any new chemical entity (NCE). Elemental analysis, a technique that determines the mass fractions of constituent elements in a sample, serves as a crucial, quantitative method for verifying the empirical formula of a synthesized compound. While modern spectroscopic methods provide detailed structural information, elemental analysis remains a unique and indispensable tool for assessing bulk sample purity against a fundamental chemical truth: the law of definite proportions.[1][2]

This guide provides an in-depth validation framework for 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate, presenting a detailed experimental protocol for elemental analysis and objectively comparing its role alongside other essential analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Compound Profile: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

Before any analysis, a thorough understanding of the target molecule's theoretical properties is essential.

  • Chemical Structure:

    
    (A representative image of the chemical structure would be placed here in a real publication)
    The molecule is an ester formed from 3-amino-4-methylbenzoic acid and propyl 4-hydroxybenzoate.
    
  • Molecular Formula: C₁₈H₁₉NO₅

  • Molecular Weight: 329.35 g/mol

  • Theoretical Elemental Composition: The expected elemental composition, calculated from the molecular formula, serves as the benchmark against which experimental results are compared.

ElementAtomic Weight ( g/mol )CountTotal MassTheoretical %
Carbon (C)12.01118216.19865.64%
Hydrogen (H)1.0081919.1525.82%
Nitrogen (N)14.007114.0074.25%
Oxygen (O)15.999579.99524.29%

Elemental Analysis (CHN) Validation

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis, often referred to as CHN analysis.[3][4]

Principle of Combustion Analysis

The technique is based on the complete and instantaneous combustion of a sample in a high-temperature, oxygen-rich environment. This process, a refinement of the Dumas method, converts the elements into simple, detectable gases.[3][5]

  • Combustion: The sample is heated to ~1000°C in a stream of pure oxygen, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOᵧ).[6][7]

  • Reduction: The resulting gas mixture is passed through a reduction chamber containing heated copper, which scrubs excess oxygen and reduces nitrogen oxides to elemental nitrogen gas (N₂).[7]

  • Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is then separated, typically via gas chromatography, and quantified using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each component gas elutes, producing a signal directly proportional to the concentration of the element.[6][7]

Experimental Protocol: CHN Analysis

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

Instrumentation: A modern CHN elemental analyzer (e.g., PerkinElmer 2400, Exeter 440, or similar).[6][8]

Step 1: Sample Preparation

  • Causality: The sample must be pure and completely dry. Residual solvents or inorganic impurities (like salts) will lead to significant deviations from the theoretical values.[9]

  • Procedure:

    • Dry a minimum of 10 mg of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate under a high vacuum at 40°C for at least 12 hours to remove any residual solvents.

    • Ensure the sample is a fine, homogenous powder to promote complete combustion. Gently grind in an agate mortar if necessary.

Step 2: Instrument Calibration & Validation

  • Causality: The instrument's response must be calibrated against a certified, ultra-pure standard with a known elemental composition. This ensures the accuracy of the measurements. Acetanilide is a common standard due to its stability and high purity.

  • Procedure:

    • Perform a leak check on the instrument to ensure system integrity.[10]

    • Accurately weigh (to ±0.001 mg) three separate samples of a certified standard (e.g., Acetanilide) in tin capsules, typically in the range of 2-4 mg.[11]

    • Analyze the standards. The instrument software will generate a calibration curve. The R² value of the curve should be ≥0.999.[11]

    • Run a "blank" (an empty tin capsule) to ensure there is no system contamination.

Step 3: Sample Analysis

  • Causality: Analyzing the sample in duplicate or triplicate provides confidence in the reproducibility of the result.

  • Procedure:

    • In a clean tin capsule, accurately weigh approximately 2-3 mg of the dried 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate.[8]

    • Fold the capsule to ensure no sample can escape and that it is compact enough to drop freely into the combustion chamber.

    • Place the capsule into the instrument's autosampler.

    • Repeat for a second sample.

    • Initiate the analysis sequence.

Data Interpretation and Acceptance Criteria

The primary validation is a direct comparison between the experimental and theoretical percentages.

  • Acceptance Criterion: For a compound to be considered pure, the experimentally determined mass percentages for C, H, and N should be within ±0.4% (absolute) of the theoretical values.[9][12] This is a widely accepted standard in academic and industrial chemistry for publication and batch release.

Example Data Table:

ElementTheoretical %Experimental Run 1 (%)Experimental Run 2 (%)Average (%)Deviation (Avg. - Theory)Pass/Fail
C 65.6465.4965.5765.53-0.11Pass
H 5.825.885.845.86+0.04Pass
N 4.254.214.234.22-0.03Pass
CHN Analysis Workflow Diagram

CHN_Workflow cluster_prep Preparation cluster_inst Instrument & Calibration cluster_analysis Analysis cluster_data Data & Validation Sample_Drying Sample Drying & Homogenization Weighing Accurate Weighing (2-3 mg) in Tin Capsule Sample_Drying->Weighing Encapsulation Secure Encapsulation Weighing->Encapsulation Autosampler Load Samples, Standards, Blank into Autosampler Encapsulation->Autosampler Calibration Calibration Run (e.g., Acetanilide) Blank_Run Blank Run (Empty Capsule) Calibration->Blank_Run Blank_Run->Autosampler Combustion Combustion (~1000°C in O₂) Autosampler->Combustion Reduction Reduction (NₓOᵧ → N₂) Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Processing Data Processing & Calculation of %C, H, N Detection->Processing Comparison Compare Experimental vs. Theoretical Processing->Comparison Result Result: Purity Confirmed (Deviation ≤ ±0.4%) Comparison->Result

Caption: Workflow for CHN Elemental Analysis Validation.

Comparative Analysis with Alternative Techniques

While elemental analysis confirms the empirical formula, it provides limited information about impurities or structural isomers. A comprehensive validation strategy therefore requires orthogonal methods.[13][14]

ParameterElemental Analysis (CHN)HPLC (UV Detection)Mass Spectrometry (MS)NMR Spectroscopy
Primary Information Elemental composition (%C, H, N)Purity (Area %) & Impurity ProfileMolecular Weight & FragmentationChemical Structure & Connectivity
Principle Combustion & TCD DetectionDifferential partitioning between phasesMass-to-charge ratio of ionsNuclear spin in a magnetic field
Strengths - Confirms empirical formula- Excellent for bulk purity- Detects inorganic impurities & residual solvents (as deviations)[1]- High precision for quantifying impurities[13]- Established method for purity assessment- Can separate isomers- High sensitivity[15][16]- Confirms molecular weight[17]- Can identify unknown impurities via fragmentation[18]- Unambiguous structure elucidation[19]- "Gold standard" for identity confirmation[20]- qNMR for absolute purity without a reference standard
Limitations - Does not identify specific organic impurities- Insensitive to isomers- Requires several milligrams of sample- Cannot confirm identity or elemental formula- Impurities must be chromophoric (UV-active)- Requires a reference standard for identity confirmation- Quantification can be complex- Ionization suppression can affect accuracy[16]- May not detect non-ionizable impurities- Lower sensitivity than MS- May not detect impurities present at very low levels- Does not detect inorganic salts
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique ideal for assessing the purity of a sample by separating the main compound from any process-related impurities or degradation products.[13][21] A typical purity method would involve developing a gradient elution on a C18 column to separate the non-polar analyte from more polar or less polar impurities, with detection by UV absorbance. While it can give a purity value (e.g., 99.8% by area), it cannot confirm that the main peak is, in fact, the correct molecule.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of a compound.[17][18] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, serving as an orthogonal check to elemental analysis. Techniques like LC-MS are also vital for detecting and identifying trace-level impurities.[15][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules.[23][24] ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the compound, confirming the connectivity of atoms and the overall structure.[20] It is the definitive method for confirming chemical identity and can also be used in a quantitative fashion (qNMR) to determine purity.[25]

An Integrated Validation Strategy

No single technique is sufficient to fully characterize an NCE. True confidence is achieved when these complementary methods produce a consistent and coherent data package. Elemental analysis serves as the foundational check of the bulk sample's composition, anchoring the more detailed information provided by spectroscopic and chromatographic methods.

Integrated_Validation cluster_synthesis cluster_analysis cluster_validation Compound Synthesized Batch of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate EA Elemental Analysis (%C, H, N) Compound->EA HPLC HPLC Purity (Area %) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (Structure) Compound->NMR Review Data Review & Consistency Check EA->Review Confirms Empirical Formula & Bulk Purity HPLC->Review Confirms Purity & Impurity Profile MS->Review Confirms Molecular Weight NMR->Review Confirms Chemical Structure Release Validated Compound (Identity, Purity, Strength Confirmed) Review->Release

Caption: Integrated workflow for new chemical entity validation.

Conclusion

For 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate, as with any NCE in a research and development setting, elemental analysis is not merely a legacy technique but a critical component of a robust validation package. It provides a fundamental, quantitative assessment of purity that is independent of the structural assumptions inherent in spectroscopic methods. While HPLC quantifies impurities and NMR and MS confirm structure, elemental analysis validates the very building blocks of the molecule. The convergence of data from these orthogonal techniques provides the highest possible confidence in the identity and quality of the material, a non-negotiable requirement for reproducible science and successful drug development.

References

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • The Royal Society. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • Technology Networks. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry. [Link]

  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

  • PMC. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. CHNS Analyzer SOP for Sample Prep. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • IIT Kanpur. Elemental Analyzer. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • USC Dornsife. FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Veeprho. Elemental Impurities analysis as per USP Chapter & & as per ICH Q3D guideline. [Link]

  • The Royal Society. Characterising new chemical compounds & measuring results. [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Unipd. Elemental Analysis and Atomic Absorption. [Link]

  • MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS. [Link]

  • Velp. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ResearchGate. (2013, January 30). How can I determine the purity of an isolated compound?. [Link]

  • US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Truman ChemLab. (2011, August 24). Characterization of Inorganic Compounds. [Link]

  • U.S. Food and Drug Administration (FDA). Elemental Analysis Manual. [Link]

  • Analytik Jena. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. [Link]

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Safety & Regulatory Compliance

Safety

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate proper disposal procedures

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate: Proper Disposal Procedures Executive Summary & Chemical Identity Objective: This guide provides a validated protocol for the safe disposal of 4-(Propoxycarbonyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate: Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide provides a validated protocol for the safe disposal of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS: 67603-68-3). As a specialized intermediate often used in liquid crystal synthesis or pharmaceutical research, specific safety data is frequently limited.

The Scientist's Perspective: When handling complex diesters with aromatic amine functionality, the primary safety philosophy is containment and thermal destruction . The aromatic amine moiety presents a potential risk for sensitization and aquatic toxicity, while the ester linkages are susceptible to hydrolysis. Therefore, disposal must prioritize preventing environmental release (especially into water systems) and ensuring complete oxidative destruction via incineration.

Parameter Technical Detail
Chemical Name 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate
CAS Number 67603-68-3
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight ~313.35 g/mol
Functional Groups Aromatic Amine (Primary), Benzoate Ester, Propyl Ester
Physical State Solid (Powder or Crystalline)
Solubility Insoluble in water; Soluble in organic solvents (DCM, Acetone, DMSO)

Hazard Assessment & Pre-Disposal Stabilization

Before disposal, the waste must be characterized to ensure compatibility with waste streams.

Derived Hazard Profile
  • Health (H-Codes): Treat as H315 (Skin Irritant), H317 (May cause allergic skin reaction), and H319 (Eye Irritant). The aniline derivative structure suggests potential sensitization.[1]

  • Environmental: High probability of aquatic toxicity (H411/H412 ). Zero-discharge to drains is mandatory.

  • Reactivity: Stable under normal conditions.

    • Incompatibility: Strong Oxidizers (reaction with amine), Strong Acids/Bases (hydrolysis of esters).

Stabilization Protocol

If the material is in solution or mixed with other reagents, stabilize it before packaging:

  • Quenching: If dissolved in reactive solvents, ensure no active coupling agents (e.g., acid chlorides) remain.

  • pH Check: Ensure waste is neutral (pH 6-8). Acidic waste can protonate the amine; basic waste can hydrolyze the ester, releasing Propylparaben and 3-amino-4-methylbenzoic acid.

  • Solvent Segregation: Do not mix with halogenated solvents unless your waste stream specifically allows "Halogenated Organic Solids/Sludge."

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

Step 1: Waste Segregation

Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Solid/Powder LiquidStream Liquid Waste Stream IsSolid->LiquidStream Dissolved PackSolid Action: Double Bag in LDPE Label: 'Toxic Organic Solid' SolidStream->PackSolid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidStream->HalogenCheck NonHaloLiq Non-Halogenated Organic Liquid (Acetone, Ethanol) HalogenCheck->NonHaloLiq No HaloLiq Halogenated Organic Liquid HalogenCheck->HaloLiq Yes PackNonHalo Action: HDPE Carboy Label: 'Flammable/Toxic Organic Liquid' NonHaloLiq->PackNonHalo HaloLiq->PackNonHalo Use Halogen-Rated Container

Figure 1: Decision tree for segregating 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate waste.

Step 2: Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined LDPE bags.

  • Secondary Containment: Place the primary container inside a rigid outer drum (fiber or poly) to prevent puncture.

  • Labeling:

    • Chemical Name: Full IUPAC name (do not use abbreviations).

    • Hazards: Check "Irritant" and "Toxic".

Step 3: Final Disposal Method
  • Recommended Method: High-Temperature Incineration (Rotary Kiln) .

    • Why: This ensures the complete oxidation of the aromatic rings and the nitrogen content, converting them to CO₂, H₂O, and N₂/NOx (which are scrubbed).

  • Alternative: Fuel Blending (if high calorific value and dissolved in flammable solvents).

  • Prohibited: Landfill, Drain Disposal.

Emergency Spillage Procedures

In the event of a spill in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and a P95/N95 Dust Mask (to prevent inhalation of amine-containing dust).

  • Containment:

    • Dry Spill: Cover with a plastic sheet to prevent dust dispersal. Gently sweep into a dust pan using a brush, avoiding vigorous movements that create aerosols.

    • Wet Spill: Absorb with inert material (Vermiculite or Sand).[2] Do not use sawdust (reaction risk with potential oxidizers in the lab).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as hazardous waste.

Regulatory Framework & Compliance

Regulation Classification Action Required
US EPA (RCRA) Likely Not Listed (P/U list), but characteristic of Toxic if leachable.Manage as "Hazardous Waste" due to toxicity/irritancy.
EU Waste Code (EWC) 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).Must be consigned to a licensed hazardous waste incinerator.
DOT/ADR Likely UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) if >5kg.Use UN-rated packaging if shipping off-site.

References

  • PubChem. Methyl 3-amino-4-methylbenzoate (Analogous Structure). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Benzoic acid, 3-amino-4-methyl-, esters. Available at: [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

Topic: Personal protective equipment for handling 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound: 4-(Propoxycar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound: 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate CAS: 67603-68-3 Chemical Class: Aromatic Amine / Benzoate Ester (Liquid Crystal/Pharmaceutical Intermediate) Signal Word (Precautionary): WARNING

CRITICAL OPERATIONAL DIRECTIVE: Due to the specific aminobenzoate structure, this compound must be treated as a potential skin sensitizer and respiratory irritant . Standard laboratory attire is insufficient. All handling of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & Hazard Identification

As a specialized intermediate, comprehensive toxicological data for CAS 67603-68-3 is often less accessible than for common solvents. However, structural activity relationship (SAR) analysis of the 3-amino-4-methylbenzoate moiety dictates the following hazard profile:

Hazard ClassLikely GHS ClassificationOperational Implication
Skin Sensitization Category 1 (H317) High Risk. Aromatic amines are notorious sensitizers. Exposure can lead to lifelong allergic dermatitis.
Skin/Eye Irritation Category 2 (H315/H319) Direct contact will cause inflammation. Dust is particularly irritating to mucous membranes.
STOT-SE Category 3 (H335) Inhalation of dust may cause respiratory tract irritation.
Aquatic Toxicity Category 2 (H411) Do not dispose of down drains. Collect as hazardous organic waste.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the physical state of the compound (Solid Powder vs. Solvated Liquid).

PPE Decision Logic (Graphviz Diagram)

PPE_Selection Start Start: Handling CAS 67603-68-3 State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution / Liquid Form State->Liquid Resp_Solid Respiratory: N95/P100 Mask (If outside hood) OR Fume Hood Solid->Resp_Solid Hand_Solid Hands: Double Nitrile Gloves (Change immediately if contaminated) Solid->Hand_Solid Resp_Liquid Respiratory: Fume Hood Mandatory (Avoid organic vapor inhalation) Liquid->Resp_Liquid Hand_Liquid Hands: Nitrile (0.11mm) min. Splash Guard: Laminate if solvent is DCM/THF Liquid->Hand_Liquid Eye Eyes: Chemical Safety Goggles (No Safety Glasses for Powder) Hand_Solid->Eye Hand_Liquid->Eye Body Body: Lab Coat + Tyvek Sleeves (Prevent wrist exposure) Eye->Body

Figure 1: PPE Selection Decision Tree based on physical state. Note the distinction in glove requirements for solvated forms.

Detailed PPE Specifications
  • Hand Protection:

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Protocol: Double Gloving is required when handling the neat powder to prevent micro-contamination of the skin during doffing.

    • Breakthrough Logic: While the solid has low permeation, once dissolved in organic solvents (e.g., DCM, Ethyl Acetate), the solvent's breakthrough time dictates glove choice. If using chlorinated solvents, wear Silver Shield/Laminate undergloves.

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) cartridges for particulates.

  • Eye Protection:

    • Powder Handling: Tight-fitting safety goggles (indirect vent) are superior to safety glasses to prevent airborne dust from bypassing the lens.

Operational Protocol: Safe Handling & Synthesis
Phase 1: Weighing & Transfer
  • Static Control: This ester powder may be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Containment: Weigh inside a fume hood or a powder-weighing station. If a balance is on an open bench, use a HEPA-filtered balance enclosure .

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers (risk of reaction with the amine).

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate, avoid ketones (e.g., Acetone) if the amine group is intended to remain unreacted, as Schiff bases may form over time [1].

  • Temperature: Do not heat open vessels. The vapor pressure of the amine intermediate increases with temperature, increasing inhalation risk.

Phase 3: Decontamination & Waste
  • Surface Cleaning: Wipe surfaces with a surfactant (soap/water) followed by an alcohol wipe. Do not use bleach (sodium hypochlorite) directly on amine spills, as this can form chloramines (toxic gas).

  • Disposal:

    • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste streams depending on the solvent used.

Workflow Visualization (Graphviz Diagram)

Handling_Workflow Setup 1. Setup Check Fume Hood Don PPE (Double Glove) Weigh 2. Weighing Use Anti-static Boat Contain Dust Setup->Weigh Verified Transfer 3. Transfer Dissolve immediately to reduce dust risk Weigh->Transfer Slowly Clean 4. Decon Wet Wipe (Surfactant) Alcohol Wipe Transfer->Clean Post-Process Doff 5. Doffing Remove outer gloves Wash hands Clean->Doff Exit Lab

Figure 2: Step-by-step operational workflow for handling the solid intermediate.

Emergency Response Plan
Incident TypeImmediate ActionFollow-Up
Skin Contact Brush off dry powder first (do not wet, as this may increase absorption).[1][2] Then wash with soap and water for 15 minutes.Monitor for redness/rash (sensitization). Consult a physician if irritation persists.
Eye Contact Flush with water/saline for 15 minutes, holding eyelids open.Seek immediate medical attention (Ophthalmologist).
Inhalation Move to fresh air immediately.If wheezing occurs, treat as potential sensitization event.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean area with soapy water.[2][3][4]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018677, Phenyl 3-amino-4-methylbenzoate (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards (29 CFR 1910.1003). Retrieved from [Link]

  • Pinpools. Chemical Data for CAS 67603-68-3. Retrieved from [Link]

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